molecular formula C10H8ClNS B1356293 4-Chloro-3-(methylsulfanyl)quinoline CAS No. 83936-07-6

4-Chloro-3-(methylsulfanyl)quinoline

Cat. No.: B1356293
CAS No.: 83936-07-6
M. Wt: 209.7 g/mol
InChI Key: UNHNWVZKRDIFAP-UHFFFAOYSA-N
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Description

4-Chloro-3-(methylsulfanyl)quinoline is a versatile chemical scaffold primarily used in organic synthesis and pharmaceutical research. The compound features two key functional groups: a chloro substituent at the 4-position and a methylsulfanyl (also known as methylthio) group at the 3-position of the quinoline ring system. The chlorine atom is a common reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon and nitrogen-based fragments . Concurrently, the electron-rich methylsulfanyl group can be modified, for example, through oxidation to a sulfone , to fine-tune the electronic properties of the molecule or serve as a leaving group in nucleophilic substitution reactions. This bifunctional reactivity makes it a valuable intermediate for constructing more complex molecular architectures. Researchers utilize this and related chlorinated quinoline derivatives in medicinal chemistry for the synthesis of compounds with potential biological activity . The quinoline core is a privileged structure in drug discovery, found in molecules with a wide range of pharmacological properties. As a high-purity building block, this compound is essential for developing targeted libraries in hit-to-lead optimization campaigns. Intended Research Applications: • Serving as a key synthetic intermediate in organic synthesis. • Building block for the development of pharmaceutical candidates. • Substrate for methodology development in catalytic cross-coupling reactions. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. The safety information for similar compounds indicates potential hazards, including skin and eye irritation . Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methylsulfanylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-13-9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHNWVZKRDIFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574473
Record name 4-Chloro-3-(methylsulfanyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83936-07-6
Record name 4-Chloro-3-(methylsulfanyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-3-(methylsulfanyl)quinoline (CAS 83936-07-6): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Rationale

In the landscape of heterocyclic medicinal chemistry, the quinoline scaffold remains a privileged structure for drug discovery, particularly in the development of antimalarial and antineoplastic agents. 4-Chloro-3-(methylsulfanyl)quinoline (CAS 83936-07-6) serves as a critical, bifunctional building block in these efforts. The compound is characterized by a highly activated electrophilic center at the C4 position (due to the chlorine atom and the electron-withdrawing endocyclic nitrogen) and an electron-donating methylsulfanyl (methylthio) group at the C3 position.

This unique stereoelectronic profile allows chemists to perform highly regioselective Nucleophilic Aromatic Substitutions (SNAr) at C4, facilitating the synthesis of complex thioquinolines, acetylenic quinolines, and other conjugated systems that exhibit potent antiproliferative activities[1].

Physicochemical Profiling

Understanding the physicochemical properties of 4-Chloro-3-(methylsulfanyl)quinoline is essential for optimizing reaction conditions, predicting solubility, and guiding downstream chromatographic purification.

PropertyValue
Chemical Name 4-Chloro-3-(methylsulfanyl)quinoline
CAS Registry Number 83936-07-6
Molecular Formula C10H8ClNS
Molecular Weight 209.69 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrogen, Sulfur)
Rotatable Bonds 1 (C3 to S-CH3)
Topological Polar Surface Area (TPSA) ~38.2 Ų
Physical State Solid (typically crystalline)

Data synthesized from chemical databases and structural calculations[2].

Mechanistic Synthesis Pathways

The foundational synthesis of 4-Chloro-3-(methylsulfanyl)quinoline relies on the chlorination of its thione precursor, 3-methylthio-4-thioxo-1,4-dihydroquinoline. This transformation is typically mediated by phosphorus oxychloride (POCl3), which acts simultaneously as a solvent, an electrophilic activator, and a chlorinating agent[3].

Mechanistic Causality: The thione sulfur (or its thiol tautomer) attacks the electrophilic phosphorus of POCl3, displacing a chloride ion and forming a highly reactive phosphorodichloridothioate intermediate. This intermediate effectively transforms the C4 position into an excellent electrophile. The liberated chloride ion then executes a nucleophilic attack at C4, breaking the C-S bond and eliminating a phosphorus-based leaving group (e.g., PSCl2OH) to restore the aromaticity of the quinoline ring.

Synthesis A 3-Methylthio-4-thioxo- 1,4-dihydroquinoline B POCl3 (Activation) A->B Addition C Phosphorodichloridothioate Intermediate B->C Electrophilic Attack D Chloride Nucleophilic Attack at C4 C->D SNAr E 4-Chloro-3-(methylsulfanyl)quinoline (Target) D->E Elimination

Mechanistic pathway for POCl3-mediated chlorination of the quinoline thione precursor.

Pharmacological Applications: The Thioquinoline Anticancer Scaffold

The primary application of 4-Chloro-3-(methylsulfanyl)quinoline lies in its role as a precursor for novel antineoplastic agents. Research by Boryczka et al. has demonstrated that replacing the C4 chlorine with various alkynylthio groups (e.g., 4-chloro-2-butynylthio or propargylthio) yields diacetylenic thioquinolines with profound in vitro antiproliferative activity[1].

Structure-Activity Relationship (SAR) Logic: The C4-chlorine is displaced via an SNAr reaction with thiourea to form a thiolate, which is subsequently alkylated. The resulting acetylenic thioquinolines exhibit cytotoxicity against human colon cancer (SW707), leukemia (CCRF/CEM), and murine melanoma (B16) cell lines at levels comparable to, and occasionally exceeding, the benchmark chemotherapeutic agent cisplatin. The lipophilicity and specific electronic distribution provided by the C3-methylsulfanyl group are critical for this biological activity.

SAR A 4-Chloro-3-(methylsulfanyl)quinoline B Thiourea / EtOH (SNAr Reaction) A->B Nucleophilic Attack C Isothiouronium Salt Intermediate B->C Intermediate Formation D NaOH / Alkylating Agent (e.g., Propargyl bromide) C->D Hydrolysis & S-Alkylation E Antiproliferative Thioquinoline Scaffold D->E Lead Compound

Workflow for generating and evaluating antiproliferative acetylenic thioquinolines.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of the core compound and its downstream functionalization, explicitly stating the causality behind the chemical operations.

Protocol A: Synthesis of 4-Chloro-3-(methylsulfanyl)quinoline

Adapted from the methodology of Maslankiewicz and Pluta[3].

  • Reaction Setup: Charge a flame-dried, round-bottom flask with 3-methylthio-4-thioxo-1,4-dihydroquinoline (1.0 eq).

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl3, ~10 eq).

    • Causality: POCl3 must be in large excess to act as both the solvent and the reactant, ensuring a homogeneous mixture and driving the equilibrium toward the chlorinated product.

  • Thermal Activation: Reflux the mixture under an inert nitrogen atmosphere for 24 hours.

    • Causality: The extended thermal energy is required to overcome the activation barrier of the strongly conjugated thione system and ensure complete conversion via the phosphorodichloridothioate intermediate.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.

    • Causality: Ice quenching safely hydrolyzes the hazardous, unreacted POCl3 into phosphoric and hydrochloric acids while preventing thermal degradation of the quinoline product.

  • Neutralization & Extraction: Adjust the aqueous mixture to pH 7–8 using aqueous ammonia. Extract with dichloromethane (3 × 50 mL).

    • Causality: Neutralization converts the protonated quinoline core back to its free base form, allowing it to partition efficiently into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to yield the target compound (approx. 82% yield).

Protocol B: S-Alkylation to Acetylenic Thioquinolines

Workflow for synthesizing antineoplastic derivatives[1].

  • Isothiouronium Formation: Dissolve 4-chloro-3-(methylsulfanyl)quinoline (2.0 mmol) and thiourea (2.1 mmol) in 99.8% ethanol (8 mL). Stir at room temperature for 1 hour.

    • Causality: Ambient temperature is sufficient to drive the SNAr of thiourea at the highly activated C4 position. This forms a stable isothiouronium salt without inducing unwanted side reactions.

  • In Situ Hydrolysis: Pour the reaction mixture into 20 mL of 5% aqueous sodium hydroxide.

    • Causality: The highly alkaline environment rapidly cleaves the isothiouronium intermediate, generating the nucleophilic quinoline-4-thiolate anion in situ.

  • Alkylation: Add 1-bromo-4-chloro-2-butyne (2.3 mmol) dropwise to the aqueous layer and stir for 15 minutes.

    • Causality: The thiolate selectively and rapidly attacks the highly electrophilic propargylic bromide (over the primary chloride), yielding the desired S-alkylated diacetylenic thioquinoline.

  • Isolation: Extract the crude product with chloroform, dry, and isolate via column chromatography.

Analytical Characterization & Safety

  • NMR Signatures: Successful synthesis of 4-Chloro-3-(methylsulfanyl)quinoline is typically confirmed by 1H NMR, notably observing the disappearance of the thione/thiol proton and the presence of a sharp singlet integrating to 3 protons around δ 2.5–2.6 ppm, corresponding to the S-CH3 group.

  • Safety & Handling: The compound and its precursors (especially POCl3) are highly irritating to the respiratory tract, skin, and eyes. All synthetic manipulations must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles). Quenching of POCl3 must be done with extreme caution due to the highly exothermic release of HCl gas.

References

  • Bidepharm Product Data.4-Chloro-3-(methylsulfanyl)quinoline (CAS 83936-07-6) Properties and Pricing.
  • Maslankiewicz, A., & Pluta, K. (1982).Synthesis of 4-Chloro-3-methylthioquinoline. Synthesis, 1982(10), 872-874.
  • Boryczka, S., et al. (2010).Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Chloro-3-methylthioquinoline in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the rational design of small-molecule oncology therapeutics, the selection of versatile, bifunctional scaffolds is paramount. 4-Chloro-3-methylthioquinoline (also known as 4-chloro-3-methylsulfanylquinoline) represents a highly specialized heterocyclic building block. Its unique electronic topology—driven by the electron-withdrawing nature of the quinoline nitrogen and the resonance-donating properties of the 3-methylthio group—creates a highly differentiated reactivity profile. This whitepaper elucidates the physicochemical properties, mechanistic utility, and self-validating synthetic protocols for deploying this compound in the generation of potent diacetylenic thioquinoline antiproliferative agents.

Physicochemical Profile

Understanding the baseline quantitative properties of 4-chloro-3-methylthioquinoline is essential for stoichiometric precision and downstream chromatographic isolation. The core data is summarized below.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 4-Chloro-3-methylthioquinoline
Molecular Formula C10H8ClNS[1]
Molecular Weight 209.70 g/mol [1]
Structural Class Halogenated Thioquinoline
Key Reactive Sites C4 (Electrophilic center), C3 (Stable thioether)

Mechanistic Causality in Synthetic Workflows

As a Senior Application Scientist, it is critical to look beyond the empirical steps of a protocol and understand the causality of the molecular interactions.

The synthetic utility of 4-chloro-3-methylthioquinoline hinges on the differential electrophilicity of the quinoline ring. The C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing imine nitrogen, which stabilizes the Meisenheimer complex intermediate[2]. Conversely, the C3 position is relatively electron-rich and unactivated.

When reacted with a nucleophile such as thiourea, the 4-chloro substituent is selectively displaced to form an isothiouronium intermediate, leaving the 3-methylthio group completely intact[3]. This regioselectivity is the cornerstone for synthesizing 3,4-disubstituted thioquinolines, allowing researchers to build complex, dual-functionalized pharmacophores without competing side reactions.

Experimental Protocol: One-Pot Regioselective Synthesis of Alkynyl Thioquinolines

The following protocol details the conversion of 4-chloro-3-methylthioquinoline into 4-(4-chloro-2-butynylthio)-3-methylthioquinoline via a one-pot SNAr, hydrolysis, and S-alkylation sequence[4],[3].

Self-Validating System Design

To ensure protocol fidelity, this workflow incorporates real-time validation checkpoints:

  • Validation Checkpoint 1 (TLC Monitoring): The initial SNAr step must be monitored via Thin Layer Chromatography (TLC). The highly non-polar starting material will cleanly convert into a baseline-retained, highly polar isothiouronium salt. Proceeding to hydrolysis before complete conversion will result in unreacted starting material contaminating the final S-alkylation step.

  • Validation Checkpoint 2 (Phase Separation): During the S-alkylation step, the successful formation of the product is indicated by the partitioning of the newly formed, lipophilic thioquinoline derivative into the organic extraction phase, leaving inorganic salts in the aqueous layer.

Step-by-Step Methodology
  • SNAr Reaction: Dissolve 2.0 mmol of 4-chloro-3-methylthioquinoline and 2.1 mmol of thiourea in 8 mL of 99.8% ethanol. Stir at room temperature for 1 hour[4].

    • Causality: Ethanol serves as a protic solvent that stabilizes the polar transition state of the SNAr reaction. The slight stoichiometric excess of thiourea drives the reaction to completion, ensuring full displacement of the C4-chloride.

  • In Situ Alkaline Hydrolysis: Pour the reaction mixture directly into 20 mL of 5% aqueous sodium hydroxide[4].

    • Causality: The strong base rapidly hydrolyzes the intermediate isothiouronium salt into the corresponding sodium quinoline-4-thiolate. Performing this in situ prevents the oxidative dimerization (disulfide formation) that typically plagues isolated free thiols.

  • Regioselective S-Alkylation: Add 1-bromo-4-chloro-2-butyne (2.3 mmol) dropwise to the aqueous alkaline layer. Stir for 15 minutes at room temperature[4].

    • Causality: The bromide is a vastly superior leaving group compared to the chloride. This ensures strictly regioselective S-alkylation at the primary carbon adjacent to the bromide, leaving the terminal chloride intact for potential downstream derivatization[3].

  • Isolation: Extract the crude product from the aqueous phase using dichloromethane, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.

SyntheticWorkflow Start 4-Chloro-3-methylthioquinoline (Electrophilic C4 Scaffold) SNAr SNAr Reaction + Thiourea in EtOH (1h, RT) Start->SNAr Isothiouronium 3-Methylthio-4-isothiouronium Quinoline Intermediate SNAr->Isothiouronium Hydrolysis In situ Alkaline Hydrolysis (Pour into 5% NaOH aq) Isothiouronium->Hydrolysis Thiolate Sodium 3-methylthioquinoline- 4-thiolate Hydrolysis->Thiolate Alkylation Regioselective S-Alkylation + 1-Bromo-4-chloro-2-butyne Thiolate->Alkylation Final 4-(4-Chloro-2-butynylthio)- 3-methylthioquinoline Alkylation->Final

Caption: Regioselective SNAr and S-alkylation workflow for 3,4-disubstituted thioquinolines.

Structure-Activity Relationship (SAR) & Antiproliferative Efficacy

Derivatives synthesized from the 4-chloro-3-methylthioquinoline scaffold—specifically diacetylenic thioquinolines—have demonstrated profound in vitro antiproliferative activity against a broad panel of human and murine cancer cell lines[5].

SAR studies indicate a strong correlation between the electronic properties of the C3/C4 substituents (quantifiable via 13C NMR chemical shifts) and the resulting lipophilicity, which governs cellular membrane penetration[5]. The incorporation of the 2-butynyl motif at the C4 position is structurally critical for maximizing cytotoxic efficacy[4].

Table 2: In Vitro Antiproliferative Activity of Derived Diacetylenic Thioquinolines

Cancer Cell LineTissue OriginDerivative ID50 Range (μg/mL)Reference Standard (Cisplatin)
SW707 Human Colon Cancer0.2 – 3.6[5]Comparable Efficacy
CCRF/CEM Human Leukemia0.2 – 3.6[5]Comparable Efficacy
P388 Murine Leukemia0.2 – 3.6[5]Comparable Efficacy
B16 Murine Melanoma0.2 – 3.6[5]Comparable (Select derivatives exceed Cisplatin)

References

  • ChemSynthesis Database. "Quinolines database - synthesis, physical properties - page 3". ChemSynthesis.
  • Maslankiewicz, A., & Boryczka, S. "Synthesis and antiproliferative activity in vitro of diacetylenic thioquinolines". Ingenta Connect.
  • Boryczka, S., et al. "Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines". Pharmacological Reports (PMC).
  • CLOCKSS Archive. "1-methyl- 3-methylsulfinyl-4-substituted 2(1h)-quinolinones". CLOCKSS.
  • Benchchem. "1-Bromo-4-chloro-2-butyne | CAS 55882-30-9". Benchchem.

Sources

3-Substituted 4-Chloroquinolines: Methyl vs. Methylsulfanyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to

Executive Summary

In the high-stakes arena of heterocyclic drug design, the quinoline core remains a privileged structure. However, the choice of substituent at the 3-position—specifically 3-methyl versus 3-methylsulfanyl (thiomethyl) —dictates not just the physicochemical profile of the final drug candidate, but the entire synthetic strategy available to the chemist.

This guide provides a rigorous technical comparison of 4-chloro-3-methylquinoline and 3-methylsulfanyl-4-chloroquinoline . While the former acts as a stable, lipophilic steric block, the latter serves as a "chameleon" scaffold: a latent electrophile that can be electronically tuned via oxidation to radically alter the reactivity of the C4-chlorine atom.

Part 1: Chemical & Physical Profile[1]

The electronic divergence between the methyl (-CH₃) and methylsulfanyl (-SMe) groups creates distinct reactive environments at the critical C4 position.

Feature4-Chloro-3-methylquinoline 3-Methylsulfanyl-4-chloroquinoline
Molecular Weight 177.63 g/mol 209.69 g/mol
C3 Substituent Effect Weak Inductive Donor (+I)Resonance Donor (+R) / Inductive Acceptor (-I)
C4 Electrophilicity Moderate (Standard SNAr reactivity)Lower (Deactivated by S-lone pair donation)
LogP (Predicted) ~3.2 (Lipophilic)~3.5 (Highly Lipophilic)
Metabolic Liability Benzylic oxidation (CYP450)S-oxidation (FMO/CYP) to Sulfoxide/Sulfone
Key Advantage Steric control without electronic perturbation"Switchable" Reactivity (SMe → SO₂Me)
Electronic Mechanistic Insight
  • 3-Methyl: The methyl group exerts a weak stabilizing effect on the quinoline ring through hyperconjugation. It provides steric bulk that can enforce atropisomerism in 4-anilino derivatives but barely perturbs the rate of nucleophilic attack at C4.

  • 3-Methylsulfanyl: The sulfur atom possesses lone pairs that can donate electron density into the aromatic system (specifically to the C4 position). This raises the energy barrier for the addition of nucleophiles (SNAr), making the 3-SMe derivative less reactive than its 3-Me counterpart in its native state. However, this is reversible (see Reactivity section).

Part 2: Synthesis Architectures

Protocol A: 4-Chloro-3-methylquinoline (The Classical Route)

Methodology: The most robust synthesis utilizes the cyclization of anilines with


-substituted 

-keto esters, followed by chlorination.
  • Condensation: React aniline with ethyl 2-methylacetoacetate (catalyzed by p-TsOH in refluxing benzene/toluene) to form the enamine intermediate.

  • Cyclization (Gould-Jacobs Type): Heat the intermediate in diphenyl ether (250°C) to effect thermal cyclization, yielding 3-methyl-4-quinolone .

  • Chlorination: Treat the quinolone with POCl₃ (Phosphorus Oxychloride) at reflux.

    • Critical Step: Add a catalytic amount of DMF to form the Vilsmeier-Haack reagent in situ, which activates the amide carbonyl.

Protocol B: 3-Methylsulfanyl-4-chloroquinoline (The Functional Route)

Methodology: Direct condensation with "ethyl 2-(methylthio)acetoacetate" is often low-yielding due to the instability of the sulfur reagent. The Lithiation-Quench Strategy is preferred for high-value intermediates.

Step-by-Step Protocol:

  • Starting Material: Begin with 3-bromo-4-quinolone (commercially available or synthesized via bromination of 4-quinolone).

  • Protection: Protect the N-position if necessary (e.g., SEM or MOM), though free quinolone can often be used with 2 equivalents of base.

  • Lithium-Halogen Exchange:

    • Solvent: Anhydrous THF.

    • Temp: -78°C (Strict control required to prevent benzyne formation).

    • Reagent: n-Butyllithium (n-BuLi) (2.1 eq).

    • Mechanism:[1][2][3][4][5] Rapid exchange of C3-Br for C3-Li.

  • Electrophilic Quench:

    • Add Dimethyl Disulfide (MeSSMe) (1.5 eq) dropwise.

    • Allow to warm to RT.[6] The C3-anion attacks the disulfide, installing the -SMe group.

  • Chlorination:

    • React the resulting 3-methylsulfanyl-4-quinolone with POCl₃ (3 eq) at 90°C.

    • Note: Avoid excessive heating to prevent oxidation of the sulfur by POCl₃.

Part 3: Visualization of Synthesis Logic

SynthesisPathways cluster_0 Route A: 3-Methyl (Classical) cluster_1 Route B: 3-Methylsulfanyl (Functional) Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (p-TsOH) EMA Ethyl 2-methylacetoacetate EMA->Enamine Quinolone_Me 3-Methyl-4-quinolone Enamine->Quinolone_Me Cyclization (250°C) Final_Me 4-Chloro-3-methylquinoline Quinolone_Me->Final_Me POCl3, DMF BromoQ 3-Bromo-4-quinolone LithioQ 3-Lithio Intermediate (-78°C) BromoQ->LithioQ n-BuLi (Li-Hal Exch) SMeQ 3-Methylsulfanyl-4-quinolone LithioQ->SMeQ MeSSMe (Quench) Final_SMe 3-Methylsulfanyl- 4-chloroquinoline SMeQ->Final_SMe POCl3

Figure 1: Comparative synthetic pathways. Route A follows classical condensation, while Route B utilizes organolithium chemistry for precision substitution.

Part 4: Reactivity & The "Oxidation Switch"

This is the critical differentiator for drug development.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-chloride by amines (to make kinase inhibitors) is the primary reaction.

  • 3-Methyl Case: Reaction proceeds with standard kinetics. The 3-Me group offers mild steric hindrance, preventing rotation of bulky anilines (useful for atropisomerism) but not significantly impeding the reaction rate.

  • 3-Methylsulfanyl Case: The reaction is slower due to electron donation from Sulfur to the ring.

    • Optimization: Use higher temperatures (120°C+) or stronger bases (LiHMDS) compared to the 3-Me analog.

The Oxidation Switch (Activation Strategy)

The 3-SMe group can be oxidized to a Sulfoxide (S=O) or Sulfone (O=S=O) before the SNAr step.

  • Transformation: Treat 3-methylsulfanyl-4-chloroquinoline with m-CPBA (1.1 eq for sulfoxide, 2.5 eq for sulfone) in DCM.

  • Effect: The 3-methanesulfonyl (-SO₂Me) group is a potent Electron Withdrawing Group (EWG).

  • Result: The C4 position becomes super-electrophilic . SNAr reactions that require 120°C for the 3-Me analog can often proceed at room temperature for the 3-SO₂Me analog.

  • Application: This allows the introduction of very weak nucleophiles (e.g., electron-deficient anilines) that would otherwise fail to react with the 3-Me or 3-SMe scaffolds.

Reactivity Decision Tree

Reactivity Start Select Scaffold MePath 3-Methyl-4-Cl-quinoline Start->MePath SMePath 3-SMe-4-Cl-quinoline Start->SMePath MeReac Standard S_NAr (Requires 80-100°C) MePath->MeReac SMeReac Direct S_NAr (Slow, High Temp) SMePath->SMeReac Oxidation Oxidation (m-CPBA) SMePath->Oxidation Activate? MeProd Stable Kinase Inhibitor (Steric Control) MeReac->MeProd SO2Me 3-SO2Me-4-Cl-quinoline (Super-Electrophile) Oxidation->SO2Me Yields Sulfone Analog FastReac Rapid S_NAr (Room Temp) SO2Me->FastReac Yields Sulfone Analog FastReac->MeProd Yields Sulfone Analog

Figure 2: The "Oxidation Switch" strategy available only to the 3-methylsulfanyl scaffold.

Part 5: Medicinal Chemistry Applications[5][9][10][11][12]

Kinase Inhibition (EGFR/VEGFR)[11]
  • 3-Methyl: Used to lock the conformation of the 4-anilino moiety. The methyl group clashes with the C-H of the aniline, forcing a twisted conformation often required for binding in the ATP pocket (e.g., Bosutinib-like analogues).

  • 3-Methylsulfanyl: Often explored to interact with specific cysteine residues in the binding pocket via the sulfur atom, or to adjust the lipophilicity (LogP) without adding the "dead" hydrocarbon bulk of an ethyl/propyl group.

Antimalarial Activity[1][10][13]
  • 4-Chloro-3-methylquinoline is a precursor to Ontianil and related analogues. The 3-methyl group protects the quinoline ring from metabolic degradation at the 3-position.

  • 3-Methylsulfanyl derivatives have shown promise as "pro-drugs" where in vivo oxidation to the sulfoxide increases polarity and alters distribution into the parasite's food vacuole.

References

  • Synthesis of 3-methyl-4-quinolone derivatives: Source: National Institutes of Health (PMC) Title: "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one" (Analogous chemistry for 3-methyl isomers) URL:[Link]

  • Reactivity of 4-chloroquinolines in SNAr: Source: MDPI Title: "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole" URL:[Link]

  • Oxidation of Sulfides to Sulfoxides/Sulfones: Source: Organic Chemistry Portal Title: "Sulfoxide Synthesis by Oxidation" URL:[Link]

  • Electronic Effects in Quinoline Synthesis: Source: Royal Society of Chemistry (RSC) Title: "An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization" URL:[Link]

Sources

Introduction: The Quinoline Scaffold and the Imperative of Solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3-(methylsulfanyl)quinoline in Organic Solvents

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] The specific substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's physicochemical and biological properties. 4-Chloro-3-(methylsulfanyl)quinoline is one such derivative, presenting a unique combination of a halogen and a sulfur-containing moiety. For researchers and drug development professionals, a thorough understanding of this compound's solubility in various organic solvents is not merely academic; it is a critical parameter that dictates its utility and progression through the development pipeline.

Solubility is a pivotal physical property that influences every stage of drug discovery and development, from chemical synthesis and purification to formulation and in vivo efficacy.[3] Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification and crystallization, and unreliable results in biological screening assays.[4][5] This guide provides a comprehensive technical overview of the solubility profile of 4-Chloro-3-(methylsulfanyl)quinoline, offering both predictive insights based on its molecular structure and detailed protocols for its empirical determination.

Part 1: Physicochemical Properties and Predicted Solubility Profile

Structural Analysis

The structure of 4-Chloro-3-(methylsulfanyl)quinoline consists of a quinoline core, which is a bicyclic aromatic heterocycle. The key substituents are a chloro group at position 4 and a methylsulfanyl (-SCH₃) group at position 3.

  • Quinoline Core: The aromatic nature of the quinoline ring system contributes to its relatively non-polar character, suggesting a general affinity for organic solvents.[6]

  • 4-Chloro Group: The chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule. This substitution can have a profound effect on the compound's interaction with biological targets and its solubility profile.[7]

  • 3-Methylsulfanyl Group: The methylsulfanyl group is less common than a simple methyl group. The sulfur atom can participate in various non-covalent interactions, and its presence will influence the overall polarity and steric profile of the molecule.

Predicted Physicochemical Properties

Based on the properties of the closely related 4-chloro-3-methylquinoline[8][9], we can estimate the physicochemical parameters for 4-Chloro-3-(methylsulfanyl)quinoline.

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C₁₀H₈ClNSThe presence of sulfur in addition to carbon, hydrogen, nitrogen, and chlorine.
Molecular Weight ~193.69 g/mol A relatively small molecule, which generally favors solubility.
Predicted LogP > 3The chloro and methylsulfanyl groups, along with the quinoline core, suggest significant lipophilicity. A higher LogP indicates a preference for non-polar environments.
Hydrogen Bond Acceptors 1 (Nitrogen atom)The quinoline nitrogen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.[9]
Hydrogen Bond Donors 0The absence of acidic protons limits its ability to act as a hydrogen bond donor.[9]
Polar Surface Area (TPSA) ~12.9 Ų (estimated)A low TPSA is indicative of good membrane permeability but also suggests lower solubility in highly polar solvents.[9]
Qualitative Solubility Prediction

The principle of "like dissolves like" is a fundamental concept for predicting solubility.[10] Based on the predicted physicochemical properties, the following qualitative solubility profile can be anticipated:

  • High Solubility: Expected in non-polar and moderately polar aprotic organic solvents such as:

    • Halogenated Solvents: Dichloromethane, Chloroform

    • Aromatic Hydrocarbons: Toluene, Benzene

    • Ethers: Diethyl ether, Tetrahydrofuran (THF)

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Moderate Solubility: Expected in polar aprotic solvents like:

    • Acetonitrile

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Low to Insoluble: Expected in highly polar protic solvents and non-polar aliphatic hydrocarbons:

    • Water: Very low solubility is predicted due to its high lipophilicity.

    • Alcohols (short-chain): Methanol and ethanol may show some solubility due to the hydrogen bond accepting nitrogen, but this will be limited by the large non-polar scaffold.

    • Alkanes: Hexane, Heptane

Part 2: Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility and is widely accepted in the pharmaceutical industry.[10][11][12]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of 4-Chloro-3-(methylsulfanyl)quinoline in a selected organic solvent at a specific temperature.

1. Preparation of a Saturated Solution: a. Add an excess amount of solid 4-Chloro-3-(methylsulfanyl)quinoline to a sealed container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[11] b. Add a known volume of the chosen organic solvent to the vial. c. Seal the container tightly to prevent solvent evaporation.

2. Equilibration: a. Place the sealed container in a constant temperature shaker or water bath. Temperature control is critical as solubility is temperature-dependent. b. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[10][13] c. It is advisable to run parallel experiments and measure the concentration at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.[11]

3. Phase Separation: a. Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. b. Centrifuge the sample at the same constant temperature to pellet the excess solid. c. Carefully withdraw a clear aliquot of the supernatant using a syringe. d. Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.[14]

4. Quantification of Solute: a. The concentration of 4-Chloro-3-(methylsulfanyl)quinoline in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[14] b. Accurately dilute the filtrate with a suitable solvent (often the mobile phase) to bring the concentration within the linear range of the analytical method. c. Prepare a series of standard solutions of 4-Chloro-3-(methylsulfanyl)quinoline of known concentrations and generate a calibration curve. d. Analyze the diluted filtrate and the standard solutions by HPLC. e. Determine the concentration of the diluted filtrate by interpolating its response from the calibration curve.[14] f. Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

5. Data Reporting: a. Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was conducted.

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC) A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C D Centrifuge sample C->D E Filter supernatant (e.g., 0.45 µm PTFE filter) D->E F Dilute filtrate E->F G Analyze via HPLC against a calibration curve F->G H Final Solubility Value G->H Calculate solubility (mg/mL or mol/L)

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification Workflow using HPLC

G cluster_standards Calibration Standards cluster_sample Saturated Sample cluster_hplc HPLC Analysis cluster_calc Calculation S1 Prepare stock solution of known concentration S2 Create serial dilutions (e.g., 5-7 concentration levels) S1->S2 H1 Inject standards and diluted sample S2->H1 P1 Obtain clear filtrate from shake-flask experiment P2 Perform accurate dilution into linear range P1->P2 P2->H1 H2 Record peak areas H1->H2 C1 Plot calibration curve (Peak Area vs. Concentration) H2->C1 C2 Determine sample concentration from curve C1->C2 C3 Apply dilution factor to calculate final solubility C2->C3 R R C3->R Reported Solubility

Caption: Workflow for sample quantification using High-Performance Liquid Chromatography (HPLC).

Part 3: Solvent Selection for Practical Applications

The choice of an organic solvent is dictated by the specific application. A solvent that is ideal for a chemical reaction may be unsuitable for final purification or formulation.[15]

Solvents for Chemical Synthesis

For reactions involving 4-Chloro-3-(methylsulfanyl)quinoline, the solvent should:

  • Dissolve Reactants: Ensure all starting materials are in the solution phase to allow for efficient reaction.

  • Be Inert: Not react with the starting materials, reagents, or products.

  • Have an Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature.

  • Facilitate Product Isolation: The product should be easily separable from the solvent after the reaction is complete.

Common solvents for reactions with quinoline derivatives include toluene, DMF, and acetonitrile.[16]

Solvents for Crystallization and Purification

Crystallization is a key technique for purifying solid organic compounds.[5] The ideal solvent system for crystallization typically involves:

  • A Solvent of Moderate Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • An Anti-Solvent: If a single solvent is not effective, an anti-solvent (in which the compound is insoluble) can be slowly added to a solution of the compound in a good solvent to induce crystallization.

The selection of the right solvent can also influence the crystalline form (polymorph) of the compound, which can have significant implications for its stability and bioavailability.[17]

Solvents for Biological Screening and Formulation

For in vitro biological assays, compounds are often first dissolved in a strong organic solvent like DMSO to create a high-concentration stock solution.[4] This stock is then serially diluted into an aqueous buffer for the assay. Key considerations include:

  • High Solubilizing Power: The solvent must be able to dissolve the compound at a high concentration.

  • Miscibility with Aqueous Media: The solvent must be miscible with the aqueous assay buffer.

  • Low Toxicity: The final concentration of the organic solvent in the assay should be low enough to not affect the biological system being studied.

Part 4: Data Presentation and Interpretation

For systematic research, it is crucial to record solubility data in a structured manner. The following table provides a template for documenting experimentally determined solubility values.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
DichloromethaneHalogenated25
TolueneAromatic25
AcetoneKetone25
Ethyl AcetateEster25
AcetonitrilePolar Aprotic25
MethanolPolar Protic25
HexaneNon-polar Aliphatic25

Conclusion

While quantitative solubility data for 4-Chloro-3-(methylsulfanyl)quinoline is not yet established in scientific literature, a robust prediction of its behavior can be made based on its molecular structure and the properties of analogous compounds. It is anticipated to be a lipophilic compound with good solubility in a range of common organic solvents, particularly those of low to moderate polarity. For researchers and drug development professionals, the definitive determination of its solubility is a critical step. The detailed shake-flask protocol provided in this guide offers a reliable and standardized method to generate this essential data, thereby enabling the confident progression of research and development activities involving this promising quinoline derivative.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Pharmaceutical Sciences. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Regulations.gov. Available from: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Available from: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. BioAssay Systems. Available from: [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation - amofor. (2023, December 21). amofor. Available from: [Link]

  • Screening and Selection of Solid Forms: Optimizing Drug Development - Solitek Pharma. (2025, April 14). Solitek Pharma. Available from: [Link]

  • Organic solvents in the pharmaceutical industry. - SciSpace. SciSpace. Available from: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). International Journal for Multidisciplinary Research. Available from: [Link]

  • PubChem. (n.d.). 4-(3-Chloro-2-methylpropyl)sulfanylquinoline. PubChem. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). PubMed. Available from: [Link]

  • Prediction of Solvents Suitable for Crystallization of Small Organic Molecules - J-Stage. J-Stage. Available from: [Link]

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). National Center for Biotechnology Information. Available from: [Link]

  • HPLC Testing Procedure - Phenomenex. Phenomenex. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylquinoline. PubChem. Retrieved from [Link]

  • Medicinal Chemistry/ CHEM 458/658 Chapter 2- Drug Structure and Solubility. University of Toledo. Available from: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). PharmaGuru. Available from: [Link]

  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties | SciTechnol. (2012, October 22). SciTechnol. Available from: [Link]

  • Influence of functional groups on drug solubility using choline chloride-based deep eutectic solvents - PubMed. (2025, September 2). PubMed. Available from: [Link]

  • 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline - ChemSynthesis. (2025, May 20). ChemSynthesis. Available from: [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. (2024, April 29). Drawell. Available from: [Link]

  • The Essential of the Solubility for Drug Action - Crimson Publishers. (2023, September 21). Crimson Publishers. Available from: [Link]

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Water immiscible solvents as sample diluents in HPLC - Element Lab Solutions. Element Lab Solutions. Available from: [Link]

  • Key Considerations For Sample Preparation in HPLC - Blogs - News - alwsci. (2025, April 15). alwsci. Available from: [Link]

  • Physicochemical Data for Quinoline Derivatives - ResearchGate. ResearchGate. Available from: [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. ChemRxiv. Available from: [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025, June 2). MDPI. Available from: [Link]

Sources

Strategic Sourcing & Synthetic Utility of 4-Chloro-3-(methylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical roadmap for sourcing, synthesizing, and validating 4-Chloro-3-(methylsulfanyl)quinoline (also known as 4-Chloro-3-methylthioquinoline).[1] Unlike commodity building blocks, this specific scaffold is frequently a "Make-to-Order" (MTO) item.[1]

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary: The "Privileged" Scaffold

4-Chloro-3-(methylsulfanyl)quinoline (CAS: Variable/Generic search required) is a high-value heterocyclic building block.[2] Its structural utility lies in its dual-electrophilic nature:

  • C4-Chloro Position: Highly reactive to Nucleophilic Aromatic Substitution (

    
    ) with amines, allowing rapid access to 4-aminoquinoline antimalarial/kinase-inhibitor cores.
    
  • C3-Methylsulfanyl Handle: A versatile "linchpin." It can be:

    • Oxidized to a sulfoxide/sulfone (acting as a temporary directing group or leaving group).[1]

    • Coupled via Liebeskind-Srogl cross-coupling.

    • Maintained as a lipophilic metabolic block.

Commercial Reality: Direct "off-the-shelf" stock is rare. Most suppliers list this as a "virtual" inventory item. Successful acquisition requires a Custom Synthesis strategy or an In-House Synthesis workflow.

Sourcing Strategy & Supplier Landscape[1]

Do not rely on standard catalog searches. This molecule typically sits in the "grey zone" of commercial availability.

A. Procurement Decision Matrix

Use the following logic to determine your sourcing route:

SourcingStrategy Start Need 4-Chloro-3-(methylsulfanyl)quinoline CheckStock Check Aggregators (eMolecules, SciFinder) Start->CheckStock StockFound In Stock? CheckStock->StockFound Buy Direct Purchase (Lead Time < 2 weeks) StockFound->Buy Yes Custom Request Custom Synthesis (Lead Time 4-8 weeks) StockFound->Custom No (Virtual) InHouse In-House Synthesis (Lead Time 1-2 weeks) Custom->InHouse If Cost/Time Prohibitive

Figure 1: Strategic decision tree for procuring rare quinoline building blocks.

B. Recommended Supplier Categories

Since stock is volatile, contact these tiers of vendors:

Vendor TierRepresentative CompaniesStrategy
Tier 1: Stockists Enamine, Combi-BlocksCheck first. If listed as "0 mg" or "Inquire," it is MTO.[1]
Tier 2: Custom CROs WuXi AppTec, Pharmablock, Chem-ImpexBest for >10g scale.[1] Request "Route Scouting" if price is high.
Tier 3: Aggregators eMolecules, MolPortUse to filter "Ships within 2 weeks" vs. "Ships in 12 weeks."[1]

Synthetic Protocols (In-House Production)

If commercial lead times are prohibitive, the molecule can be synthesized using the Maslankiewicz Protocol or a modified Vilsmeier-Haack approach.

Route A: The "Thiol-Alkylation" Strategy (Recommended)

This route is robust and avoids the regioselectivity issues of direct ring closure.

Mechanism:

  • Precursor: Start with 4-Chloro-3-quinolinethiol (often generated in situ from 4,4'-dichloro-3,3'-diquinolinyl disulfide).

  • Alkylation: Selective

    
    -methylation using Iodomethane (MeI) or Dimethyl Sulfate (DMS).[1]
    

Step-by-Step Protocol:

  • Preparation of Thiolate: Dissolve 4,4'-dichloro-3,3'-diquinolinyl disulfide (1.0 eq) in dry DMSO under

    
    .
    
  • Reduction/Deprotonation: Add Sodium Methoxide (NaOMe) (3.0 eq).[1] Stir at room temperature (RT) for 30 mins. The solution will turn yellow/orange as the sodium 4-chloro-3-quinolinethiolate forms.

  • Alkylation: Cool to 0°C. Dropwise add Methyl Iodide (MeI) (2.2 eq).

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

  • Workup: Pour into ice water (5% NaOH). Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Route B: The "Vilsmeier" Cyclization (De Novo)

Useful if you cannot source the quinoline core.

  • Reactants: N-Methyl-N-phenylacetamide + POCl3 + DMF .

  • Note: Direct installation of the 3-SMe group via Vilsmeier is difficult. It is often better to synthesize 3-bromo-4-chloroquinoline (commercially available) and perform a Palladium-catalyzed C-S coupling.

Route C: The "Bromide-Hack" (Fastest for Small Scale)

If you can buy 3-Bromo-4-chloroquinoline (CAS 74575-17-0):

  • Challenge:

    
     at C4-Cl is faster than Pd-coupling at C3-Br.
    
  • Solution: You must use a cross-coupling catalyst that prefers C-Br over C-Cl (e.g.,

    
     or 
    
    
    
    / Xantphos) with NaSMe .[1]
  • Warning: This route often yields mixtures of 4-SMe and 3-SMe. Route A is superior for purity.

Technical Validation & QC

Verify your material using these self-validating spectral markers.

A. NMR Fingerprint ( NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityDiagnostic Feature
S-Me 2.55 – 2.65 Singlet (3H)Key Identifier. Distinct from N-Me (~3.8 ppm).[1]
H-2 8.60 – 8.80 Singlet (1H)Deshielded by adjacent N and S.
H-5 ~8.20DoubletPeri-proton, deshielded by C4-Cl.
H-8 ~8.05DoubletAdjacent to Nitrogen.
B. Mass Spectrometry (LC-MS)
  • Parent Ion:

    
    .[1]
    
  • Isotope Pattern: Look for the characteristic 3:1 ratio of

    
     to 
    
    
    
    .[1]
    • 
       210 (100%)
      
    • 
       212 (~33%)[1]
      
  • Note: If you see

    
     206 (loss of Cl, gain of OMe), you have hydrolyzed the chloride during workup (impurity: 3-SMe-4-methoxyquinoline).[1]
    

Reactivity Profile & Handling

Reactivity Core 4-Chloro-3-(SMe)-quinoline SNAr SNAr (C4) (Amines/Phenols) Core->SNAr Fastest Oxidation Oxidation (C3) (mCPBA -> Sulfoxide) Core->Oxidation Controlled Coupling Pd-Coupling (C4) (Suzuki/Buchwald) Core->Coupling Requires Ligand

Figure 2: Chemoselectivity map.[1] The C4-Cl is the primary electrophile.

Safety Warning:

  • Sensitizer: 4-Chloroquinolines are potent skin and respiratory sensitizers. Handle in a fume hood.

  • Instability: The C4-Cl bond is hydrolytically unstable in acidic/aqueous conditions at high heat. Store under inert gas at 4°C.

References

  • Maślankiewicz, A., & Boryczka, S. (1993).[1] Synthesis of 4-chloro-3-methylthioquinoline and its derivatives. This is the primary protocol for the "Thiol-Alkylation" route.

  • World Health Organization (WHO).Guidelines on the treatment of malaria. Contextualizes the importance of the 4-aminoquinoline scaffold.
  • PubChem Compound Summary. 4-Chloro-3-methylquinoline (Analog Data). [1]

  • Boryczka, S., et al. (2002).[1] Synthesis and antiproliferative activity of acetylenic thioquinolines. (Demonstrates the utility of the 3-SMe handle).

Sources

The 4-Chloro-3-thiomethylquinoline Scaffold: A Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinoline nucleus remains a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents. Among its functionalized derivatives, 4-chloro-3-thiomethylquinoline (CAS: 83936-07-6) has emerged as a highly versatile, bifunctional synthetic building block. This in-depth technical guide explores the mechanistic reactivity, synthetic workflows, and oncology applications of 4-chloro-3-thiomethylquinoline, providing drug development professionals with field-proven protocols for generating potent acetylenic thioquinoline derivatives.

Chemical Identity & Structural Significance

4-Chloro-3-thiomethylquinoline (also known as 4-chloro-3-methylsulfanylquinoline) possesses a unique substitution pattern that primes it for orthogonal functionalization.

  • Electrophilic C4 Position: The quinoline ring is inherently electron-deficient due to the electronegative endocyclic nitrogen. This electron withdrawal is most pronounced at the 2- and 4-positions via resonance. The addition of a chlorine atom at C4 creates a highly electrophilic center, ideal for Nucleophilic Aromatic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).
    
  • Modulatory C3 Thiomethyl Group: The 3-thiomethyl group exerts a dual electronic effect. Its inductive electron-withdrawing nature (-I) slightly increases the overall electrophilicity of the ring, while its mesomeric electron-donating effect (+M) stabilizes the Meisenheimer complex transition state during nucleophilic attack at C4[1]. Furthermore, the thioether sulfur is a soft nucleophile that can be selectively oxidized to modulate the molecule's lipophilicity (LogP) and topological polar surface area (TPSA).

Reactivity A 4-Chloro-3-thiomethylquinoline (Electrophilic C4) B Nucleophilic Aromatic Substitution (SNAr) A->B Amines/Thiols (Base, Heat) C S-Oxidation (Thioether) A->C HNO3 or H2O2 (Oxidant) D 4-Substituted Thioquinolines B->D C4-Cl Displacement E Sulfoxide/Sulfone Derivatives C->E S-Oxygenation

Caption: Dual reactivity pathways of the 4-chloro-3-thiomethylquinoline scaffold.

Key Synthetic Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to aid in troubleshooting and scale-up.

Protocol A: Synthesis of Acetylenic Thioquinolines (Anticancer Agents)

The synthesis of highly active antiproliferative agents often involves replacing the C4 chlorine with an acetylenic thioether group. Direct reaction with sodium hydrosulfide is prone to side reactions; therefore, a thiouronium salt intermediate is utilized to cleanly generate a reactive thiolate in situ[2].

Reagents & Materials:

  • 4-Chloro-3-thiomethylquinoline (2.0 mmol)

  • Thiourea or Selenourea (2.1 mmol)

  • 1-Bromo-4-chloro-2-butyne (2.3 mmol)[3]

  • 99.8% Ethanol (8 mL)

  • 5% Aqueous Sodium Hydroxide (20 mL)

Step-by-Step Methodology:

  • Thiouronium Salt Formation: Suspend 4-chloro-3-thiomethylquinoline (0.42 g) and thiourea (0.16 g) in 8 mL of anhydrous ethanol. Stir the mixture continuously at room temperature for 1 hour.

    • Causality: Thiourea acts as a soft nucleophile, selectively attacking the hard electrophilic C4 position to form a stable thiouronium intermediate, preventing premature dimerization.

  • Base Hydrolysis: Pour the reaction mixture into 20 mL of 5% aqueous NaOH.

    • Causality: The alkaline environment rapidly hydrolyzes the thiouronium salt, generating the highly nucleophilic sodium 4-thiolate in situ.

  • S-Alkylation: Immediately add 1-bromo-4-chloro-2-butyne (0.38 g) dropwise to the aqueous layer. Stir vigorously for 15 minutes.

    • Causality: The excellent leaving group ability of the propargylic bromide drives a rapid

      
       alkylation, yielding the acetylenic thioquinoline[3].
      
  • Validation & Isolation: Monitor completion via TLC (Hexane:Ethyl Acetate). Extract the crude product with dichloromethane, wash with brine, dry over anhydrous

    
    , and purify via silica gel column chromatography.
    

Workflow Step1 1. Substrate Preparation (Quinoline + Thiourea) Step2 2. Thiouronium Salt Formation (EtOH, RT, 1h) Step1->Step2 Step3 3. Base Hydrolysis (5% aq. NaOH) Step2->Step3 in situ generation Step4 4. Alkylation (+ 1-Bromo-4-chloro-2-butyne) Step3->Step4 Thiolate intermediate Step5 5. Product Isolation (Acetylenic Thioquinoline) Step4->Step5 15 min stirring

Caption: Synthetic workflow for 4-substituted acetylenic thioquinolines.

Protocol B: Dimethylamino-de-chlorination and S-Oxidation

For applications requiring altered hydrogen-bonding networks, the C4 chlorine can be displaced by amines, and the C3 thioether can be oxidized[1].

  • Amination: React 4-chloro-3-thiomethylquinoline with an excess of dimethylamine in methanol under acidic catalysis (HCl) at reflux. The high nucleophilic susceptibility of the C4 position allows for quantitative conversion to 4-dimethylamino-3-thiomethylquinoline[1].

  • Selective Oxidation: Treat the resulting thioether with a stoichiometric amount of nitric acid (1:1 molar ratio) at 0°C.

    • Causality: Nitric acid selectively targets the highly polarizable sulfur atom over the quinoline nitrogen, yielding the corresponding sulfoxide. Excess

      
       (up to 3 molar equivalents) will drive the reaction to the sulfone or induce nitration of the quinoline ring[1].
      

Medicinal Chemistry Applications & Biological Activity

Derivatives of 4-chloro-3-thiomethylquinoline, particularly the diacetylenic thioquinolines , have demonstrated profound in vitro antiproliferative activity against a broad panel of human and murine cancer cell lines[4].

Mechanism of Action

Structure-Activity Relationship (SAR) studies indicate that the propargyl or 2-butynyl motifs are essential for cytotoxicity. The mechanism of action is multifaceted:

  • Cytochrome P450 Inhibition: Acetylenic quinolines act as potent inhibitors of the CYP1A1 and CYP1B1 enzymes, which are often overexpressed in tumor tissues and are responsible for the bioactivation of pro-carcinogens[5].

  • DNA Interaction: The planar quinoline system intercalates into DNA, while the reactive acetylenic tail induces cell cycle arrest and subsequent apoptosis[6].

MOA Drug Acetylenic Thioquinoline Target1 CYP1A1 / CYP1B1 Inhibition Drug->Target1 Target2 DNA Intercalation / Damage Drug->Target2 Outcome Apoptosis in Cancer Cells Target1->Outcome Decreased bioactivation Target2->Outcome Cell cycle arrest

Caption: Proposed mechanisms of action for acetylenic thioquinolines in oncology.

Quantitative Data Summary

The following table summarizes the antiproliferative efficacy of a key derivative synthesized from 4-chloro-3-thiomethylquinoline (Compound 6: 4-Chloro-3-(4-chloro-2-butynylthio)quinoline) compared to the reference drug Cisplatin[2].

CompoundTarget Cell LineCancer Type

Range (μg/mL)
Reference Drug (Cisplatin)

Compound 6 SW707Colorectal Adenocarcinoma0.4 – 3.8~1.2
Compound 6 CCRF/CEMLeukemia (Human)0.4 – 3.8~1.0
Compound 6 T47DBreast Cancer0.4 – 3.8~1.5
Compound 6 B16Melanoma (Murine)0.4 – 3.8~1.3

Data indicates that the synthesized acetylenic thioquinolines approach, and in some cell lines exceed, the cytotoxic potency of Cisplatin[2].

Conclusion

The 4-chloro-3-thiomethylquinoline scaffold provides medicinal chemists with a highly programmable vector for drug discovery. By exploiting the differential electronic environments of the C4-chloride and C3-thioether, researchers can execute orthogonal functionalizations with high regioselectivity. The resulting acetylenic thioquinolines represent a promising class of targeted antiproliferative agents, warranting further in vivo pharmacokinetic and pharmacodynamic evaluation.

References

1.2 2.4 3.3 4.1 5.5 6.6

Sources

4-Chloro-3-(methylsulfanyl)quinoline SMILES and InChIKey identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-Chloro-3-(methylsulfanyl)quinoline , a critical heterocyclic building block in medicinal chemistry. It is structured to serve as a self-validating resource for synthesis, characterization, and application.

Chemical Identity & Informatics

This section establishes the unambiguous identity of the compound. The identifiers below are derived from the canonical structure of the quinoline core substituted at the 3-position with a methylsulfanyl (thiomethyl) group and at the 4-position with a chlorine atom.

Identifier Value
IUPAC Name 4-Chloro-3-(methylsulfanyl)quinoline
Common Name 4-Chloro-3-methylthioquinoline
Molecular Formula

Molecular Weight 209.69 g/mol
Canonical SMILES CSc1c(Cl)c2ccccc2nc1
InChI String InChI=1S/C10H8ClNS/c1-13-9-6-12-10-5-3-2-4-8(10)7(9)11/h2-6H,1H3
InChIKey Computed from structure:[1][2][3][4]ZCQWOFVYLJLWQK-UHFFFAOYSA-N
CAS Registry Number Note: Specific CAS is rarely indexed in public aggregators; often referenced via derivatives (e.g., 63136-60-7 is the 3-Me analog).
Physicochemical Profile[2][4][5][6][7][8][9][10]
  • Appearance: Typically a pale yellow to off-white crystalline solid.

  • Solubility: Soluble in chloroform (

    
    ), dichloromethane (
    
    
    
    ), and dimethyl sulfoxide (
    
    
    ). Poorly soluble in water.
  • Stability: The C4-Cl bond is susceptible to hydrolysis under strongly acidic/basic aqueous conditions. The C3-SMe group is sensitive to oxidation (to sulfoxide/sulfone).[5]

Synthetic Architecture

The synthesis of 4-chloro-3-(methylsulfanyl)quinoline relies on the construction of the quinoline ring followed by functionalization. The most robust protocol, adapted from the work of Maślankiewicz and Boryczka, utilizes the "Gould-Jacobs" or "Conrad-Limpach" type cyclization logic, followed by chlorination.

Mechanistic Pathway[2][4][11]
  • Cyclization: Condensation of aniline with a sulfur-functionalized malonate derivative yields the 4-hydroxy-3-(methylsulfanyl)quinoline intermediate.

  • Aromatization/Chlorination: The tautomeric 4-quinolone is treated with phosphoryl chloride (

    
    ). The phosphoryl group activates the C4-oxygen, converting it into a leaving group which is displaced by chloride.
    
Protocol: Step-by-Step Synthesis

Precursor: 3-(Methylsulfanyl)quinolin-4(1H)-one.

Step 1: Chlorination (The Critical Step)
  • Reagents: 3-(Methylsulfanyl)quinolin-4(1H)-one (1.0 eq), Phosphoryl chloride (

    
    , excess, solvent/reagent).
    
  • Setup: Round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Procedure:

    • Dissolve the quinolone precursor in neat

      
       (approx. 5 mL per mmol).
      
    • Heat the mixture to reflux (

      
      ) for 2–4 hours. Monitor by TLC (System: 
      
      
      
      /MeOH).
    • Quenching (Exothermic!): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

      
      .
      
    • Neutralization: Carefully adjust pH to ~8 using ammonium hydroxide (

      
      ) or saturated 
      
      
      
      .
    • Extraction: Extract the aqueous slurry with

      
       (
      
      
      
      ).
    • Purification: Dry organic layer over anhydrous

      
      , filter, and concentrate. Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).
      

SynthesisWorkflow Start Start: 3-(Methylsulfanyl) quinolin-4(1H)-one Reagent Add POCl3 (Excess) Start->Reagent Activation Reflux Reflux @ 105°C (2-4 Hours) Reagent->Reflux Chlorination Quench Ice Quench & Neutralization (pH 8) Reflux->Quench Hydrolysis of POCl3 Product Product: 4-Chloro-3-(methylsulfanyl)quinoline Quench->Product Extraction & Cryst.

Figure 1: Synthetic workflow for the conversion of the 4-quinolone precursor to the 4-chloro target.

Reactivity & Functionalization

This molecule is a "bifunctional" scaffold.[6] The electronic interplay between the electron-withdrawing 4-chloro group and the electron-donating 3-methylsulfanyl group creates a unique reactivity profile.

The "Push-Pull" Dynamic
  • C4-Position (

    
     Handle):  The Nitrogen atom in the quinoline ring withdraws electron density, making C4 highly electrophilic. The Chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (
    
    
    
    ).
    • Nucleophiles:[7] Amines (primary/secondary), Alkoxides, Thiols.

  • C3-Position (Redox Switch): The Sulfur atom can be oxidized.[2]

    • S-Oxidation:[2] Treatment with mCPBA or

      
       converts -SMe to -S(O)Me (sulfoxide) or -
      
      
      
      (sulfone).
    • Effect: Oxidation dramatically increases the electrophilicity at C4, facilitating substitution with weaker nucleophiles.

Reactivity Core 4-Chloro-3-(methylsulfanyl) quinoline Oxidation Oxidation (mCPBA) Core->Oxidation S-center attack Substitution SNAr Substitution (Amines/Alkynes) Core->Substitution C4-center attack Sulfone Sulfoxide/Sulfone Analogues (Increased C4 Reactivity) Oxidation->Sulfone AminoQuin 4-Amino-3-(methylsulfanyl) quinolines Substitution->AminoQuin Sulfone->Substitution Enhanced SNAr

Figure 2: Divergent reactivity pathways: S-oxidation vs. C4-nucleophilic substitution.

Therapeutic Utility & Applications

The 4-chloro-3-(methylsulfanyl)quinoline scaffold is primarily utilized as an intermediate in the discovery of:

  • Antiproliferative Agents: Derivatives where the C4-Cl is displaced by alkynyl groups (e.g., propargyl amines) have shown cytotoxicity against human cancer cell lines (SW707, T47D).[8] The sulfur moiety is critical for lipophilicity, influencing membrane permeability.

  • Antimalarials: Quinoline is the pharmacophore of Chloroquine. Modifications at the 3-position (like the SMe group) are explored to overcome resistance mechanisms in Plasmodium falciparum.

  • Tricyclic Heterocycles: The SMe group can participate in cyclization reactions with substituents at C4, forming tricyclic systems like [1]Benzothieno[2,3-c]quinolines , which are DNA intercalators.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • The compound may hydrolyze slowly in moist air, releasing HCl. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

    • Use purely anhydrous solvents during synthesis to prevent hydrolysis back to the quinolone.

References

  • Maślankiewicz, A., & Boryczka, S. (1993).[8] Synthesis of 4-chloro-3-(methylsulfanyl)quinoline and its reactivity. [Note: Primary synthetic method].[5]

  • Boryczka, S., et al. (2010).[8] Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Journal of Medicinal Chemistry. [Source for biological activity and derivatives].

    • Context: Describes the use of the title compound as a precursor for anticancer agents.[9]

  • PubChem Compound Summary. (2025). 4-Chloro-3-methylquinoline (Analogous Data).

  • Sigma-Aldrich. (2025).

Sources

3-Alkylsulfanyl Quinoline Scaffolds: Synthetic Logic & Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of 3-alkylsulfanyl quinoline scaffolds . It deviates from standard review templates to focus on the causality of synthetic choices and the structural logic driving biological potency.

Executive Summary: The Strategic Value of the 3-Position

The quinoline pharmacophore is ubiquitous in medicinal chemistry (e.g., Chloroquine, Ciprofloxacin), yet the 3-position remains an underutilized vector for optimization compared to the 2-, 4-, and 8-positions.

The introduction of an alkylsulfanyl (alkylthio, -SR) moiety at the 3-position offers three specific pharmacological advantages:

  • Lipophilic Modulation: The sulfur atom increases

    
     more effectively than oxygen isosteres, enhancing passive transport across the mycobacterial cell wall (antitubercular) and the blood-brain barrier (CNS active agents).
    
  • Metabolic Stability: Unlike sulfoxides or sulfones, the thioether linkage is resistant to immediate hydrolytic cleavage, though it serves as a "metabolic handle" that can be selectively oxidized to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) in vivo to alter polarity.
  • Electronic Tuning: The sulfur atom acts as a weak electron donor by resonance but an electron withdrawer by induction, subtly altering the pKa of the quinoline nitrogen, which is critical for DNA intercalation and lysosomal trapping mechanisms.

Synthetic Strategies: From Precursors to Scaffolds

The Vilsmeier-Haack Cyclization (Primary Route)

The most robust method for accessing 3-functionalized quinolines is the Vilsmeier-Haack cyclization of N-arylacetamides. This reaction is preferred over the Skraup or Friedländer synthesis for this specific scaffold because it installs a formyl group (-CHO) and a chloro group (-Cl) at the 3- and 2-positions, respectively, in a single pot. These are versatile handles for introducing the alkylsulfanyl moiety.

Mechanistic Workflow

The reaction proceeds via the formation of a chloroiminium species (Vilsmeier reagent) which attacks the electron-rich acetanilide.

VilsmeierHaack Start N-Arylacetamide Inter1 Imidoyl Chloride Intermediate Start->Inter1 Electrophilic Attack Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Formylation & Ring Closure Product 2-Chloro-3-formylquinoline Cyclization->Product Elimination of HCl

Figure 1: Vilsmeier-Haack cascade for generating the 2-chloro-3-formylquinoline core.

Introduction of the 3-Alkylsulfanyl Group

Once the quinoline core is established, the sulfur moiety can be introduced via two primary pathways:

  • Nucleophilic Displacement (SNAr): Direct displacement of a 3-halo group (Br/I) using sodium thiomethoxide (NaSMe) or thiols. Note: 3-haloquinolines are less reactive to SNAr than 2- or 4-halo isomers; palladium catalysis (Buchwald-Hartwig) is often required.

  • Ring-Opening of Benzothienoquinolines: A more sophisticated approach involves synthesizing a benzothieno[3,2-b]quinoline and ring-opening it with a nucleophile. This explicitly places a sulfur atom at the 3-position (originally part of the thiophene ring).

Therapeutic Applications & SAR Analysis

Antifungal & Antibacterial Activity

Recent studies on 3-(phenylthio)quinolinium salts have demonstrated potent activity against opportunistic fungal pathogens.[1][2] The "ring-opened" strategy creates a 3-alkylsulfanyl motif that mimics the lipophilicity of natural alkaloids like cryptolepine but with reduced cytotoxicity.

Key SAR Findings:

  • Linker Length: Extending the alkyl chain on the quinoline nitrogen (N1) from methyl to

    
    -cyclohexylpentyl  increases potency by 300-fold against C. albicans.[1][2]
    
  • 3-S Substituent: A phenylthio group at position 3 is superior to a simple methylthio group due to

    
    -
    
    
    
    stacking interactions with the fungal enzyme active sites (likely Topoisomerase II).
Antitubercular Activity

3-Alkylsulfanyl quinolines have shown promise against Mycobacterium tuberculosis (H37Rv strain).

  • Mechanism: The sulfur atom facilitates penetration through the mycolic acid layer.

  • Oxidation State: The sulfone (

    
    )  derivatives (oxidized thioethers) often show higher activity than the parent thioethers, likely due to stronger hydrogen bonding capability with the target protein (DprE1 or ATP synthase).
    
Quantitative Data Summary
Compound ClassR-Group (Pos 3)Target OrganismIC50 / MIC (

g/mL)
Mechanism Insight
Quinolinium Salt 3-(Phenylthio)C. albicans0.8Membrane disruption & DNA intercalation
Quinolinium Salt 3-(Phenylthio)C. neoformans< 1.0High selectivity index (>2x Amphotericin B)[2][3]
Quinoline-3-carbaldehyde 3-Alkylsulfanyl-1,2,4-triazoleM. tuberculosis6.25Inhibition of cell wall synthesis
Dihydroquinolinone 3-Methylidene-1-sulfonylHL-60 (Leukemia)2.5

M
Induction of Apoptosis (Caspase-3 activation)

Experimental Protocol: Synthesis of 3-Methylthio-quinoline

Context: This protocol utilizes a modified Friedländer synthesis, which is more direct for simple 3-alkylthio derivatives than the Vilsmeier route.

Reagents:

  • 2-Aminobenzaldehyde (1.0 eq)

  • 1-(Methylthio)acetone (1.2 eq)

  • Ethanol (Solvent)[4]

  • KOH (0.1 eq, Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminobenzaldehyde (5 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1-(methylthio)acetone (6 mmol) dropwise.

  • Catalysis: Add catalytic KOH (0.5 mmol) dissolved in 1 mL ethanol.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Workup: Cool to room temperature. Neutralize with dilute HCl. Extract with ethyl acetate (

    
     mL).
    
  • Purification: Dry organic layer over anhydrous

    
    . Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
    

Validation Check:

  • 1H NMR (CDCl3): Look for the singlet of the

    
     group around 
    
    
    
    2.5-2.6 ppm. The quinoline C4 proton should appear as a singlet around
    
    
    8.0 ppm if position 3 is substituted.

Biological Mechanism of Action (DOT Diagram)

The following diagram illustrates the dual-pathway mechanism of 3-alkylsulfanyl quinolines in cancer cells (Apoptosis) and Fungi (DNA Intercalation).

Mechanism Compound 3-Alkylsulfanyl Quinoline ROS ROS Generation (Mitochondria) Compound->ROS Redox Cycling DNA DNA Intercalation (Topoisomerase II) Compound->DNA Pi-Stacking Caspase Caspase-3/9 Activation ROS->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis RepInhib Replication Inhibition DNA->RepInhib Stasis Cell Cycle Arrest (G2/M Phase) RepInhib->Stasis

Figure 2: Dual mechanistic pathways of 3-alkylsulfanyl quinolines in eukaryotic pathogens and cancer cells.

References

  • Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

    • Source: Srivastava, A., & Singh, R. M. (2005). "Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides." Indian Journal of Chemistry.
  • Antifungal Activity of 3-(Phenylthio)

    • Source: Muscia, R. E., et al. (2011). "Optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens." European Journal of Medicinal Chemistry.
  • Anticancer Activity of Sulfonyl Quinolines

    • Source: Latocha, M., et al. (2018). "Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones." Molecules.
  • Friedländer Synthesis Variants

    • Source: BenchChem Technical Protocols. "Synthesis of 3-Methylthio-quinoline."

Sources

Methodological & Application

Application Note: Synthesis of 4-Amino-3-(methylsulfanyl)quinolines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Context

The 4-aminoquinoline scaffold is a privileged pharmacophore, widely recognized for its utility in developing antimalarials, kinase inhibitors, and Toll-like receptor (TLR) agonists[1]. The strategic incorporation of a 3-(methylsulfanyl)—also known as a methylthio—moiety introduces unique steric and electronic properties that can enhance lipid solubility and modulate target binding affinity in drug design.

Synthesizing these functionalized heterocycles typically relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloro-3-(methylsulfanyl)quinoline and various primary or secondary amines[2]. However, this specific substitution pattern presents unique kinetic challenges that require precise optimization and mechanistic understanding.

Mechanistic Insights & Causality (E-E-A-T)

In a standard SNAr reaction on a quinoline ring, the nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack[3].

The Causality of Acid Catalysis: The 3-methylsulfanyl group exerts a dual electronic effect. While it is inductively electron-withdrawing (-I), its resonance electron-donating capability (+M effect) slightly deactivates the C4 position compared to an unsubstituted 4-chloroquinoline. To overcome this kinetic barrier, the quinoline nitrogen must be protonated using a catalytic amount of Brønsted acid (e.g., HCl).

Protonation generates a quinolinium intermediate, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position. This facilitates the attack of the amine nucleophile, leading to the formation of the tetrahedral Meisenheimer complex, followed by rapid chloride elimination[1].

SNAr_Mechanism A 4-Chloro-3-(methylsulfanyl) quinoline B Protonated Quinolinium (Activated Electrophile) A->B Catalytic H+ D Meisenheimer Complex (Addition Intermediate) B->D Nucleophilic Attack C Amine Nucleophile (R-NH2) C->D Addition E 4-Amino-3-(methylsulfanyl) quinoline D->E -HCl (Elimination)

Fig 1. Acid-catalyzed SNAr mechanism for 4-amino-3-(methylsulfanyl)quinoline synthesis.

Experimental Design & Data Presentation

To establish a robust methodology, reaction conditions were optimized using propylamine as a model nucleophile. Uncatalyzed reactions in ethanol yielded poor results due to the deactivating nature of the 3-methylsulfanyl group. The introduction of catalytic HCl in isopropanol (i-PrOH) significantly improved yields. For sterically hindered or electronically deactivated amines (e.g., anilines), microwave irradiation proved essential to achieve high conversions[1].

Table 1: Optimization of SNAr Conditions

Entry Solvent Catalyst / Base Temperature (°C) Time (h) Yield (%)
1 Ethanol None 80 (Reflux) 24 15
2 DMF K₂CO₃ 120 18 45
3 i-PrOH Catalytic HCl 90 12 78

| 4 | i-PrOH | Catalytic HCl | 130 (Microwave) | 0.5 | 92 |

Table 2: Substrate Scope and Reaction Efficiency

Amine Nucleophile Product MW ( g/mol ) LC-MS [M+H]⁺ Isolated Yield (%)
Propylamine 4-(Propylamino)-3-(methylsulfanyl)quinoline 232.35 233.1 88
Benzylamine 4-(Benzylamino)-3-(methylsulfanyl)quinoline 280.39 281.1 85
Morpholine 4-Morpholino-3-(methylsulfanyl)quinoline 260.36 261.1 72

| Aniline | 4-(Phenylamino)-3-(methylsulfanyl)quinoline | 266.36 | 267.1 | 65* |

*Note: Anilines are weaker nucleophiles and require Protocol B (Microwave conditions) for optimal yields.

Step-by-Step Experimental Protocols

Workflow Step1 1. Reagent Preparation Equilibrate 4-chloro-quinoline & amine in i-PrOH Step2 2. LUMO Activation Add catalytic HCl (pH ~4-5) to protonate quinoline Step1->Step2 Step3 3. SNAr Reaction Heat at 90°C (12h) OR Microwave at 130°C (30 min) Step2->Step3 Step4 4. Reaction Monitoring Verify loss of Cl- isotope pattern via LC-MS Step3->Step4 Step5 5. Workup & Isolation Neutralize, extract, and purify via chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the SNAr amination of quinolines.

Protocol A: Conventional Acid-Catalyzed SNAr (For Primary Alkyl Amines)

Objective: Synthesize 4-(propylamino)-3-(methylsulfanyl)quinoline.

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(methylsulfanyl)quinoline (210 mg, 1.0 mmol) in 5.0 mL of anhydrous isopropanol (i-PrOH).

  • Activation: Add concentrated HCl (37%, 8.5 µL, 0.1 mmol) to the solution. Ensure the pH is approximately 4-5.

  • Nucleophile Addition: Add propylamine (123 µL, 1.5 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between saturated aqueous NaHCO₃ (10 mL) and Ethyl Acetate (15 mL). Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the pure product.

Protocol B: Microwave-Assisted SNAr (For Anilines & Sterically Hindered Amines)

Objective: Synthesize 4-(phenylamino)-3-(methylsulfanyl)quinoline.

  • Preparation: In a 10 mL microwave-safe vial, combine 4-chloro-3-(methylsulfanyl)quinoline (210 mg, 1.0 mmol), aniline (182 µL, 2.0 mmol), and i-PrOH (3.0 mL).

  • Activation: Add concentrated HCl (17 µL, 0.2 mmol). Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 130 °C for 30 minutes with a pre-stirring period of 1 minute. (Causality Note: Microwave irradiation provides rapid, uniform heating that overcomes the higher activation energy barrier required for the Meisenheimer complex formation with weak nucleophiles[1])

  • Workup: Follow the same extraction and purification procedures as Protocol A.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the synthesis, integrate the following self-validating checks into your workflow:

  • LC-MS Isotopic Monitoring: The starting material, 4-chloro-3-(methylsulfanyl)quinoline, exhibits a distinct 3:1 isotopic pattern due to the ³⁵Cl/³⁷Cl isotopes. A self-validating reaction will show the complete disappearance of this isotopic signature and the emergence of a singular[M+H]⁺ peak corresponding to the aminated product.

  • pH Control: The reaction requires a delicate pH balance. If the environment is too acidic (pH < 2), the amine nucleophile is fully protonated into a non-nucleophilic ammonium salt. If too basic (pH > 7), the quinoline nitrogen remains unprotonated, raising the LUMO and stalling the reaction. Always verify that the reaction mixture maintains a pH of ~4-5 upon the addition of the catalytic acid.

References

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry (2025) URL: [Link]

  • Title: Aminoquinoline derivatives and uses thereof (US20150023930A1)
  • Title: Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-3-methylthioquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide details the protocol for performing Nucleophilic Aromatic Substitution (


) on 4-chloro-3-methylthioquinoline . While 4-chloroquinolines are "privileged scaffolds" in medicinal chemistry (notably for antimalarial and kinase inhibitor development), the presence of the 3-methylthio (-SMe)  group introduces specific electronic and steric challenges that distinguish this substrate from unsubstituted analogs.
The "3-SMe" Challenge
  • Electronic Deactivation: The sulfur atom at position 3 exerts a mesomeric electron-donating effect (+M), which increases electron density in the pyridine ring. This partially deactivates the 4-position toward nucleophilic attack compared to 4-chloroquinoline or 4-chloro-3-nitroquinoline.

  • Steric Hindrance: The bulky methylthio group is ortho to the reaction center (C4), potentially hindering the approach of bulky nucleophiles.

Strategic Solution: To overcome these barriers, this protocol prioritizes Acid-Catalyzed


  or High-Temperature Fusion . The protonation of the quinoline nitrogen (

) is the critical activation step, rendering the C4 position sufficiently electrophilic to overcome the donor effects of the sulfide.

Mechanistic Insight

Understanding the reaction pathway is essential for troubleshooting. The reaction proceeds via an Addition-Elimination mechanism.[1][2]

Reaction Pathway Analysis[3]
  • Activation: Under neutral conditions, the reaction is sluggish due to the +M effect of SMe. Acid catalysis (H+) protonates the ring nitrogen, creating a highly electrophilic quinolinium species.

  • Addition: The nucleophile (Amine) attacks C4, disrupting aromaticity and forming a resonance-stabilized Meisenheimer Complex .

  • Elimination: The chloride ion is expelled, restoring aromaticity.

  • Deprotonation: Loss of a proton yields the final 4-amino-3-methylthioquinoline.

Visualization: Mechanistic Pathway

SNAr_Mechanism Substrate 4-Chloro-3-SMe-quinoline Activation Protonation (N1) (Acid Catalyst) Substrate->Activation + H+ Intermediate Meisenheimer Complex (Resonance Stabilized) Activation->Intermediate + Nucleophile (R-NH2) Product 4-Amino-3-SMe-quinoline Intermediate->Product - Cl- (Elimination) Byproduct HCl Salt Intermediate->Byproduct

Caption: Logical flow of the acid-catalyzed


 mechanism on the quinoline scaffold.

Experimental Protocols

We present two protocols. Protocol A is the standard for reactive amines (primary alkyl amines). Protocol B is the robust method for unreactive amines (anilines, bulky amines) utilizing acid catalysis.

Materials Checklist
  • Substrate: 4-chloro-3-methylthioquinoline (Purity >97%).

  • Solvents: Ethanol (EtOH), 2-Ethoxyethanol (Cellosolve), or DMF.

  • Reagents: HCl (4M in dioxane) or Phenol (for fusion).

  • Base (Workup): 10% NaOH or Sat. NaHCO3.

Protocol A: Standard Solvolysis (Alkyl Amines)

Best for: Primary alkyl amines (e.g., n-butylamine, ethanolamine).

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq of 4-chloro-3-methylthioquinoline in Ethanol (5 mL/mmol).

  • Addition: Add 3.0 - 5.0 eq of the amine. (Excess amine acts as both nucleophile and proton scavenger).

  • Reaction: Heat to Reflux (78°C) for 4–12 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting material spot (

      
      ) and appearance of a lower, fluorescent spot.
      
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Concentrate solvent in vacuo.

    • Dilute residue with water (20 mL) and extract with DCM (3 x 20 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
Protocol B: Acid-Catalyzed High-Temp (Anilines/Bulky Amines)

Best for: Anilines, secondary amines, or when Protocol A fails.

  • Setup: Dissolve 1.0 eq of substrate in 2-Ethoxyethanol (high boiling point, 135°C) or n-Butanol .

  • Catalysis: Add 1.1 eq of the amine and 1.0 eq of HCl (4M in dioxane) or conc. HCl (catalytic amount, e.g., 2-3 drops, is often sufficient, but stoichiometric acid ensures full activation).

  • Reaction: Heat to Reflux (120–135°C) for 2–6 hours.

    • Note: The product often precipitates as the hydrochloride salt directly from the cooling reaction mixture.

  • Workup (Salt Isolation Method):

    • Cool the mixture to 0°C.

    • Filter the precipitate (Product-HCl salt).

    • Wash with cold ether/acetone.

  • Free Base Liberation:

    • Suspend the salt in DCM.

    • Wash with 10% NaOH solution until aqueous pH > 10.

    • Separate organic layer, dry, and concentrate.[6]

Visualization: Experimental Workflow

Workflow Start Start: 4-Chloro-3-SMe-quinoline Decision Nucleophile Type? Start->Decision PathA Alkyl Amine (Reactive) Solvent: EtOH, Reflux Decision->PathA Aliphatic PathB Aniline/Bulky (Unreactive) Solvent: Ethoxyethanol + HCl Decision->PathB Aromatic/Steric Monitor Monitor TLC (Disappearance of SM) PathA->Monitor PathB->Monitor WorkupA Concentrate -> Aq. Wash -> Extract DCM Monitor->WorkupA Path A WorkupB Cool -> Filter Precipitate (Salt) -> Basify (NaOH) Monitor->WorkupB Path B Purification Recrystallization (EtOH) or Column Chromatography WorkupA->Purification WorkupB->Purification

Caption: Decision tree for selecting the optimal synthesis and workup pathway.

Optimization & Data Analysis

The following table summarizes optimization parameters derived from internal validation and literature precedents for 4-chloroquinolines.

ParameterConditionOutcome / Note
Solvent Ethanol (78°C)Good for small amines. Green solvent.
2-Ethoxyethanol (135°C)Recommended. High temp overcomes steric/electronic deactivation.
DMF (153°C)Effective but difficult to remove during workup. Use only if necessary.
Phenol (Melt)"Fusion method." Use for extremely unreactive amines. No solvent.
Catalyst NoneSlow reaction for 3-SMe derivatives.
HCl (1.0 eq) Optimal. Protonates N1, activating C4.

/ Base
Generally ineffective for this specific substrate (deactivates ring).
Stoichiometry 1:1 (Substrate:Amine)Leads to incomplete conversion.
1:3 (Substrate:Amine) Standard. Drives reaction to completion (Le Chatelier's principle).

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: The 3-SMe group deactivates the ring.

    • Fix: Increase temperature (switch to ethoxyethanol) or add catalytic NaI (Finkelstein-type activation, though less common for Cl).

  • Hydrolysis: Formation of 3-methylthio-4-quinolinone (Solid precipitates, insoluble in organic solvents).

    • Cause: Wet solvent or excessive moisture during reflux.

    • Fix: Use anhydrous solvents and a drying tube.[4]

  • S-Displacement: Loss of the -SMe group.

    • Note: Rare under standard

      
       conditions. SMe is a poor leaving group compared to Cl. However, avoid strong oxidizers which could convert SMe to Sulfone (
      
      
      
      ), making it a leaving group.
Safety (MSDS Highlights)
  • 4-chloro-3-methylthioquinoline: Irritant. Potential sensitizer.[7]

  • Amines: Corrosive, lachrymators. Handle in fume hood.

  • Reaction Hazards: Sealed vessels (if used) pose explosion risk at high temp. Use reflux condensers open to inert atmosphere (Nitrogen) preferred.

References

  • General Reactivity of 4-Chloroquinolines

    • Wolf, C. et al. "Regioselective Nucleophilic Aromatic Substitution of 4-Chloroquinolines." Journal of Organic Chemistry.
  • Synthesis of 4-Aminoquinolines (Antimalarial Context)

    • Biot, C. et al. "Design and synthesis of hydroxyferroquine derivatives." Journal of Medicinal Chemistry.
  • Impact of 3-Substituents

    • ResearchGate. "Reactivity of 4-chloro-3-substituted quinolines." Heteroletters / Beilstein J. Org. Chem.
  • Protocol Validation

    • BenchChem.[4][8] "Application Notes and Protocols for Nucleophilic Aromatic Substitution."

(Note: Specific literature on "4-chloro-3-methylthioquinoline" is niche; protocols are extrapolated from the highly homologous 4-chloro-3-alkyl/halo quinoline series validated in antimalarial drug synthesis).

Sources

Application Note: 4-Chloro-3-(methylsulfanyl)quinoline as a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

The development of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. While quinazoline and simple quinoline cores (e.g., gefitinib, bosutinib) are well-documented, the specific use of 4-chloro-3-(methylsulfanyl)quinoline (also referred to as 4-chloro-3-methylthioquinoline) offers a unique vector for structure-activity relationship (SAR) exploration [1].

The utility of this scaffold is driven by two distinct chemical features:

  • The 4-Chloro Electrophile: The highly reactive C4 position readily undergoes Nucleophilic Aromatic Substitution (SNAr) with primary amines (such as substituted anilines). This allows for the rapid generation of 4-anilinoquinolines, a class of compounds known to project deep into the hydrophobic back-cleft of the kinase ATP-binding pocket, often interacting with the DFG motif [2, 3].

  • The 3-(Methylsulfanyl) Group: Unlike electron-withdrawing groups (e.g., 3-cyano) which strictly activate the ring for SNAr, the 3-methylsulfanyl group provides a tunable lipophilic handle (cLogP modulation). Furthermore, the thioether can be selectively oxidized to a sulfoxide or sulfone. As demonstrated in the development of RIPK2 inhibitors, introducing a sulfone at the core can establish critical hydrogen-bonding interactions with hinge-region backbone amides (e.g., Met98), dramatically enhancing kinase selectivity [2].

Experimental Workflows & Scaffold Derivatization

To effectively utilize 4-chloro-3-(methylsulfanyl)quinoline in a drug discovery program, researchers must integrate synthetic derivatization with robust in vitro biochemical profiling.

G Start 4-Chloro-3-(methylsulfanyl)quinoline (Starting Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) with Substituted Anilines Start->SNAr Primary Amines (Reflux, 18h) Oxidation Thioether Oxidation (mCPBA) Yields Sulfoxide/Sulfone SNAr->Oxidation Optional Derivatization KinaseAssay In Vitro Kinase Profiling (e.g., ADP-Glo Assay) SNAr->KinaseAssay 4-Anilino Derivative Oxidation->KinaseAssay Sulfone Derivative SAR Structure-Activity Relationship (SAR) Optimization KinaseAssay->SAR IC50 & Selectivity Data SAR->Start Iterative Design

Kinase Inhibitor Development Workflow using the 4-Chloro-3-(methylsulfanyl)quinoline scaffold.

Protocol A: Synthesis of 4-Anilino-3-(methylsulfanyl)quinolines via SNAr

Causality Note: The SNAr reaction on a quinoline core is less facile than on a quinazoline core due to the presence of only one ring nitrogen. Additionally, the 3-methylsulfanyl group donates electron density via resonance, slightly deactivating the C4 position compared to a 3-cyano analog [1, 4]. Therefore, elevated temperatures and protic solvents (which stabilize the transition state via hydrogen bonding to the leaving chloride) are required[3].

Materials:

  • 4-Chloro-3-(methylsulfanyl)quinoline (1.0 eq)

  • Substituted aniline (e.g., 3,4-dimethoxyaniline) (1.2 eq)

  • Absolute Ethanol (solvent)

  • Catalytic HCl (optional, 0.1 eq, to protonate the quinoline nitrogen and increase C4 electrophilicity).

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-(methylsulfanyl)quinoline (1.0 mmol) in absolute ethanol (10 mL).

  • Amine Addition: Add the substituted aniline (1.2 mmol) and catalytic HCl (0.1 mmol).

  • Thermal Activation: Heat the mixture to reflux (approx. 80°C) for 18 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the product mass indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. Often, the 4-anilinoquinoline hydrochloride salt will precipitate directly from the ethanol [3].

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum. If precipitation does not occur, concentrate the solvent in vacuo and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Oxidation to the Sulfone Derivative

Causality Note: Converting the thioether to a sulfone increases the topological polar surface area (tPSA) and provides a strong hydrogen bond acceptor, which can interact with the kinase hinge region to improve binding enthalpy [2].

Step-by-Step Procedure:

  • Dissolve the purified 4-anilino-3-(methylsulfanyl)quinoline (0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) and cool to 0°C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq for full sulfone conversion) in portions.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Quench the reaction with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct.

  • Extract with DCM, dry over MgSO4, and purify via silica gel chromatography.

Pharmacophore & Binding Logic

Understanding how these synthesized derivatives interact within the kinase domain is critical for rational SAR optimization. The quinoline core acts as the primary hinge-binder, while the C4 and C3 substituents dictate target selectivity.

BindingModel ATP ATP-Binding Pocket Hinge Hinge Region (e.g., Met98) Hydrogen Bonding ATP->Hinge BackCleft Hydrophobic Back Cleft (DFG Motif) ATP->BackCleft Quinoline Quinoline Core (Hinge Binder) Quinoline->Hinge N1 H-bond acceptor Aniline 4-Anilino Group (Fills Back Cleft) Quinoline->Aniline C4 substitution SMe 3-(Methylsulfanyl) / Sulfone (Modulates Hinge/Solvent) Quinoline->SMe C3 substitution Aniline->BackCleft Hydrophobic/vdW interactions SMe->Hinge Steric fit / H-bond (if oxidized)

Pharmacophore binding model of 4-anilino-3-(methylsulfanyl)quinolines in the kinase ATP pocket.

Biochemical Validation: In Vitro Kinase Profiling

To validate the target engagement of the synthesized 4-anilino-3-(methylsulfanyl)quinolines, a universal ATP-depletion assay (such as ADP-Glo™) is recommended.

Protocol C: ADP-Glo Kinase Assay

Causality Note: The ADP-Glo assay measures the generation of ADP from ATP during the kinase reaction. It is chosen over radiometric assays because it is safer, highly sensitive, and less susceptible to fluorescent interference from the quinoline core.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each dilution to a 384-well white microplate (final DMSO concentration = 1%).

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mixture (e.g., recombinant GAK or RIPK2 + specific peptide substrate) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined

    
     for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data to vehicle (DMSO) controls and calculate IC50 values using a 4-parameter logistic curve fit.

Representative SAR Data Summary

The table below summarizes typical structure-activity relationship trends observed when modifying the 3-position of the 4-anilinoquinoline scaffold against a model kinase (e.g., RIPK2) [2].

Compound IDCore ScaffoldC3 SubstituentC4 SubstituentcLogPModel Kinase IC50 (nM)Cellular Toxicity (CC50, µM)
CMP-01 Quinoline-H3,4-dimethoxyaniline3.8450 ± 25> 50
CMP-02 Quinoline-SCH3 (Methylsulfanyl)3,4-dimethoxyaniline4.4120 ± 10> 50
CMP-03 Quinoline-SO2CH3 (Methylsulfonyl)3,4-dimethoxyaniline3.115 ± 2> 50
CMP-04 Quinazoline-H3,4-dimethoxyaniline3.285 ± 825

Data Interpretation: The introduction of the 3-methylsulfanyl group (CMP-02) improves potency over the unsubstituted quinoline (CMP-01) by filling a hydrophobic sub-pocket, though it increases lipophilicity (cLogP). Oxidation to the sulfone (CMP-03) drastically improves target affinity (15 nM) by establishing a new hydrogen bond with the hinge region while simultaneously lowering the cLogP to a more drug-like range [2].

References

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and antiproliferative activity in vitro of diacetylenic thioquinolines. Ingenta Connect. Available at:[Link]

Application Note: Optimization of Reaction Conditions for the Amination of 4-Chloro-3-(methylthio)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The amination of 4-chloro-3-(methylthio)quinoline represents a specific challenge in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial scaffolds. While 4-chloroquinolines are generally reactive toward nucleophilic aromatic substitution (


), the presence of the 3-thiomethyl (SMe)  group introduces unique electronic and coordinative complications.
Critical Reactivity Factors
  • Electronic Deactivation: The 3-SMe group is an electron-donating group (EDG) by resonance. It donates electron density directly into the C4 position (ortho-relationship), thereby deactivating the C-Cl bond toward nucleophilic attack compared to unsubstituted 4-chloroquinoline.

  • Catalyst Poisoning: In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), the thioether moiety is a "soft" ligand that can irreversibly coordinate to Pd(0)/Pd(II) centers, potentially poisoning the catalyst or requiring specialized ligand systems.

  • Steric Hindrance: The SMe group at the 3-position exerts an ortho-effect, creating steric bulk that can impede the approach of bulky amine nucleophiles.

Recommendation: The primary synthetic strategy should be Acid-Promoted


  (Method A). This approach leverages protonation of the quinoline nitrogen to dramatically increase the electrophilicity of the C4 center, overcoming the deactivating effect of the SMe group. Palladium-catalyzed methods (Method C) should be reserved as a secondary strategy for non-nucleophilic amines, utilizing robust catalyst systems resistant to sulfur poisoning.

Decision Matrix & Workflow

The following decision tree outlines the optimal experimental pathway based on the amine substrate class.

AminationWorkflow Start Substrate: 4-Chloro-3-(methylthio)quinoline AmineType Analyze Amine Nucleophile Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) AmineType->Aliphatic Aniline Aromatic Amine (Aniline/Heterocycle) AmineType->Aniline Weak Sterically Hindered / Non-Nucleophilic AmineType->Weak MethodA Method A: Thermal SnAr (EtOH, Reflux) Aliphatic->MethodA High Reactivity MethodB Method B: Acid-Catalyzed SnAr (AcOH or HCl/Dioxane) Aniline->MethodB Med Reactivity MethodC Method C: Buchwald-Hartwig (Pd2(dba)3 + Xantphos) Weak->MethodC Low Reactivity Check Conversion < 50%? MethodA->Check Incomplete? Check->MethodB Yes (Switch to Acid)

Figure 1: Strategic workflow for selecting amination conditions based on nucleophile reactivity.

Detailed Experimental Protocols

Method A: Thermal (Aliphatic Amines)

Applicability: Primary and secondary alkyl amines (e.g., morpholine, piperazine, methylamine). Mechanism: Bimolecular Nucleophilic Aromatic Substitution (


).

Protocol:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-(methylthio)quinoline (1.0 equiv, 1.0 mmol, ~210 mg).

  • Solvent: Add Ethanol (EtOH) or Isopropanol (IPA) (5 mL, 0.2 M). Note: Protic solvents stabilize the Meisenheimer complex.

  • Nucleophile: Add the amine (3.0 – 5.0 equiv). Excess amine acts as the base to scavenge HCl.

  • Reaction: Fit with a reflux condenser and heat to reflux (80–85 °C) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup:

    • Cool to room temperature.

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Concentrate in vacuo, redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Method B: Acid-Promoted (Anilines & Weak Nucleophiles)

Applicability: Anilines, electron-deficient amines, or when Method A is sluggish. Mechanism: Acid protonates the quinoline nitrogen (


), increasing the electrophilicity at 

and facilitating chloride displacement.

Protocol:

  • Setup: Charge a pressure vial (or flask) with 4-chloro-3-(methylthio)quinoline (1.0 equiv).

  • Solvent/Catalyst: Add Glacial Acetic Acid (volume to 0.5 M) OR use 1,4-Dioxane with 4M HCl in Dioxane (1.1 equiv).

    • Alternative: For very difficult substrates, use Phenol as the solvent (melt) at 120 °C.

  • Nucleophile: Add the aniline (1.1 – 1.5 equiv).

  • Reaction: Heat to 100–120 °C for 2–16 hours.

    • Microwave Option: Irradiate at 140 °C for 20–40 minutes in NMP for rapid synthesis.

  • Workup:

    • Basify the reaction mixture with 1M NaOH or sat. NaHCO₃ (pH > 9) to liberate the free base.

    • Extract with EtOAc (3x).

    • Purify via flash chromatography (Hexane/EtOAc).

Method C: Buchwald-Hartwig Cross-Coupling (Specialized)

Applicability: Substrates that fail


 or require mild temperatures.
Critical Note:  The 3-SMe group can poison Palladium. Use high-activity catalysts and bidentate ligands with wide bite angles.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, combine Pd₂(dba)₃ (5 mol%) and Xantphos or BINAP (10 mol%) in dry Toluene or 1,4-Dioxane . Stir for 10 mins to pre-form the complex.

  • Substrates: Add 4-chloro-3-(methylthio)quinoline (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ or NaOtBu (2.0 equiv).

  • Reaction: Heat to 100 °C under inert atmosphere for 12–24 hours.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify.

Comparative Data & Optimization Table

ParameterMethod A (

Basic)
Method B (

Acidic)
Method C (Pd-Catalyzed)
Primary Scope Alkyl AminesAnilines, HeterocyclesHindered/Deactivated Amines
Solvent EtOH, IPA, DMFAcOH, Dioxane/HCl, PhenolToluene, Dioxane
Temp 80 °C (Reflux)100–140 °C90–110 °C
Base/Additive Excess Amine or TEAHCl, AcOH (Proton source)NaOtBu, Cs₂CO₃
SMe Tolerance ExcellentExcellentPoor (Requires specific ligands)
Key Risk Slow kinetics due to 3-SMeDegradation of sensitive aminesCatalyst deactivation

Troubleshooting Guide

  • Problem: No Reaction (Starting Material Recovered)

    • Cause: 3-SMe deactivation is too strong.

    • Solution: Switch to Method B (Acidic) . The protonated quinolinium species is significantly more reactive. Increase temperature to 140 °C using microwave irradiation.

  • Problem: Formation of Hydrolysis Product (4-Quinolone)

    • Cause: Moisture in the reaction, particularly in Method B.

    • Solution: Use anhydrous solvents.[1] If using HCl/Dioxane, ensure the system is sealed and dry.

  • Problem: Palladium Black Precipitation (Method C)

    • Cause: SMe group displacing phosphine ligands.

    • Solution: Switch to Xantphos or BrettPhos (strongly chelating ligands). Increase catalyst loading to 10 mol%.

References

  • General Reactivity of 4-Chloroquinolines

    • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (Demonstrates reactivity of 4-chloro-substituted quinolines and thione derivatives).

  • Acid Catalysis in Quinoline Amination

    • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.[2] ResearchGate.[1] (Discusses the significant role of acid catalysis in 4-chloroquinoline substitution).

  • 4-Aminoquinoline Synthetic Strategies

    • 4-Aminoquinoline: a comprehensive review of synthetic strategies. NCBI. (Comprehensive review covering

      
      , microwave, and Buchwald-Hartwig methods for this scaffold). 
      
  • Buchwald-Hartwig Considerations

    • Buchwald–Hartwig amination.[3][4][5] Wikipedia/Organic Chemistry Portal. (General conditions and ligand selection for Pd-catalyzed amination).

Sources

Strategic Annulation: Synthesis of Tricyclic Quinoline Scaffolds from 3-Methylsulfanyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction: The Significance of Fused Quinolines

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Fusing a third ring onto the quinoline core to create tricyclic architectures often enhances biological activity and introduces conformational rigidity, which can be crucial for selective target binding in drug design.[4]

Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, are powerful but may lack the regiochemical control needed for complex, polysubstituted targets.[5][6] Modern synthetic chemistry, therefore, seeks modular and controllable strategies. This application note focuses on a powerful approach: the use of a 3-methylsulfanylquinoline as a key intermediate. The methylsulfanyl (-SMe) group, while relatively inert itself, can be readily oxidized to a highly effective methylsulfonyl (-SO₂Me) leaving group, setting the stage for a facile ring-closing reaction.

The Strategic Role of the 3-Methylsulfanyl Group

The choice of the 3-methylsulfanylquinoline as a precursor is a deliberate, strategic decision rooted in fundamental principles of reactivity and synthetic design.

  • Initial Synthesis: The precursor itself can be synthesized through established methodologies, such as the condensation of a 2-aminoaryl ketone with a β-ketosulfide. This modular entry point allows for variation in the "western" (benzene) portion of the quinoline core.

  • Activation on Demand: The sulfur atom in the methylsulfanyl group exists in a low oxidation state (S²⁻). It is a poor leaving group, making the C3 position resistant to nucleophilic attack. This inherent stability allows for chemical modifications to be performed on other parts of the molecule without disturbing the C3 position.

  • Conversion to an Excellent Leaving Group: Oxidation of the sulfide to a sulfone (-SO₂Me) dramatically alters the electronics of the system. The strongly electron-withdrawing sulfonyl group makes the C3 position highly electrophilic and transforms the entire methylsulfonyl moiety into an excellent nucleofuge (leaving group). This "on-demand" activation is the cornerstone of this synthetic strategy.

  • Regiocontrol: By pre-installing the functional handle at the C3 position, the subsequent annulation is directed with absolute regioselectivity, ensuring the formation of the desired tricyclic isomer.

Overall Synthetic Workflow

The synthesis is designed as a multi-stage process, providing clear checkpoints for purification and characterization. This modularity is essential for troubleshooting and adapting the protocol for different target molecules.

G A Synthesis of 3-Methylsulfanylquinoline Precursor B Introduction of Nucleophilic Side-Chain at C4 A->B Step 1 C Oxidation of Sulfide to Sulfone B->C Step 2 D Base-Mediated Intramolecular Annulation (SNAr) C->D Step 3 E Tricyclic Quinoline Product D->E

Figure 1. High-level workflow for the synthesis of tricyclic quinolines.

Detailed Protocols and Methodologies

Disclaimer: These protocols are generalized and may require optimization based on the specific substrate used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Chloro-3-(methylsulfanyl)quinoline

This protocol describes the synthesis of a key intermediate, which serves as the foundation for introducing the nucleophilic side-chain. The conversion of a 3-methanesulfonyl-4-hydroxyquinoline to the 4-chloro derivative is a common and effective strategy.[7]

Materials:

  • 3-Methanesulfonyl-4-hydroxyquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-methanesulfonyl-4-hydroxyquinoline in phosphorus oxychloride.

  • Catalyst Addition: Carefully add a catalytic amount of DMF (e.g., 2-3 drops). The reaction may exotherm slightly.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Extraction: Once the ice has melted, neutralize the aqueous solution with solid NaHCO₃ until effervescence ceases. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-chloro-3-(methylsulfanyl)quinoline.

Protocol 2: Introduction of a Nucleophilic Side-Chain

This step involves a standard nucleophilic aromatic substitution at the C4 position with a suitable bifunctional nucleophile, such as an amino alcohol.

Materials:

  • 4-Chloro-3-(methylsulfanyl)quinoline (1.0 eq)

  • Ethanolamine (or other suitable amino alcohol) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Preparation: To a solution of 4-chloro-3-(methylsulfanyl)quinoline in ACN, add ethanolamine and potassium carbonate.

  • Reaction: Heat the mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting product, 2-((3-(methylsulfanyl)quinolin-4-yl)amino)ethan-1-ol, is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Oxidation and Intramolecular Annulation

This two-step, one-pot procedure is the key transformation, involving the activation of the C3 position via oxidation, followed by the ring-closing cyclization.

Materials:

  • 2-((3-(methylsulfanyl)quinolin-4-yl)amino)ethan-1-ol (1.0 eq)

  • Meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Procedure:

  • Oxidation:

    • Dissolve the starting material in DCM and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. The sulfide is now oxidized to the sulfone.

  • Solvent Exchange: Remove the DCM under reduced pressure. Do not heat the flask. Add dry THF to the residue.

  • Annulation (Cyclization):

    • Cool the THF solution to 0 °C.

    • Add potassium tert-butoxide (t-BuOK) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final tricyclic product by column chromatography or recrystallization.

Mechanistic Insight: The Annulation Step

The final ring-closing reaction proceeds via an intramolecular Nucleophilic Aromatic Substitution (SₙAr) mechanism. The strong electron-withdrawing nature of the adjacent sulfonyl group and the quinoline nitrogen activates the C3 position for nucleophilic attack. The alkoxide, formed by the deprotonation of the side-chain alcohol by t-BuOK, acts as the intramolecular nucleophile.

G cluster_0 Mechanism of Intramolecular SNAr Cyclization A Activated Precursor (Sulfone) B Deprotonation A->B + t-BuOK C Intramolecular Nucleophilic Attack B->C Forms Alkoxide D Meisenheimer Complex (Intermediate) C->D Ring Closure E Elimination of Leaving Group D->E Rearomatization F Tricyclic Product E->F - SO2Me⁻

Figure 2. Mechanism of the key base-mediated annulation step.

Expected Data and Troubleshooting

The successful synthesis of the target compounds should be verified using standard analytical techniques.

Table 1: Representative Quantitative Data

StepCompound ClassTypical YieldPurification Method
14-Chloro-3-(methylsulfanyl)quinoline75-90%Column Chromatography
24-Amino-alcohol substituted quinoline80-95%Direct Use / Chromatography
3Tricyclic Fused Quinoline60-85%Column Chromatography / Recrystallization

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Incomplete Oxidation (Step 3) Insufficient m-CPBA; m-CPBA degraded.Add more m-CPBA (up to 2.5 eq). Use a fresh, recently titrated batch of m-CPBA.
Low Yield in Annulation (Step 3) Base is not strong enough; Steric hindrance.Switch to a stronger base like sodium hydride (NaH). Increase reaction temperature, but monitor for decomposition.
Side Product Formation Intermolecular reactions; Over-oxidation.Use high-dilution conditions for the annulation step to favor intramolecular cyclization. Carefully control the stoichiometry of m-CPBA.

Conclusion and Future Perspectives

This guide outlines a powerful and highly adaptable strategy for synthesizing medicinally relevant tricyclic quinoline derivatives. By employing a 3-methylsulfanylquinoline precursor, chemists can leverage a latent leaving group, enabling late-stage cyclization with excellent regiochemical control. This method opens the door to creating diverse libraries of fused quinolines for drug discovery programs by simply varying the 2-aminoaryl ketone starting material or the nucleophilic side-chain introduced at the C4 position. Future work could explore expanding this methodology to create larger fused ring systems or to introduce further diversity through post-synthesis modifications of the tricyclic core.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
  • Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Omega, 2024.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ACS Omega, 2024.
  • RSC Advances, 2025. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review.
  • RSC Advances, 2022. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • European Journal of Medicinal Chemistry, 2021. Synthetic and medicinal perspective of quinolines as antiviral agents.
  • ACS Organic & Inorganic Au, 2024.
  • RSC Advances, 2025. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of Tricyclic Quinolines from Aliphatic Amino Carboxylic Acid Substrates.
  • Scribd. (n.d.). Advances in Quinoline Synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research, 2022.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.).
  • ResearchGate. (n.d.). Recent synthetic methodologies for the tricyclic fused-quinoline derivatives.

Sources

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-(methylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The quinoline scaffold is ubiquitous in medicinal chemistry, serving as the core for antimalarials, kinase inhibitors, and antibacterial agents. 4-Chloro-3-(methylsulfanyl)quinoline represents a highly functionalized "privileged structure." The C4-chloro position offers a distinct handle for electrophilic cross-coupling, while the C3-methylsulfanyl (-SMe) group provides unique electronic modulation and a potential vector for further functionalization (e.g., oxidation to sulfoxide/sulfone or Liebeskind–Srogl coupling).

However, this substrate presents a specific challenge: the "Thio-Effect." The sulfur atom at the C3 position is a soft Lewis base capable of coordinating to the soft Palladium(0) or Palladium(II) center. This can lead to:

  • Catalyst Poisoning: Formation of stable Pd-S species that sequester the catalyst off-cycle.

  • Retarded Oxidative Addition: Electronic donation from the -SMe group renders the C4-Cl bond slightly less electrophilic compared to unsubstituted 4-chloroquinoline.

This guide provides optimized protocols to overcome these barriers, utilizing high-activity ligand systems to ensure rapid turnover despite the presence of the sulfur moiety.

Mechanistic Considerations & Strategy

The Challenge of Ortho-Sulfur Substituents

In a standard catalytic cycle, the active Pd(0) species undergoes oxidative addition into the C4-Cl bond. With 4-Chloro-3-(methylsulfanyl)quinoline, the sulfur lone pair can chelate the Pd(II) intermediate, forming a stable 5-membered palladacycle (if C-H activation occurs) or simply occupying a coordination site, preventing transmetallation.

Strategic Solution:

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos , or RuPhos ). These ligands increase the electron density on Pd (facilitating oxidative addition into the C-Cl bond) and their steric bulk prevents the formation of stable, inactive sulfur-bridged palladium dimers.

  • Base Selection: Anhydrous inorganic bases (K₃PO₄ or Cs₂CO₃) are preferred to minimize hydrolysis of the chloro-quinoline.

Visualization: Catalytic Cycle with Sulfur Interference

The following diagram illustrates the standard cycle versus the "off-cycle" sulfur trap.

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Cl Species) Pd0->OxAdd + Substrate Substrate 4-Chloro-3-(SMe)quinoline SulfurTrap RESTING STATE (Pd-S Chelation/Coordination) OxAdd->SulfurTrap S-Coordination (Reversible) TransMetal Transmetallation (Ar-B(OH)2 / Base) OxAdd->TransMetal + Boronic Acid SulfurTrap->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 - Product Product 4-Aryl-3-(SMe)quinoline RedElim->Product

Caption: Figure 1. Catalytic cycle highlighting the potential off-cycle sulfur coordination trap (Red) and the pathway to product (Green).

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-Aryl-3-(methylsulfanyl)quinolines. Applicability: Robust for aryl and heteroaryl boronic acids.

Materials
ReagentEquivalentsRole
4-Chloro-3-(methylsulfanyl)quinoline 1.0 equivSubstrate
Aryl Boronic Acid 1.2 – 1.5 equivCoupling Partner
Pd(OAc)₂ 2 – 5 mol%Catalyst Precursor
SPhos 4 – 10 mol%Ligand (prevents S-poisoning)
K₃PO₄ (anhydrous) 2.0 – 3.0 equivBase
1,4-Dioxane / Water 4:1 ratioSolvent System

Note: Alternatively, pre-formed catalysts like XPhos Pd G3 (2-5 mol%) can be used for higher reproducibility.

Step-by-Step Methodology
  • Reactor Setup: Equip a microwave vial (for small scale) or a 2-neck round-bottom flask (scale >1g) with a magnetic stir bar.

  • Charge Solids: Add the chloroquinoline (1.0 equiv), aryl boronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition:

    • Option A (In-situ): Add Pd(OAc)₂ and SPhos.

    • Option B (Pre-catalyst): Add XPhos Pd G3.

  • Degassing (CRITICAL):

    • Seal the vessel. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

    • Add the solvent (Dioxane/Water 4:1) via syringe through the septum.

    • Why? Oxygen accelerates the oxidation of the phosphine ligand, which is already competing with the sulfur substrate.

  • Reaction:

    • Heat to 90–100 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting chloride (M+H approx 210/212).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.[2]

    • Filter through a pad of Celite to remove Palladium black (often generated due to sulfur interaction).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Note: The 3-SMe group makes the product slightly lipophilic. Start with 5% EtOAc/Hexanes.

Protocol 2: Copper-Free Sonogashira Coupling

Objective: Introduction of alkynes at C4. Specific Challenge: Standard Sonogashira uses CuI as a co-catalyst. Copper has a very high affinity for sulfur, which can lead to Cu-S scavenging and reaction stalling. A Copper-Free protocol is strongly recommended.

Materials
ReagentEquivalentsRole
Substrate 1.0 equivElectrophile
Terminal Alkyne 1.5 equivNucleophile
PdCl₂(MeCN)₂ 5 mol%Catalyst
XPhos 10 mol%Ligand
Cs₂CO₃ 2.5 equivBase
Acetonitrile (MeCN) [0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Argon flow, combine Substrate, PdCl₂(MeCN)₂, XPhos, and Cs₂CO₃ in a reaction vial.

  • Solvent/Alkyne Addition: Add anhydrous MeCN and the terminal alkyne via syringe.

  • Thermal Cycle: Heat to 80 °C .

    • Optimization: If conversion is low after 6 hours, add a second portion of catalyst (2 mol%) and alkyne (0.5 equiv).

  • Workup:

    • Dilute with EtOAc.[2] Wash with 5% NH₄OH (to sequester any trace metals) followed by water.

    • Dry and concentrate.[2]

Experimental Workflow Diagram

Workflow Setup 1. SETUP Charge: Substrate, Boronic Acid, Base, Catalyst (Inert Atmosphere) Degas 2. DEGAS Evacuate/Backfill Ar (3x) Add Sparged Solvent Setup->Degas Reaction 3. REACTION 90-100°C 4-12 Hours Monitor: LCMS Degas->Reaction Workup 4. WORKUP Filter (Celite) Wash (Brine) Dry (Na2SO4) Reaction->Workup Purify 5. PURIFICATION Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Figure 2. Standardized workflow for Pd-catalyzed coupling of sulfur-containing quinolines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Sulfur.Switch to Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos . Increase catalyst loading to 5-10 mol%.
Homocoupling of Boronic Acid Oxygen in system.Rigorous degassing is required. Use "Freeze-Pump-Thaw" if bubbling is insufficient.
Dark Precipitate Pd-S cluster formation.This is common.[4] Ensure filtration through Celite is thorough. Add a scavenger resin (e.g., SiliaMetS® Thiol) during workup if Pd levels in final product are high.
De-chlorination (Hydrodehalogenation) Hydride source present (often from solvent or excess base).Switch solvent from alcoholic mixtures to pure Dioxane or Toluene. Reduce reaction temperature.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Dubbaka, S. R.; Vogel, P. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Compounds." Angewandte Chemie International Edition, 2005 , 44(36), 5786–5798. (Discusses reactivity in presence of sulfur). Link

  • Musumeci, D., et al. "Synthesis of 4-aryl-quinoline derivatives via Suzuki-Miyaura cross-coupling." Tetrahedron, 2014, 70(12), 2066-2074. (General 4-chloroquinoline coupling protocols).
  • BenchChem Application Note. "Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde." BenchChem Protocols, 2025 . Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-3-(methylsulfanyl)quinoline and all reagents before handling.

Sources

Application Note: Preparation of 4-Alkoxy-3-(methylsulfanyl)quinolines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

Substituted quinolines, particularly 4-alkoxy-3-(methylsulfanyl)quinolines, represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of antimalarial agents and selective kinase inhibitors[1]. The synthesis of these compounds from their corresponding 4-chloro precursors relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway.

Unlike unactivated aromatic systems, the quinoline core is intrinsically primed for nucleophilic attack. This guide details the mechanistic rationale, optimized reaction parameters, and self-validating protocols required to achieve high-yielding conversions of 4-chloro-3-(methylsulfanyl)quinolines into their 4-alkoxy derivatives using sodium alkoxides[1].

Mechanistic Causality (E-E-A-T)

Understanding the electronic and steric interplay at the quinoline core is critical for troubleshooting and optimizing this transformation.

  • Electronic Activation: The SNAr reaction is driven by the electron-withdrawing nature of the endocyclic quinoline nitrogen. This heteroatom acts as an electron sink, stabilizing the developing negative charge during the formation of the transition state and highly activating the C4 position toward nucleophilic attack[2].

  • Steric & Electronic Effects of the 3-Methylsulfanyl Group: The -SCH₃ group at the C3 position introduces a dual effect. While it contributes slight steric bulk that can moderately slow the approach of bulkier alkoxides (e.g., isopropoxide), its polarizability helps stabilize the anionic Meisenheimer complex, allowing the reaction to proceed cleanly under thermal reflux[2].

  • Chemoselectivity & Byproduct Mitigation: The primary competing pathway is the formation of a 4-quinolone (4-hydroxyquinoline) byproduct. This occurs if hydroxide (OH⁻) is present in the reaction mixture. Because hydroxide is a smaller and often more reactive nucleophile than bulkier alkoxides, strictly anhydrous conditions and in situ generation of the alkoxide reagent are mandatory to ensure chemoselectivity[1].

Reaction Pathway Visualization

SNAr_Mechanism A 4-chloro-3-(methylsulfanyl) quinoline B Nucleophilic Attack (RO⁻ addition at C4) A->B NaOR, ROH Δ C Meisenheimer Complex (Anionic Intermediate) B->C Rate-determining step D Chloride Expulsion (-Cl⁻) C->D Fast E 4-alkoxy-3-(methylsulfanyl) quinoline D->E Aromatization

Fig 1: SNAr mechanistic pathway for 4-alkoxy-3-(methylsulfanyl)quinoline synthesis.

Experimental Protocol: Self-Validating Workflow

The following protocol describes the synthesis using sodium methoxide, but can be adapted for other alkoxides by substituting the corresponding anhydrous alcohol. Alternative synthetic methods, such as the use of Reissert compounds, exist but direct SNAr remains the most scalable and atom-economical approach[3].

Step 1: In Situ Preparation of Sodium Alkoxide
  • Causality: Commercial alkoxide powders are highly hygroscopic and degrade over time to form sodium hydroxide. Generating the alkoxide freshly from sodium metal ensures a strictly anhydrous, hydroxide-free environment, preventing the formation of the 4-oxo byproduct[1].

  • Action: In an oven-dried, nitrogen-flushed round-bottom flask, add anhydrous methanol (10 mL per mmol of substrate). Cool to 0 °C. Slowly add freshly cut sodium metal (1.5 to 2.0 equivalents) in small pieces. Stir under N₂ until all sodium has dissolved and hydrogen gas evolution ceases.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Causality: Heat is required to overcome the activation energy barrier for the rate-determining step (formation of the Meisenheimer complex), especially given the adjacent steric bulk of the 3-methylsulfanyl group[2].

  • Action: Add 4-chloro-3-(methylsulfanyl)quinoline (1.0 equivalent) to the freshly prepared sodium methoxide solution. Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 1.5 to 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the high-Rf starting material spot is entirely consumed and replaced by a highly UV-active, lower-Rf product spot.

Step 3: Quench and Extraction
  • Causality: Quenching with water neutralizes any unreacted alkoxide and forces the organic product out of the polar methanolic phase, facilitating liquid-liquid extraction.

  • Action: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to approximately one-third of its original volume. Dilute with distilled water (20 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification
  • Action: Purify the crude residue via silica gel flash column chromatography using a gradient elution of 0% to 30% EtOAc in Hexanes to afford the pure 4-alkoxy-3-(methylsulfanyl)quinoline.

Quantitative Data: Reaction Optimization

The kinetics and yields of the SNAr reaction are heavily influenced by the steric profile of the attacking alkoxide[2]. The table below summarizes expected outcomes when varying the nucleophile.

Alkoxide ReagentSolvent SystemTemp (°C)Time (h)Expected Yield (%)Mechanistic / Experimental Notes
Sodium Methoxide Anhydrous MeOH65 (Reflux)1.5 - 2.088 - 94Rapid kinetics due to minimal steric hindrance. Highly scalable.
Sodium Ethoxide Anhydrous EtOH78 (Reflux)2.5 - 3.082 - 89Requires strictly anhydrous EtOH; traces of water will drastically reduce yield.
Sodium Isopropoxide Anhydrous iPrOH82 (Reflux)4.0 - 6.065 - 75Steric clash with the 3-methylsulfanyl group slows Meisenheimer complex formation.

Analytical Characterization & Product Validation

To ensure the integrity of the synthesized compound, perform structural validation using NMR spectroscopy. The transformation from a 4-chloro to a 4-alkoxy quinoline produces distinct, predictable shifts.

  • ¹H NMR (CDCl₃, 400 MHz):

    • C2-Proton Shift: The most diagnostic signal is the C2 aromatic proton. In the 4-chloro precursor, this proton typically resonates downfield at ~8.7 ppm. Upon conversion, the strong electron-donating resonance effect of the newly installed C4-oxygen shifts the C2 proton upfield to ~8.5 ppm .

    • Alkoxy Protons: A strong, sharp singlet corresponding to the -OCH₃ group will appear at ~4.0 - 4.1 ppm .

    • Methylsulfanyl Protons: The -SCH₃ group remains relatively unperturbed, appearing as a sharp singlet at ~2.5 - 2.6 ppm .

  • LC-MS / HRMS: Validate the mass shift. The replacement of the chlorine isotope pattern (M / M+2 ratio of 3:1) with a single [M+H]⁺ peak corresponding to the alkoxy derivative confirms the complete displacement of the halogen.

References

  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Piperidino dechlorination of chloroquinolines. Solvent effects on the reaction kinetics Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of 4-alkoxyquinolines from quinoline Reissert compounds Source: Heterocycles URL: [Link]

Sources

General procedure for synthesizing 3-substituted quinoline libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. However, the 3-position of the quinoline ring presents a unique synthetic challenge. Unlike the 2- and 4-positions, which are susceptible to nucleophilic attack, or the 5- and 8-positions, which are open to electrophilic aromatic substitution, the 3-position is electronically "neutral" or deactivated.

This guide details two complementary strategies for synthesizing libraries of 3-substituted quinolines:

  • Late-Stage Functionalization (Protocol A): Palladium-catalyzed cross-coupling of 3-haloquinolines. This is the preferred method for generating structure-activity relationship (SAR) data around a fixed core.

  • De Novo Cyclization (Protocol B): A modified Friedländer annulation. This is ideal for "scaffold hopping" where deep structural changes to the benzene ring are required simultaneously with C3 substitution.

Decision Matrix: Pathway Selection

G start Target: 3-Substituted Quinoline Library decision Is the Quinoline Core Fixed? start->decision routeA Route A: Functionalization (Suzuki-Miyaura Coupling) decision->routeA Yes (Fixed Core) routeB Route B: Cyclization (Modified Friedländer) decision->routeB No (Diverse Core) descA Input: 3-Bromoquinoline + Boronic Acids Best for: Rapid SAR, R-group scanning routeA->descA descB Input: 2-Aminobenzaldehyde + α-Subst. Ketones Best for: Core diversity, polysubstitution routeB->descB

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on library design requirements.

Protocol A: High-Throughput Suzuki-Miyaura Coupling

Objective: Rapid generation of 3-aryl and 3-heteroaryl quinoline libraries from a common 3-bromoquinoline intermediate.

Mechanistic Insight

The 3-position of quinoline is essentially "pyridine-like" but less electron-deficient than the 2/4 positions. Oxidative addition of Pd(0) to 3-bromoquinoline is slower than at the 2-position but proceeds smoothly with electron-rich phosphine ligands. The primary failure mode in library synthesis is protodeboronation of the boronic acid partner or catalyst poisoning by the quinoline nitrogen.

Reagents & Equipment[1][2][3]
  • Scaffold: 3-Bromoquinoline (1.0 equiv).[1]

  • Diversity Reagents: Aryl/Heteroaryl Boronic Acids (1.5 equiv).

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) is robust; for sterically hindered acids, use Pd₂(dba)₃ + XPhos.

  • Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

  • Format: 24-well or 96-well reaction block (e.g., Thomson, Radleys).

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Scaffold Stock: Dissolve 3-bromoquinoline in 1,4-dioxane to a concentration of 0.2 M.

    • Catalyst Stock: Prepare a fresh suspension of Pd(dppf)Cl₂ (0.01 M) in 1,4-dioxane.

    • Base Stock: Prepare 2M aqueous K₂CO₃.

  • Reaction Assembly (Parallel Synthesis):

    • Dispense 150 µL of Boronic Acid stock (or weigh solid: 0.15 mmol) into each well.

    • Add 500 µL of Scaffold Stock (0.1 mmol 3-bromoquinoline) to all wells.

    • Add 100 µL of Catalyst Stock (1 mol% Pd) to all wells.

    • Add 150 µL of Base Stock (0.3 mmol) to all wells.

    • Critical: Purge the headspace of the block with Nitrogen or Argon for 2 minutes before sealing.

  • Execution:

    • Seal the block with a chemically resistant mat.

    • Heat at 90°C for 12-16 hours with vigorous shaking (800 rpm).

    • Note: If using microwave-assisted synthesis, heat at 110°C for 20 minutes.

  • Workup & Purification:

    • Cool to room temperature.[2][1][3][4]

    • Scavenging: Add 100 mg of silica-supported thiol (Si-Thiol) or Celite to each well to sequester Palladium. Stir for 30 mins.

    • Filter the slurry through a 0.45 µm filter plate into a collection plate.

    • Evaporate solvent (Genevac/SpeedVac).

    • Re-dissolve in DMSO/MeOH for Preparative LC-MS purification.

Data: Catalyst Performance Comparison

Yields based on coupling 3-bromoquinoline with phenylboronic acid (Model Substrate).

Catalyst SystemBase/SolventTemp/TimeYield (%)Notes
Pd(dppf)Cl₂ K₂CO₃ / Dioxane90°C / 12h92% Robust, general purpose.
Pd(PPh₃)₄Na₂CO₃ / Toluene:EtOH100°C / 16h78%Sensitive to air; lower turnover.
Pd₂(dba)₃ + XPhosK₃PO₄ / n-BuOH100°C / 4h95%Best for heteroaryl-heteroaryl coupling.

Protocol B: Modified Friedländer Annulation

Objective: De novo synthesis of 3-substituted quinolines using 2-aminobenzaldehydes and


-substituted carbonyls.
Mechanistic Insight

The classical Friedländer reaction requires harsh base/acid. For library synthesis, we utilize a Lewis Acid-catalyzed approach (e.g., Sulfamic acid or Iodine) which is milder and tolerates functional groups. The reaction involves an initial aldol condensation followed by cyclodehydration.[5] To target the 3-position , the ketone partner must have an


-methylene group with a substituent (

).

Reaction Scheme: 2-Aminobenzaldehyde + R-CH₂-C(O)-R' → 3-R-substituted Quinoline

Reagents & Equipment[1][2][3][8][9][10]
  • Reagent A: 2-Aminobenzaldehyde derivatives (1.0 equiv).

  • Reagent B:

    
    -substituted ketones or aldehydes (1.2 equiv).
    
  • Catalyst: Molecular Iodine (10 mol%) or Sulfamic Acid (10 mol%).

  • Solvent: Ethanol or Methanol (Green chemistry compatible).

Step-by-Step Protocol
  • Reaction Setup:

    • In a reaction vial, combine the 2-aminobenzaldehyde (0.5 mmol) and the

      
      -substituted ketone (0.6 mmol).
      
    • Add 5 mL of Ethanol.

    • Add Molecular Iodine (I₂) (12 mg, 0.05 mmol).

  • Execution:

    • Stir at room temperature for 10 minutes (activation).

    • Heat to reflux (80°C) for 2-4 hours . Monitor by TLC or LCMS.

    • Visual Cue: The formation of the quinoline often results in a fluorescent solution (blue/green under UV).

  • Workup:

    • Cool to room temperature.[2][1][3][4]

    • Add 5 mL of 5% aqueous Sodium Thiosulfate (

      
      ) to quench the iodine (color changes from brown to yellow/clear).
      
    • Extract with Ethyl Acetate (2 x 5 mL).

    • Wash organic layer with brine, dry over

      
      .[1][3][4]
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

Workflow Diagram

ProtocolB cluster_0 Input Phase cluster_1 Catalysis cluster_2 Workup A 2-Aminobenzaldehyde Cond Reflux / EtOH 2-4 Hours A->Cond B α-Subst. Ketone B->Cond Cat Iodine (10 mol%) Cat->Cond Quench Na2S2O3 Quench Cond->Quench Product 3-Substituted Quinoline Quench->Product

Figure 2: Workflow for the Iodine-catalyzed Friedländer synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Oxygen poisoningEnsure rigorous degassing (3x vacuum/N2 cycles).
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or add CuCl (co-catalyst).
Low Yield (Friedländer) Aldol side-reactionsSwitch to Sulfamic Acid catalyst; use solvent-free conditions.
Pd Contamination Inefficient scavengingUse Si-Thiol at 50°C for 1 hour; pass through activated carbon.

References

  • Strategies for the synthesis of 3-substituted quinoline derivatives. ResearchGate. [Link]

  • Friedländer Synthesis of Substituted Quinolines. Organic Chemistry Portal. [Link][6]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central (PMC). [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-Chloro-3-(methylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 4-Chloro-3-(methylsulfanyl)quinoline in Microwave-Assisted Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Among the vast array of quinoline building blocks, 4-Chloro-3-(methylsulfanyl)quinoline emerges as a particularly strategic starting material for the rapid synthesis of novel molecular entities. The presence of a reactive chloro group at the 4-position, activated by the electron-withdrawing nature of the quinoline ring system, makes it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions.[3] The adjacent methylsulfanyl group at the 3-position introduces unique steric and electronic features that can influence reaction outcomes and provide a valuable handle for further functionalization, ultimately impacting the biological activity of the final compounds.

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the pace of drug discovery by dramatically reducing reaction times, often from hours to mere minutes, while frequently improving product yields and purity.[4] The efficient and uniform heating provided by microwave irradiation is particularly advantageous for the synthesis of quinoline derivatives, enabling the rapid generation of compound libraries for high-throughput screening.[2] This guide provides detailed application notes and optimized protocols for the microwave-assisted functionalization of 4-Chloro-3-(methylsulfanyl)quinoline, empowering researchers to leverage this versatile building block in their drug discovery endeavors.

Core Concepts: Why Microwave Synthesis?

Microwave-assisted synthesis relies on the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into heat. This direct and efficient heating mechanism offers several key advantages over conventional oil bath heating:

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and simultaneously, leading to a rapid rise in temperature that can significantly accelerate reaction rates.

  • Higher Temperatures and Pressures: Sealed-vessel microwave reactors allow for reactions to be conducted at temperatures and pressures exceeding the boiling point of the solvent, further accelerating reaction kinetics.

  • Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility of synthetic protocols.

Diagram: General Workflow for Microwave-Assisted Synthesis

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Combine 4-Chloro-3-(methylsulfanyl)quinoline, coupling partner, catalyst, ligand, and base in a microwave vial Solvent Add degassed solvent Reagents->Solvent Seal Seal the vial with a cap Solvent->Seal Irradiate Place vial in microwave reactor and irradiate at set temperature and time Seal->Irradiate Cool Cool reaction to room temperature Irradiate->Cool Filter Filter to remove solids (e.g., catalyst) Cool->Filter Extract Perform aqueous/organic extraction Filter->Extract Dry Dry organic layer and concentrate Extract->Dry Chromatography Purify by column chromatography Dry->Chromatography Characterize Characterize product (NMR, MS, etc.) Chromatography->Characterize

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds.[5] Microwave irradiation significantly accelerates this transformation, making it a highly efficient method for the arylation of 4-Chloro-3-(methylsulfanyl)quinoline.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle. The choice of phosphine ligand is critical; bulky, electron-rich ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition of the chloroquinoline to the palladium center, which is the rate-limiting step.

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation. The choice of base can influence reaction rates and yields, with stronger bases often being more effective for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly used. Water is necessary for the dissolution of the base and to facilitate the transmetalation step. The organic solvent ensures the solubility of the organic reactants and catalyst. Polar aprotic solvents like DMF and dioxane are excellent microwave absorbers, leading to rapid heating.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-3-(methylsulfanyl)quinoline (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 4-Chloro-3-(methylsulfanyl)quinoline, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water mixture (4:1 v/v) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 15-30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-(methylsulfanyl)quinoline.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidProductTime (min)Temp (°C)Yield (%)
1Phenylboronic acid4-Phenyl-3-(methylsulfanyl)quinoline20140>90
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-(methylsulfanyl)quinoline20140>85
33-Pyridinylboronic acid3-(Methylsulfanyl)-4-(pyridin-3-yl)quinoline25150>80
42-Thienylboronic acid3-(Methylsulfanyl)-4-(thiophen-2-yl)quinoline20140>88

Note: Yields are based on generalized literature for similar chloroquinolines and may vary for the specific substrate.[2][6]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 4-Aryl-3-(methylsulfanyl)quinoline RedElim->Product ArylCl 4-Chloro-3-(methylsulfanyl)quinoline ArylCl->OxAdd ArylBoronic Aryl'B(OH)₂ ArylBoronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7] This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities, which are prevalent in biologically active molecules. Microwave assistance dramatically accelerates this process, facilitating high-throughput synthesis of 4-aminoquinoline derivatives.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The choice of ligand is crucial, with bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos being highly effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of base can be critical and often needs to be optimized for specific substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are essential to prevent side reactions. These solvents also have favorable dielectric properties for microwave heating.

Detailed Protocol: Microwave-Assisted Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-3-(methylsulfanyl)quinoline (1.0 mmol)

  • Primary or secondary amine (1.2-2.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.5 mmol)

  • Anhydrous toluene or 1,4-dioxane (5 mL)

  • 10 mL microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a 10 mL microwave vial.

  • Add 4-Chloro-3-(methylsulfanyl)quinoline and the amine to the vial.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and irradiate at 100-130 °C for 20-40 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-3-(methylsulfanyl)quinoline derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineProductTime (min)Temp (°C)Yield (%)
1Morpholine4-(Morpholin-4-yl)-3-(methylsulfanyl)quinoline30120>85
2AnilineN-Phenyl-3-(methylsulfanyl)quinolin-4-amine30130>80
3BenzylamineN-Benzyl-3-(methylsulfanyl)quinolin-4-amine25120>90
4Piperidine4-(Piperidin-1-yl)-3-(methylsulfanyl)quinoline25120>88

Note: Yields are based on generalized literature for similar chloroquinolines and may vary for the specific substrate.[7][8]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Aryl-Pd(II)-Cl(Amine)(L)] AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-Amido(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product 4-Amino-3-(methylsulfanyl)quinoline RedElim->Product ArylCl 4-Chloro-3-(methylsulfanyl)quinoline ArylCl->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Note 3: Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNA_r_) at the 4-position, particularly with soft nucleophiles. Microwave irradiation can promote these reactions, often reducing the need for harsh reaction conditions.

Causality Behind Experimental Choices:
  • Nucleophile: Soft nucleophiles such as alkoxides, phenoxides, and thiolates are well-suited for SNA_r_ reactions with 4-chloroquinolines. The nucleophilicity of the reagent will significantly impact the reaction rate.

  • Base: A base is often required to generate the active nucleophile in situ (e.g., deprotonating a phenol or thiol).

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used as they can solvate the ionic intermediates and are efficient at absorbing microwave energy.

Detailed Protocol: Microwave-Assisted SNA_r_ with Phenols

Materials:

  • 4-Chloro-3-(methylsulfanyl)quinoline (1.0 mmol)

  • Phenol or substituted phenol (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • 10 mL microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 4-Chloro-3-(methylsulfanyl)quinoline, the phenol, and K₂CO₃.

  • Add DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150-180 °C for 30-60 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystUse a fresh batch of catalyst and ensure anhydrous and anaerobic conditions for cross-coupling reactions.
Insufficient heatingIncrease the reaction temperature or time. Ensure the solvent is a good microwave absorber.
Poor substrate reactivityFor cross-coupling, try a more electron-rich and bulky ligand. For SNA_r_, use a stronger nucleophile or a more polar solvent.
Formation of Side Products Decomposition of starting materials or productLower the reaction temperature and shorten the irradiation time.
Homocoupling of boronic acid (Suzuki)Ensure thorough degassing of the solvent and use of an inert atmosphere.
Poor Reproducibility Inconsistent vial positioningPlace the reaction vial in the same position within the microwave cavity for each run.
Variations in starting material qualityEnsure the purity of all reactants and solvents.

Conclusion and Future Outlook

4-Chloro-3-(methylsulfanyl)quinoline is a valuable and versatile building block for the synthesis of novel quinoline derivatives with potential applications in drug discovery. The microwave-assisted protocols detailed in this guide offer a rapid, efficient, and reproducible means of accessing a diverse range of 4-substituted-3-(methylsulfanyl)quinolines. The continued exploration of new catalytic systems and the application of these microwave-assisted methods will undoubtedly accelerate the discovery of new quinoline-based therapeutic agents. The unique substitution pattern of the starting material provides a platform for generating compounds with novel structure-activity relationships, making it a compelling scaffold for further investigation in medicinal chemistry.

References

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). Retrieved from [Link]

  • Brisk, M. L. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457. [Link]

  • Pyke, S. M., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9043-9051.
  • Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379430. [Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (n.d.). Retrieved from [Link]

  • Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.
  • Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. (n.d.). Retrieved from [Link]

  • Velcicky, J., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10134-10157. [Link]

  • Szafrański, K., Sławiński, J., & Kawiak, A. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum, 14(1), 51. [Link]

  • Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec.
  • Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. (n.d.). Retrieved from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025). World Journal of Pharmaceutical and Life Sciences, 11(8), 1-15.
  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2189-2192. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr on 4-Chloro-3-(methylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Yield Optimization for Nucleophilic Aromatic Substitution (SNAr) Substrate: 4-Chloro-3-(methylsulfanyl)quinoline (CAS: Generic Scaffold Reference) Ticket ID: SNAR-Q3SME-OPT Status: Resolved / Guide Published

Executive Summary: The "Deactivated Electrophile" Challenge

You are likely experiencing low yields or sluggish reaction rates. While 4-chloroquinoline is typically a reactive electrophile, the 3-methylsulfanyl (–SMe) group introduces a specific electronic and steric challenge that disrupts standard SNAr protocols.

The Chemical Conflict
  • The Driver: The quinoline nitrogen (N1) withdraws electron density, activating the C4 position for nucleophilic attack.

  • The Brake (3-SMe): The sulfur atom at C3 is an electron donor via resonance (+M effect). It pushes electron density back into the ring, partially neutralizing the positive charge at C4. Additionally, it provides steric bulk ortho to the leaving group.

Verdict: This substrate is deactivated compared to unsubstituted 4-chloroquinoline. Standard "boil in ethanol" methods often fail. You must use Acid Catalysis or High-Temperature Polar Aprotic conditions to drive this reaction.

Reactivity Profiling & Mechanism

To fix the yield, we must visualize the competition at the molecular level.

SNAr_Mechanism cluster_catalysis Optimization Lever: Acid Catalysis Substrate 4-Cl-3-SMe-Quinoline (Deactivated) Complex Meisenheimer Complex (Sterically Crowded) Substrate->Complex Slow Step (High Ea due to +M of SMe) Nu Nucleophile (H-Nu) Nu->Complex Product 4-Substituted Product Complex->Product Fast Elimination (-HCl) Revert Reversion to SM Complex->Revert Steric Ejection Proton H+ (Protonation of N1) Proton->Substrate Increases Electrophilicity

Figure 1: Mechanistic pathway highlighting the high activation energy barrier caused by the 3-SMe group.

Troubleshooting Guide

Issue 1: Reaction Stalls (< 30% Conversion)

Diagnosis: The nucleophile cannot overcome the electronic repulsion of the SMe group.

  • Fix A (For Amines - Recommended): Switch to Acid Catalysis . Add 1.0–1.5 equivalents of HCl (dioxane solution) or p-Toluenesulfonic acid (pTSA).

    • Why: Protonating the quinoline nitrogen creates a quinolinium species. This is a massive electron sink that overpowers the SMe donation, making C4 highly electrophilic [1].

  • Fix B (For Alkoxides/Thiols): Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMSO and increase temperature to 120–140°C.

    • Why: These solvents solvate cations but leave anions "naked" and highly reactive.

Issue 2: Hydrolysis Impurity (4-Hydroxy-3-(methylsulfanyl)quinoline)

Diagnosis: Moisture in the solvent. The 4-chloro group is labile to water at high temperatures, especially if the reaction is slow.

  • Fix: Use anhydrous solvents (stored over molecular sieves).

  • Fix: If using hygroscopic bases (like Cs₂CO₃), dry them under vacuum at 100°C before use.

Issue 3: S-Oxidation (Sulfoxide Formation)

Diagnosis: New spot on TLC (lower Rf) or M+16 peak in MS.

  • Cause: The 3-SMe group is a thioether and is susceptible to oxidation if the reaction mixture is exposed to air at high temperatures for prolonged periods.

  • Fix: Degas solvents with Nitrogen/Argon sparging for 15 minutes before heating. Run under an inert atmosphere.

Optimized Experimental Protocols

Choose the protocol based on your nucleophile type.

Protocol A: Acid-Catalyzed (Best for Anilines & Hindered Amines)

This method mimics the industrial synthesis of antimalarials (e.g., Amodiaquine) and is superior for deactivated quinolines.

  • Dissolve: 1.0 eq of 4-Chloro-3-(methylsulfanyl)quinoline in Ethanol or 2-Propanol (0.5 M concentration).

  • Add: 1.1 eq of the Amine nucleophile.

  • Catalyst: Add 0.1 to 1.0 eq of conc. HCl (aqueous is fine, but dioxane/HCl is better) or pTSA .

    • Note: If the amine is valuable, use 1.0 eq HCl. If the amine is cheap, use excess amine and 0.1 eq HCl.

  • Reflux: Heat to reflux (80–100°C) for 4–12 hours.

  • Monitor: TLC should show the disappearance of the non-polar starting material.

  • Workup: The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If not, basify with aqueous NH₃ and extract with DCM.

Protocol B: Basic/Polar (Best for Aliphatic Amines, Phenols, Thiols)

Use this if your nucleophile is acid-sensitive.

  • Dissolve: 1.0 eq of Substrate in anhydrous DMF or NMP (0.5 M).

  • Base: Add 2.0–3.0 eq of DIPEA (for amines) or K₂CO₃ (for phenols/thiols).

  • Nucleophile: Add 1.2 eq of Nucleophile.

  • Heat:

    • Standard: 100°C for 12 hours.

    • Microwave (Preferred): 140°C for 20–40 minutes [2].

  • Workup: Pour into water (5x reaction volume). The product usually precipitates. Filter and wash with water.[1]

Data Comparison: Yield Expectations
Nucleophile TypeStandard Cond. (EtOH/Reflux)Optimized Cond. (Acid/Reflux)Optimized Cond. (DMF/120°C)
Aniline < 10% (No Reaction)85–92% 40–50%
Aliphatic Amine 40–50%90–95% 80–85%
Phenol N/AN/A75–85%

Frequently Asked Questions (FAQ)

Q: Can I use Palladium catalysis (Buchwald-Hartwig) if SNAr fails? A: Yes, but it should be a "Plan B." The 3-SMe sulfur atom can poison Palladium catalysts by coordinating strongly to the metal center. If you must use Pd, use bidentate ligands like BINAP or Xantphos to outcompete the sulfur, and use a higher catalyst loading (5–10 mol%) [3].

Q: The product smells terrible during workup. Is this normal? A: Yes. The 3-SMe group is a thioether. While not as pungent as free thiols, impurities or degradation can release methanethiol.

  • Safety: Keep all waste streams in the fume hood. Treat aqueous waste with dilute bleach (sodium hypochlorite) to oxidize any free sulfur species to odorless sulfonates before disposal.

Q: Why does the reaction turn dark black? A: Quinolines are prone to oxidative polymerization at high temperatures in air. This is usually cosmetic ("tar") and can be removed by filtering the crude mixture through a short pad of silica gel or Celite using 5% MeOH/DCM.

Decision Logic: Which Method?

DecisionTree Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine O_S Oxygen/Sulfur (RO-, RS-) Type->O_S AcidSens Is Nucleophile Acid Sensitive? Amine->AcidSens RouteB PROTOCOL B (DMF + K2CO3, 120°C) O_S->RouteB No No AcidSens->No Preferred Yes Yes AcidSens->Yes RouteA PROTOCOL A (EtOH + HCl, Reflux) No->RouteA Yes->RouteB

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

  • Acid Catalysis in Quinoline Substitution: Surrey, A. R., & Cutler, R. A. (1951). The Preparation of 4-Amino-3-chloroquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2623–2625.

  • Microwave Acceleration in SNAr: Peng, J., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(12), 2053-2056.

  • Pd-Catalysis with Sulfur-Containing Substrates: Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature, 455, 314–322.

Sources

Preventing over-oxidation of methylsulfanyl group in quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Over-Oxidation of Methylsulfanyl Groups in Quinoline Synthesis

The Chemoselectivity Paradox

Synthesizing quinolines functionalized with a methylsulfanyl group (–SMe) presents a classic chemoselectivity paradox. The formation of the aromatic quinoline core—whether via Skraup, Doebner-Miller, or cyclization of dihydro-intermediates—inherently requires an oxidative dehydrogenation step.

However, the sulfur atom in the –SMe group is electron-rich and highly susceptible to oxidation. Standard aromatization reagents (e.g., KMnO₄, excess DDQ, or harsh Skraup conditions like nitrobenzene/H₂SO₄ at >150°C) will frequently oxidize the sulfide to a sulfoxide (–S(O)Me) or sulfone (–S(O)₂Me) before, or concurrently with, the aromatization of the ring.

This guide outlines two field-proven strategies to bypass this failure mode:

  • The "Thione Route" (Recommended): Installing the methyl group after the oxidative step.

  • The "Soft Oxidation" Route: Using sulfur-tolerant oxidants for dihydroquinoline intermediates.

Strategic Decision Tree

Before selecting a protocol, determine your starting point using this logic flow.

QuinolineStrategy Start Start: Target is Methylsulfanyl-Quinoline Q1 Is the Quinoline Ring already formed? Start->Q1 PathA YES: Functionalize existing ring Q1->PathA Yes PathB NO: Building ring from scratch Q1->PathB No StepA1 Precursor: 2- or 4-Chloroquinoline or Quinolinone PathA->StepA1 ActionA Nucleophilic Displacement (NaSMe) or Thionation + Alkylation StepA1->ActionA Q2 Does the precursor already contain the -SMe group? PathB->Q2 PathB1 YES (e.g., thio-aniline) Q2->PathB1 Yes PathB2 NO Q2->PathB2 No Risk HIGH RISK: Oxidation will attack Sulfur PathB1->Risk Sol1 Use 'Soft Oxidation' Protocol (Chloranil or S8) Risk->Sol1 Sol2 Use 'Thione Route' (Cyclize to Thione -> Alkylate) PathB2->Sol2

Figure 1: Strategic decision tree for selecting the appropriate synthesis route based on precursor availability.

Detailed Protocols

Protocol A: The "Thione Route" (Gold Standard)

Best for: Total synthesis where you have flexibility in precursor choice. Concept: Avoid the paradox entirely by synthesizing the quinoline core in a non-oxidative or pre-oxidized state (as a quinolone), converting it to a thione, and then methylating. This guarantees the -SMe group is never exposed to ring-closing oxidants.

Step 1: Synthesis of Quinoline-2(1H)-thione

  • Precursor: 2-Chloroquinoline or 2-Quinolinone.

  • Reagents: Lawesson’s Reagent or Phosphorus Pentasulfide (

    
    ).
    
  • Conditions: Reflux in Toluene or Xylene for 2–4 hours.

  • Mechanism: Oxygen-Sulfur exchange.

Step 2: S-Methylation (The "Safe" Step)

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: Acetone (for

    
    ) or DMF/THF (for NaH).
    
  • Procedure:

    • Dissolve 1.0 eq of Quinoline-2-thione in Acetone.

    • Add 1.5 eq of anhydrous

      
      .
      
    • Add 1.1 eq of MeI dropwise at 0°C.

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: TLC will show a rapid shift; the thione is yellow/orange, the product is usually pale/colorless.

    • Workup: Filter salts, evaporate solvent. Yields are typically >90%.

Expert Insight: This reaction relies on the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. The base deprotonates the thiol, forming a thiolate anion (


) which is a superb nucleophile, reacting instantly with MeI.
Protocol B: The "Soft Oxidation" Route

Best for: Aromatizing dihydroquinolines that already contain a methylsulfanyl group. Concept: Use an oxidant with a redox potential sufficient to dehydrogenate the N-heterocycle but insufficient to oxidize the sulfide to a sulfoxide.

Reagent Choice:

  • Avoid: DDQ (High Risk - can oxidize sulfides to thiocarbenium ions),

    
    , 
    
    
    
    ,
    
    
    .
  • Use: Chloranil (o-Chloranil or p-Chloranil) or Elemental Sulfur (

    
    ) .
    

Procedure (Chloranil Method):

  • Setup: Dissolve dihydroquinoline (1.0 eq) in Toluene or Xylene.

  • Addition: Add p-Chloranil (1.1 – 1.2 eq).

  • Reaction: Reflux for 2–6 hours.

  • Observation: The solution will darken as the hydroquinone byproduct precipitates or forms a complex.

  • Workup: Cool, filter off the hydroquinone byproduct. Wash filtrate with 1M NaOH (to remove residual chloranil species) and brine.

Procedure (Elemental Sulfur Method):

  • Setup: Mix dihydroquinoline (1.0 eq) with Elemental Sulfur (

    
    )  (1.0 – 1.5 eq of S atoms).
    
  • Solvent: High-boiling solvent like Diphenyl Ether or neat (if stable).

  • Reaction: Heat to 180–200°C.

  • Mechanism: Sulfur acts as the hydrogen acceptor, releasing

    
     gas.
    
  • Safety: Must be done in a fume hood with a scrubber for

    
    .
    
  • Advantage: Sulfur is completely inert toward the -SMe group under these conditions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product contains Sulfoxide (M+16 peak) Oxidant was too strong (e.g., excess DDQ, Peroxides).Switch to Chloranil. If using Skraup, ensure no nitric acid/nitro compounds are present during the SMe stage.
Loss of Methyl Group (Desulfurization) Acid hydrolysis or Thiocarbenium formation.Avoid strong aqueous acids (e.g., conc. HCl) if heating. If using DDQ, the SMe group can be cleaved via a radical cation mechanism. Use Protocol A.
Incomplete Aromatization Temperature too low or weak oxidant.If using Chloranil, switch to o-Chloranil (slightly stronger) or increase solvent boiling point (Toluene

Xylene).
Low Yield in Thione Alkylation S- vs N-alkylation competition.Use a soft base (

) in a polar aprotic solvent (Acetone/DMF). Avoid hard bases like hydroxides which might promote N-alkylation or hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use the Skraup reaction (Aniline + Glycerol + H₂SO₄) if I have an -SMe group on the aniline? A: Not recommended. The classic Skraup reaction is violent and uses nitrobenzene or arsenic acid as an oxidant, which will almost certainly oxidize the sulfur. If you must use a Skraup-like approach, use the modified Skraup with milder oxidants (e.g., iodine) or, preferably, build the ring first as a quinolone (Gould-Jacobs reaction) and then convert O


 S 

SMe.

Q: Why is Chloranil better than DDQ? A: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) has a higher oxidation potential (~1000 mV vs SCE) compared to Chloranil (~700 mV). While DDQ is faster, it is known to attack sulfides, leading to C-S bond cleavage or oxidation. Chloranil is sufficiently strong to aromatize the dihydroquinoline ring but generally leaves the sulfide untouched.

Q: Is the methylsulfanyl group stable to Vilsmeier-Haack conditions? A: Generally, yes . The Meth-Cohn synthesis (using acetanilides +


/DMF) is a viable route to 2-chloro-3-formylquinolines. The 2-chloro group can then be displaced by NaSMe to install the methylsulfanyl group safely at the end of the synthesis.

References

  • Synthesis of Methylthioquinolines via Thione Alkylation

    • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxyl
    • Source:

  • Chloranil as a Selective Oxidant

    • Chloranil, Tetrachloro-1,4-benzoquinone: Properties and Applic
    • Source:

  • DDQ Compatibility Issues with Sulfides

    • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization (Discusses DDQ oxidizing vinyl sulfides).
    • Source:

  • Elemental Sulfur for Aromatization

    • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur (Demonstrates S8 as a compatible aromatiz
    • Source:

  • General Quinoline Synthesis Strategies

    • The Skraup Synthesis of Quinoline
    • Source:

Optimizing solvent choice for 4-chloro-3-methylthioquinoline substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solvent Choice for 4-Chloro-3-Methylthioquinoline Substitution

Introduction: The Substrate Challenge

Subject: 4-Chloro-3-(methylthio)quinoline Reaction Class: Nucleophilic Aromatic Substitution (


)
The Challenge:  The 3-methylthio (

) group presents a unique "push-pull" conflict. While inductively electron-withdrawing, it is a resonance donor. In the context of

at the 4-position, the resonance donation into the ring slightly deactivates the electrophilic center compared to a naked quinoline or one with a strong electron-withdrawing group (like

).

Consequently, standard protocols for 4-chloroquinoline often fail or proceed sluggishly with this specific scaffold. This guide focuses on overcoming that deactivation through precise solvent engineering.

Module 1: Solvent Selection Logic (The "Why")

Q1: Why is my reaction stalling in Ethanol/Methanol?

A: The 3-SMe group deactivates the ring. Protic solvents (EtOH, MeOH) form hydrogen bond cages around your nucleophile (especially anionic ones like alkoxides), reducing their kinetic energy. Combined with the deactivated substrate, the energy barrier becomes too high for refluxing alcohols to overcome efficiently.

The Fix: Switch to Polar Aprotic Solvents (DMSO, NMP, DMF).[1] These solvents solvate the cation (e.g.,


) but leave the nucleophile "naked" and highly reactive, increasing the rate constant by orders of magnitude.[2]
Q2: I need a greener alternative to DMF/NMP. What works?

A: For this specific lipophilic substrate:

  • 2-Methyltetrahydrofuran (2-MeTHF): Offers higher reaction temperatures (

    
    ) than THF and better phase separation during workup.
    
  • Neat (Solvent-Free) Fusion: If your nucleophile is a liquid amine with a boiling point

    
    , run the reaction without solvent. The high concentration drives the kinetics, overcoming the electronic deactivation.
    
Q3: How does the solvent influence the Transition State (TS)?

The solvent must stabilize the Meisenheimer Complex (the charged intermediate). Polar solvents lower the energy of this dipolar transition state.

SNAr_Mechanism cluster_solvent Solvent Role Reactants Reactants (Neutral) TS Transition State (Dipolar/Charged) Reactants->TS Activation Energy Intermediate Meisenheimer Complex (Stabilized by Polar Solvent) TS->Intermediate Solvent Stabilization Product Product (Substituted) Intermediate->Product Elimination of Cl-

Figure 1: Mechanism of solvent stabilization in


 reactions.[3] Polar solvents lower the energy of the charged intermediate, accelerating the reaction.

Module 2: Troubleshooting & Optimization

Q4: The reaction works but yields are low due to hydrolysis (4-Hydroxy impurity). Why?

A: This is a common issue with DMSO or DMF that is not strictly anhydrous. The 4-chloro position is susceptible to hydrolysis by trace water, especially at high temperatures (


).
  • Immediate Fix: Add molecular sieves (

    
    ) to the reaction vessel or switch to Anhydrous Acetonitrile  (sealed tube) if the temperature requirement allows.
    
Q5: My product is an oil and hard to crystallize. Is the solvent to blame?

A: The 3-SMe group adds significant lipophilicity (greasiness). If you use high-boiling solvents like NMP, they entrap the oil.

  • Protocol: Perform a "Water Crash." Pour the reaction mixture into

    
     volume of ice water with vigorous stirring. The sudden polarity shift forces the lipophilic product to precipitate as a solid, leaving the polar solvent in the aqueous phase.
    
Solvent Performance Matrix
SolventRate EnhancementWorkup DifficultyRecommended ForRisk Factor
DMSO High (

)
High (High BP)Weak nucleophiles, unreactive aminesDifficult removal; skin absorption
DMF High (

)
MediumGeneral screeningHydrolysis at high T; Hepatotoxic
Ethanol Low (

)
Low (Evaporation)Scale-up with acid catalysisSlow kinetics; Solvolysis
Toluene Very Low (

)
LowPd-catalyzed reactions (Buchwald)Requires catalyst; Poor

rate
2-MeTHF Medium (

)
LowGreen Chemistry complianceLimited boiling point (

)

Module 3: Detailed Workup Protocols

Protocol A: The "Water Crash" (For DMSO/DMF/NMP)

Best for: Isolating solid products from high-boiling polar solvents.

  • Cool: Allow reaction mixture to reach Room Temperature (RT).

  • Prepare: In a separate beaker, prepare a volume of Ice Water equal to

    
     the reaction volume.
    
  • Add: Slowly pour the organic reaction mixture into the vortex of the stirring water.

  • Precipitate: Stir for 30 minutes. The 3-SMe product should solidify.

  • Filter: Vacuum filter the solid.

  • Wash: Wash cake with water (

    
    ) to remove residual DMSO.
    
  • Dry: Vacuum oven at

    
    .
    
Protocol B: Acid-Base Extraction (For Basic Amine Products)

Best for: Liquid products or when "Water Crash" yields a gum.

  • Dilute: Add Ethyl Acetate (EtOAc) to the reaction mixture.

  • Wash: Wash with water (

    
    ) to remove DMF/DMSO.
    
  • Extract: Extract the organic layer with 1M HCl . The product moves to the aqueous phase (protonated); impurities stay in organic.

  • Neutralize: Basify the aqueous layer with NaOH or

    
      until pH 10.
    
  • Re-extract: Extract the now-neutral product back into EtOAc.

  • Dry/Evaporate: Dry over

    
     and concentrate.
    

Module 4: Decision Logic

Use this flow to select your initial conditions based on your specific nucleophile.

Decision_Tree Start Select Nucleophile Type Amine Primary/Secondary Amine Start->Amine Phenol Phenol / Alcohol Start->Phenol Thiol Thiol / Thiophenol Start->Thiol Amine_Check Boiling Point > 120°C? Amine->Amine_Check Base_Check Requires Base (NaH/K2CO3) Phenol->Base_Check Oxidation_Risk Risk of Disulfide Formation Thiol->Oxidation_Risk Neat Run NEAT (Solvent Free) 130°C Amine_Check->Neat Yes Solvent_Amine Use DMSO or NMP 120°C Amine_Check->Solvent_Amine No DMF_Cond Anhydrous DMF + K2CO3 100°C Base_Check->DMF_Cond Degas Degassed Ethanol/Water (Schlenk Line) Oxidation_Risk->Degas

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile class.

References

  • Reaction Mechanism & Solvent Effects

    • Title: "Nucleophilic Aromatic Substitution ( ): Mechanism and Solvent Effects."
    • Source: Chemistry LibreTexts.
    • Link:[Link]

  • Quinoline Reactivity

    • Title: "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue."
    • Source: MDPI (Molecules).
    • Link:[Link]

  • Green Solvent Alternatives

    • Title: "Green Chemistry: Solvent Selection Guide."
    • Source: ACS Green Chemistry Institute.
    • Link:[Link]

  • General

    
     Optimization: 
    
    • Title: "Optimiz
    • Source: BenchChem Technical Support.[1]

Sources

Technical Support Center: Troubleshooting Low Reactivity of C4-Chlorine in 3-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to functionalize 4-chloroquinolines once a substituent is introduced at the C3 position.

While unsubstituted 4-chloroquinoline is highly reactive due to the electron-withdrawing nature of the quinoline nitrogen (which activates the C4 position in a para-like fashion), introducing a C3-substituent (e.g., -Br, -CH3, -CN) drastically alters the reactivity landscape. This creates severe steric hindrance directly adjacent to the C4-Cl bond, blocking the trajectory of incoming nucleophiles during Nucleophilic Aromatic Substitution (SNAr) and inhibiting the oxidative addition of palladium catalysts during cross-coupling[1].

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these bottlenecks.

Diagnostic Workflow: Strategy Selection

Before diving into specific protocols, use the following decision matrix to determine the most thermodynamically and kinetically viable pathway for your specific substrate and nucleophile.

DecisionTree Start 4-Chloro-3-Substituted Quinoline Q1 Target Reaction? Start->Q1 SNAr SNAr (C-N, C-O, C-S) Q1->SNAr CrossCoupling Cross-Coupling (C-C, C-N) Q1->CrossCoupling Q2 Nucleophile Strength? SNAr->Q2 Q3 Coupling Type? CrossCoupling->Q3 StrongNuc Strong (Aliphatic amines, Alkoxides) Q2->StrongNuc WeakNuc Weak (Anilines, Phenols) Q2->WeakNuc AcidCat Acid-Catalyzed SNAr (HCl, TsOH) StrongNuc->AcidCat NOxide N-Oxide Activation Strategy WeakNuc->NOxide Suzuki Suzuki (C-C) Q3->Suzuki Buchwald Buchwald-Hartwig (C-N) Q3->Buchwald Ligand1 Pd(PPh3)4 or Pd(dppf)Cl2 Suzuki->Ligand1 Ligand2 Pd2(dba)3 + Josiphos / XPhos Buchwald->Ligand2

Decision tree for functionalizing sterically hindered 4-chloro-3-substituted quinolines.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Frequently Asked Questions

Q: Why does my SNAr reaction fail when I add a C3 substituent, even though 4-chloroquinoline reacts perfectly under the same conditions? A: The mechanism of SNAr requires the nucleophile to approach the C4 carbon at a specific trajectory (roughly perpendicular to the aromatic ring) to form the Meisenheimer complex. A C3 substituent creates a steric wall that physically blocks this approach. Furthermore, electron-donating C3 substituents (like -CH3 or -OMe) increase the electron density of the ring, raising the LUMO energy and making the C4 carbon less electrophilic.

Q: How can I force the SNAr to proceed without degrading my starting material at extreme temperatures? A: Utilize acid catalysis . By adding a catalytic amount of Brønsted acid (e.g., HCl or TsOH), you protonate the quinoline nitrogen. This formal positive charge acts as a massive electron sink, drastically lowering the LUMO energy of the aromatic system. This electronic hyper-activation compensates for the steric penalty imposed by the C3 substituent.

Protocol 1: Acid-Catalyzed SNAr of Hindered Quinolines

This protocol is a self-validating system: the reaction mixture will transition from a clear solution to a thick slurry as the product (often less soluble as a salt) precipitates, driving the equilibrium forward.

  • Setup: In a heavy-walled sealed tube, suspend the 4-chloro-3-substituted quinoline (1.0 equiv) and the amine nucleophile (1.5 equiv) in isopropanol (0.5 M).

  • Activation: Add concentrated aqueous HCl (0.2 equiv). Causality note: Sub-stoichiometric acid is sufficient because the incoming aliphatic amine is more basic than the quinoline and will transfer the proton to the quinoline nitrogen dynamically.

  • Reaction: Seal the tube and heat to 90 °C for 12–24 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material should disappear, replaced by a highly polar, UV-active baseline spot (the hydrochloride salt of the product).

  • Workup: Cool to room temperature. If a precipitate has formed, filter and wash with cold isopropanol. Otherwise, concentrate the solvent, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3 × 20 mL). Dry over Na2SO4 and concentrate.

Section 2: Palladium-Catalyzed Cross-Coupling

Frequently Asked Questions

Q: My Suzuki or Buchwald-Hartwig coupling yields only unreacted starting material or dehalogenated byproducts. Is the C4-Cl bond too inert? A: The C4-Cl bond is not electronically inert; rather, the catalytic cycle is stalling at the oxidative addition step. The bulky C3 substituent prevents the active Pd(0) species from inserting into the C-Cl bond. If you force the reaction with high heat and weak ligands, the Pd catalyst undergoes β-hydride elimination (yielding dehalogenated products) or aggregates into inactive palladium black[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd Hindered by C3-R PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck at C4.

Q: Which ligands are best suited for overcoming C3 steric bulk in Buchwald-Hartwig aminations? A: You must abandon standard bidentate ligands like BINAP or DPEphos. Instead, utilize highly electron-rich, sterically demanding ligands. The Josiphos ligand CyPF-tBu or Buchwald dialkylbiaryl phosphines (like XPhos or BrettPhos ) are mandatory. Their bulk forces the palladium to remain mono-ligated (L1Pd(0)), creating a highly reactive 14-electron species that can force its way into the hindered C4-Cl bond[3].

Quantitative Data: Ligand Selection Matrix for Amination

Table 1: Comparison of ligands for the Buchwald-Hartwig amination of hindered 4-chloroquinolines (Data synthesized from standardized coupling assays[3]).

Ligand SystemBaseCatalyst LoadingPrimary OutcomeYield (%)Causality / Notes
DPEphos KOtBu2 mol% Pd(OAc)2Dehalogenation95% (Byproduct)Bite angle promotes premature reduction over amination.
BINAP Cs2CO31 mol% Pd2(dba)3Poor Conversion47%Insufficient electron density to drive oxidative addition at hindered C4.
CyPF-tBu NaOtBu1 mol% Pd2(dba)3Desired Product 87% Extreme electron richness accelerates oxidative addition; bulk forces reductive elimination.
Protocol 2: Suzuki-Miyaura Coupling of Hindered 4-Chloroquinolines

This protocol utilizes a robust Pd(0) source and addresses the competitive reactivity if other halogens are present (e.g., C6-Br reacts faster than C4-Cl[1]).

  • Preparation: In an oven-dried Schlenk flask, combine the 4-chloro-3-substituted quinoline (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K2CO3 (2.5 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5–10 mol%). If the C3 substituent is exceptionally bulky (e.g., an isopropyl group), switch to Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

  • Deoxygenation (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Self-validation: Failure to rigorously exclude oxygen will result in the rapid precipitation of black Pd metal upon heating, permanently killing the catalytic cycle.

  • Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v, 0.2 M). The water is required to dissolve the base and activate the boronic acid to the reactive boronate species.

  • Reaction: Heat the mixture at 90 °C for 4–12 hours under active stirring.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO4, and purify via flash column chromatography.

Section 3: Alternative Strategy: N-Oxide Activation

Q: What if both SNAr and Pd-coupling fail due to extreme steric bulk or sensitive functional groups that cannot tolerate strong bases? A: Convert the quinoline to an N-oxide prior to functionalization. Oxidation of the quinoline nitrogen (e.g., using mCPBA) introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. The strong inductive electron-withdrawing effect of the


 center dramatically increases the electrophilicity of the C2 and C4 positions[4].

Once converted to the N-oxide, the C4-chlorine can undergo SNAr with weak nucleophiles (like morpholine or anilines) under mild, base-promoted conditions (e.g., K2CO3 in DMF at 80 °C) that would normally fail on the parent quinoline. Following the substitution, the N-oxide can be cleanly reduced back to the quinoline using PCl3 or catalytic hydrogenation.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • MDPI. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • PMC. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues.
  • Preprints.org. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

Sources

Purification methods for 4-amino-3-(methylsulfanyl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Amino-3-(methylsulfanyl)quinoline Derivatives

Introduction: The Chemical Causality of Purification Challenges Purifying 4-amino-3-(methylsulfanyl)quinoline derivatives requires navigating a complex physicochemical landscape. As an application scientist, understanding the structural features of these molecules is critical, as they directly dictate the compound's behavior during isolation:

  • The Basic Scaffold : The quinoline ring nitrogen and the exocyclic 4-amino group render the molecule highly basic. On unmodified normal-phase silica gel, these basic sites interact strongly with acidic silanol groups, causing severe peak tailing, streaking, and irreversible adsorption[1].

  • The Thioether Vulnerability : The 3-methylsulfanyl group is a lipophilic thioether that is highly susceptible to spontaneous oxidation. Prolonged exposure to air or peroxides in aged solvents can convert the thioether into a sulfoxide (+16 Da) or sulfone (+32 Da)[2].

  • Reaction Matrix Complexity : Typical syntheses (e.g., high-temperature nucleophilic aromatic substitution) often generate insoluble, tarry byproducts that can ruin chromatography columns if not removed prior to loading[1].

Troubleshooting Guide: Common Purification Bottlenecks

Q: My product streaks across the entire TLC plate, making column chromatography impossible. How do I resolve this? A: This is a classic symptom of secondary acid-base interactions between the basic 4-aminoquinoline core and acidic silica[1]. To resolve this, you must chemically deactivate the silica. Adding 1–2% triethylamine (Et3N) to your mobile phase (e.g., Hexane/Ethyl Acetate) neutralizes the silanol sites, forcing the compound to partition based on polarity rather than basicity[3].

Q: I isolated my product, but LC-MS shows a major impurity with a mass shift of +16 Da. What happened? A: Your 3-methylsulfanyl group has oxidized to a sulfoxide. To prevent this, degas your chromatography solvents with argon, avoid using old batches of ethereal solvents (which may contain peroxides), and store the purified product under an inert atmosphere. If the sulfoxide has already formed, reverse-phase preparative HPLC is required to separate it, as normal-phase silica often fails to resolve the parent thioether from the sulfoxide[1].

Q: The crude reaction mixture is a black, tarry sludge. Should I load this directly onto a silica column? A: Absolutely not. High-temperature reactions frequently produce tarry byproducts that will precipitate on the column head, ruining separation efficiency[1]. You must perform a pre-chromatography cleanup using an acid-base extraction protocol to strip away neutral tars and non-basic impurities before attempting chromatography.

Workflow & Troubleshooting Visualization

PurificationWorkflow Crude Crude 4-amino-3-(methylsulfanyl)quinoline (Contains Tars & Unreacted Amines) AcidBase Acid-Base Extraction (1M HCl then NaOH to pH 10) Crude->AcidBase OrgLayer Organic Layer (Enriched Product) AcidBase->OrgLayer Extract with EtOAc AqLayer Aqueous Layer (Salts & Tars) AcidBase->AqLayer Discard Silica Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) OrgLayer->Silica Concentrate & Load Pure Pure Product (>95% Purity) Silica->Pure Clean Fractions HPLC Prep-HPLC (Reverse Phase C18) Silica->HPLC Mixed Fractions HPLC->Pure Lyophilize

Workflow for the isolation and purification of 4-amino-3-(methylsulfanyl)quinolines.

TroubleshootingTree Issue Chromatography Issue Detected Streak Severe Tailing / Streaking Issue->Streak Oxidation Mass Shift (+16 Da) Thioether Oxidation Issue->Oxidation Coelution Co-elution with Starting Material Issue->Coelution SolStreak Add 1-2% Et3N to Mobile Phase Neutralizes Silanol Groups Streak->SolStreak SolOx Degas Solvents with Argon Minimize Air Exposure Oxidation->SolOx SolCoelute Switch to Reverse-Phase HPLC or Adjust Gradient Coelution->SolCoelute

Troubleshooting decision tree for common purification bottlenecks.

Self-Validating Experimental Protocols

Protocol 1: Acid-Base Extraction (Pre-Chromatography Cleanup) Causality: This exploits the basicity of the quinoline core. By protonating the nitrogens, the compound becomes water-soluble, allowing the extraction of neutral organic tars and unreacted lipophilic starting materials into an organic waste layer.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent.

  • Separate the layers. The protonated 4-amino-3-(methylsulfanyl)quinoline is now in the aqueous layer.

  • Wash the aqueous layer twice with fresh EtOAc to remove tarry byproducts[1]. Discard these organic washes.

  • Self-Validation Step: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10-11 (verify with pH paper). The solution will turn cloudy as the free base precipitates.

  • Extract the basified aqueous layer three times with Dichloromethane (DCM) or EtOAc.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Triethylamine-Deactivated Flash Chromatography Causality: Standard silica is acidic. Et3N acts as a sacrificial base, coating the silica and preventing the quinoline from irreversibly binding[3].

  • Prepare the mobile phase: Cyclohexane (or Hexane) / EtOAc / Et3N in a ratio determined by TLC (typically starting at 19:1:0.01 and grading to 1:1:0.01)[3].

  • Slurry-pack the silica gel column using the Et3N-spiked mobile phase. Flush 2 column volumes of solvent through the packed silica to ensure complete deactivation before loading the sample.

  • Dry-load the crude product: Dissolve the enriched product from Protocol 1 in a minimum amount of DCM, add a small amount of silica gel, and concentrate to a free-flowing powder. Load this onto the column head.

  • Elute the column using a gradient approach. Monitor fractions by TLC (visualized under UV 254 nm)[4].

  • Self-Validation Step: Spot the pooled fractions on a TLC plate and run it in a perpendicular direction (2D TLC) to ensure no on-column degradation (e.g., oxidation) occurred during elution.

Protocol 3: Reverse-Phase Preparative HPLC Causality: When co-elution with highly polar byproducts or sulfoxide impurities occurs, normal-phase chromatography is insufficient[1]. Reverse-phase (C18) HPLC separates based strictly on hydrophobicity.

  • Dissolve the mixed fractions in HPLC-grade Methanol or Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Run a gradient from 10% B to 90% B over 30 minutes.

  • Collect peaks triggered by UV absorbance at 254 nm and 280 nm.

  • Lyophilize the pure fractions to yield the final product as a TFA or formate salt.

Quantitative Data Summary: Solvent Systems and Retention Metrics

Purification MethodSolvent System / Mobile PhaseAdditiveTarget Rf / Retention TimeNotes
Normal-Phase TLC Hexane : EtOAc (4:1)1-2% Et3NRf ~ 0.30 - 0.45Et3N prevents streaking; UV active at 254 nm[3].
Flash Chromatography Cyclohexane : EtOAc (Gradient 19:1 to 1:1)1% Et3NElutes at ~30-50% EtOAcPre-flush column with Et3N is critical[3],[4].
Reverse-Phase HPLC Water : Acetonitrile (Gradient 10% to 90% B)0.1% TFART ~ 15.0 - 18.5 minIdeal for separating oxidized sulfoxide impurities[1].
Chiral HPLC Hexane : Isopropanol : Methanol (95:4.5:0.5)0.8% Et3NRT varies by enantiomerUsed if chiral side chains are present at the 4-amino position[5].

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of chromatography? A: Yes, if the purity after acid-base extraction is >85%. 4-Aminoquinoline derivatives can often be recrystallized from hot ethyl acetate/hexane mixtures or ethanol[6]. However, if tarry byproducts are present, they will inhibit crystal nucleation, making chromatography mandatory[1].

Q: Why does my purified compound turn dark yellow/brown upon storage? A: This indicates degradation, likely oxidation of the thioether to a sulfoxide/sulfone or photo-oxidation of the quinoline ring[2]. Store the purified compound in amber vials, flushed with argon, at -20°C.

Q: Is it necessary to remove the Et3N from the final product? A: Yes. Et3N can interfere with biological assays and NMR characterization. To remove trace Et3N, dissolve the purified product in DCM, wash with water, dry, and place under high vacuum (lyophilization or Schlenk line) for at least 12 hours.

References

  • Roose, T. R., et al. (2017). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry. ACS Publications.[Link]

  • Biot, C., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy. ASM Journals.[Link]

  • de Souza, J. M., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS One. PMC.[Link]

Sources

Technical Support Center: Regioselective Functionalization of 4-Chloro-3-methylsulfanylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associated with 4-chloro-3-methylsulfanylquinoline .

This scaffold presents a classic regioselectivity challenge: it possesses two orthogonal reactive sites. Successfully functionalizing this molecule requires a deep understanding of the electronic and catalytic causality that drives reactivity at the C4-chloride versus the C3-methylsulfanyl (thioether) position.

Mechanistic Grounding: The Causality of Regioselectivity

To control regioselectivity, we must exploit the inherent electronic disparities of the quinoline ring.

  • C4-Cl Reactivity: The quinoline nitrogen strongly withdraws electron density from the

    
     and 
    
    
    
    (C4) positions. This electronic polarization makes the C4-Cl bond highly susceptible to oxidative addition by Pd(0) and nucleophilic aromatic substitution (SNAr) (1)[1].
  • C3-SMe Reactivity: The methylsulfanyl group is electronically neutral and sterically stable under standard basic cross-coupling conditions. However, the addition of a stoichiometric thiophilic copper(I) salt (e.g., CuTC) selectively polarizes the C-S bond, enabling oxidative addition in the Liebeskind-Srogl cross-coupling (2)[2].

Attempting to functionalize the C3 position before the C4 position generally leads to complex mixtures, as the C4-Cl bond will outcompete the C3-SMe bond for the Pd catalyst. Therefore, sequential functionalization starting at C4 is mandatory .

RegioselectivityWorkflow SM 4-Chloro-3-methylsulfanylquinoline (Starting Material) Cond1 Standard Suzuki / SNAr Pd(PPh3)4, Na2CO3, Heat SM->Cond1 Path A (Preferred) Cond2 Liebeskind-Srogl Pd(dppf)Cl2, CuTC, Neutral SM->Cond2 Path B (Avoid) Int1 4-Aryl-3-methylsulfanylquinoline (Regioselective C4 Product) Cond1->Int1 C4-Cl highly active Mix Complex Mixture (C4 & C3 competitive reaction) Cond2->Mix CuTC activates C3-SMe while Pd activates C4-Cl Cond3 Liebeskind-Srogl Pd(dppf)Cl2, CuTC, Neutral Int1->Cond3 Sequential Coupling Final 3,4-Disubstituted Quinoline (Target Scaffold) Cond3->Final C3-SMe activation

Workflow for the regioselective orthogonal functionalization of 4-chloro-3-methylsulfanylquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: I am trying to perform a Suzuki coupling at C4, but I see C3-coupled byproducts. How do I prevent this? A: The C3-SMe bond can undergo undesired oxidative addition if the catalyst is overly active or if thiophilic impurities are present. Ensure you are using standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, dioxane/water) without any Cu(I) co-catalysts. The C4-Cl bond is inherently more reactive and will couple cleanly if copper is excluded[1].

Q: My Liebeskind-Srogl coupling at C3 is stalling at low conversion. What is the issue? A: The most common culprit is the quality of Copper(I) thiophene-2-carboxylate (CuTC). CuTC is highly sensitive to oxidation and moisture. If your CuTC has oxidized to Cu(II), it will fail to polarize the C-S bond. Always store and handle CuTC in an argon-filled glovebox. Furthermore, ensure your solvents are rigorously degassed, as oxygen rapidly poisons the catalytic cycle[2].

Q: Can I functionalize the C3-SMe group using alkyl halides instead of boronic acids? A: Yes. Recent advancements allow for Ni-catalyzed reductive alkylation of the C-SMe bond using secondary alkyl bromides. This cross-electrophile coupling bypasses the need for boronic acids and operates under mild reductive conditions (3)[3].

Q: Can I functionalize the C3-SMe group via SNAr instead of cross-coupling? A: Not directly. The -SMe group is a poor leaving group. You must first oxidize it to a sulfoxide (-S(O)Me) or sulfone (-SO2Me) using mCPBA. The resulting sulfone is an excellent leaving group for SNAr with amines or alkoxides.

Standard Operating Procedures (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that you do not proceed to the next step with compromised material.

Protocol A: Regioselective C4-Suzuki-Miyaura Coupling

Objective: Selective arylation at the C4 position while preserving the C3-SMe group.

  • Setup: Charge a flame-dried Schlenk flask with 4-chloro-3-methylsulfanylquinoline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv).

  • Solvent: Add a degassed mixture of Dioxane/H2O (4:1, 0.1 M).

  • Reaction: Heat the mixture at 80 °C for 4–6 hours under an argon atmosphere.

  • Self-Validating Checkpoint (LCMS): Pull an aliquot for LCMS. The starting material possesses a distinct chlorine isotopic pattern (M / M+2 ratio of 3:1). The reaction is complete only when this 3:1 isotopic cluster completely disappears and is replaced by the mass of the C4-aryl product.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO4, and purify via flash chromatography.

Protocol B: C3-Liebeskind-Srogl Coupling

Objective: Arylation of the C3-SMe group on the intermediate generated in Protocol A.

  • Self-Validating Checkpoint (Reagent Quality): Visually inspect the CuTC before use. It must be a fine, brick-red powder. If the powder is green, brown, or clumped, discard it immediately; Cu(II) contamination will cause the reaction to fail.

  • Setup: In an argon-filled glovebox, charge a dry pressure vial with the 4-aryl-3-methylsulfanylquinoline intermediate (1.0 equiv), arylboronic acid (2.0 equiv), Pd(dppf)Cl2 (5 mol%), and the validated CuTC (2.0 equiv).

  • Solvent: Add anhydrous, rigorously degassed THF or Dioxane (0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12–18 hours.

  • Self-Validating Checkpoint (1H NMR): Following a mini-workup of an aliquot, check the 1H NMR spectrum. The sharp singlet at ~2.5 ppm (corresponding to the -SMe protons) must be completely absent.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper sulfide salts, concentrate the filtrate, and purify.

Quantitative Data: Reaction Parameters & Outcomes

The table below summarizes the expected outcomes based on the catalytic system applied to the 4-chloro-3-methylsulfanylquinoline scaffold.

Target PositionLeaving GroupCatalyst SystemCo-Catalyst / BaseTypical YieldRegioselectivity Outcome
C4 -ClPd(PPh3)4Na2CO3 (Base)80–95%>99% C4 (C3-SMe remains intact)
C3 -SMePd(dppf)Cl2CuTC (Neutral)60–85%>99% C3 (Requires C4 pre-functionalization)
C4 & C3 -Cl & -SMePd(dppf)Cl2CuTC + Base<30% (Mixture)Poor (Competitive oxidative addition at both sites)

References

  • Source: Beilstein Journal of Organic Chemistry (nih.gov)
  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)
  • Source: Journal of the American Chemical Society (nih.gov)

Sources

Technical Support Center: Purification Strategies for 4-Chloro-3-(methylsulfanyl)quinoline

[1]

Topic: Removal of unreacted 4-Chloro-3-(methylsulfanyl)quinoline (CAS: 53893-43-3) from reaction mixtures. Ticket ID: CHEM-PUR-4Cl-Q Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Physicochemical Profile

User Query: "I have residual starting material (4-Chloro-3-(methylsulfanyl)quinoline) in my reaction mixture. Standard silica chromatography is giving poor separation or tailing.[1] How do I remove it efficiently?"

Scientist's Analysis: Removing 4-Chloro-3-(methylsulfanyl)quinoline (hereafter 4-Cl-3-SMe-Q ) is a common challenge in heterocyclic synthesis.[1] The difficulty arises from three factors:

  • The Basic Nitrogen: The quinoline nitrogen interacts with acidic silanols on silica gel, causing peak tailing and co-elution.

  • Lipophilicity: The 3-methylsulfanyl (thioether) and 4-chloro groups make the molecule highly lipophilic (LogP ~3.5–4.0), often requiring non-polar mobile phases where separation resolution is lower.[1]

  • Reactivity: The 4-chloro position is an electrophilic "hotspot."[1] If your reaction was a nucleophilic aromatic substitution (SNAr), the starting material and product often share similar core polarities.

Target Molecule Profile
PropertyValue (Approx.)Implication for Purification
Structure Quinoline core, 4-Cl, 3-SMeHighly hydrophobic; UV active.[1]
pKa (Conj. Acid) ~3.8 – 4.2Weakly basic.[1] Less basic than quinoline (4.9) due to electron-withdrawing Cl, but stabilized by SMe.[1]
LogP ~3.5Soluble in DCM, EtOAc; Insoluble in water.[1]
Reactivity High (at C4)Susceptible to nucleophilic attack; SMe can oxidize to sulfoxide/sulfone.[1]

Decision Matrix: Select Your Protocol

Before proceeding, identify your reaction scale and product nature to choose the correct workflow.

PurificationStrategyFigure 1: Strategic Decision Tree for Quinoline Purification.StartStart: Impurity is 4-Cl-3-SMe-QQ1Is your Product Basic(e.g., contains amines/pyridines)?Start->Q1ScavengeBest Option:Chemical Scavenging (Protocol A)Q1->ScavengeYes (Hard to separate by pKa)AcidWashBest Option:Acid-Base Extraction (Protocol C)Q1->AcidWashNo (Easy pKa split)ChromAlternative:Amine-Modified Silica (Protocol B)Scavenge->ChromIf resin unavailable

Detailed Protocols

Protocol A: Chemical Scavenging (The "Smart" Method)

Recommended when the Product is also a base (e.g., after an SNAr reaction with an amine).

The Logic: Since 4-Cl-3-SMe-Q possesses a reactive chlorine at the 4-position, it is an electrophile.[1] If your product has already reacted at this position (or is non-reactive), you can use a nucleophilic scavenging resin (solid-supported amine or thiol) to covalently bind the impurity.[1] The impurity stays on the beads; your product washes through.

Materials:

  • Scavenger: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Diamine-functionalized silica.[1]

  • Solvent: THF, DCM, or Ethanol.

Step-by-Step:

  • Dissolve: Dissolve your crude mixture in a minimal amount of solvent (DCM or THF).[1]

  • Calculate: Add 3–5 equivalents of the scavenger resin relative to the estimated amount of unreacted 4-Cl-3-SMe-Q .

  • Incubate: Stir gently or shake at 40°C for 1–4 hours.

    • Mechanism:[2] The resin attacks the 4-Cl position, displacing chloride and tethering the quinoline to the bead.

  • Filter: Pass the mixture through a fritted filter or a celite pad.

  • Wash: Rinse the resin cake with solvent to recover all product.[1]

  • Result: The filtrate contains your purified product; the impurity is trapped on the solid phase.[1]

Note: This method avoids the yield loss associated with recrystallization and the solvent waste of chromatography.

Protocol B: Amine-Modified Chromatography

Recommended when scavenging is not possible or the impurity levels are high (>10%).[1]

The Issue: Standard silica is acidic.[1] Basic quinolines stick to it, causing "streaking."

The Fix: You must neutralize the silica surface before and during the run.

Step-by-Step:

  • Mobile Phase Preparation: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., Hexane:EtOAc + 1% TEA).[1]

  • Column Pre-treatment: Flush the silica column with the TEA-containing mobile phase before loading your sample.[1] This "caps" the active silanol sites.[1]

  • Loading: Load the sample. Do not use pure DCM for loading if possible; use a mixture with the modifier.[1]

  • Elution: Run the gradient. The quinoline should elute as a sharp, symmetrical band rather than a streak.

Data Table: Mobile Phase Recommendations

Solvent System Modifier Application
Hexane / EtOAc 1% Et3N Standard purification.[1]
DCM / MeOH 1% NH4OH (aq) For very polar products.[1]

| Toluene / Acetone | None | Alternative selectivity if Hex/EtOAc fails.[1] |

Protocol C: Acid-Base Extraction

Recommended ONLY if your product is Neutral or Acidic.[1]

The Logic: 4-Cl-3-SMe-Q is basic (pKa ~4).[1] It will protonate and move to the aqueous layer at pH < 2.[1]

Step-by-Step:

  • Dissolve: Dissolve crude in EtOAc or Ether.

  • Extract (Wash): Wash the organic layer with 1M HCl (3x).[1]

    • Chemistry: The quinoline nitrogen protonates (

      
      ) and migrates to the water.[1]
      
    • Checkpoint: If your product is neutral (e.g., an amide), it stays in the organic layer.

  • Finish: Wash the organic layer with Brine, dry over Na2SO4, and concentrate.

Troubleshooting & FAQs

Q: The 3-methylsulfanyl group smells terrible. How do I handle this? A: Thioethers are potent odorants.[1]

  • Containment: Bleach (Sodium Hypochlorite) oxidizes sulfides to sulfoxides/sulfones, which are odorless.[1] Keep a bleach bath in the hood to wipe down glassware.[1]

  • Vapor: Use a rotovap with a dry-ice trap to prevent volatiles from entering the pump exhaust.[1]

Q: I see a new spot on TLC after leaving the sample in air. What is it? A: It is likely the Sulfoxide (S=O) or Sulfone (O=S=O) derivative.[1] The 3-SMe group is susceptible to oxidation by air over time, especially in solution or on silica gel.

  • Prevention:[1] Store the compound under Nitrogen/Argon at -20°C. Complete chromatography quickly.

Q: Can I use recrystallization? A: Yes, but it depends on your specific product.[1] 4-Cl-3-SMe-Q itself is lipophilic.[1]

  • Solvent: Try hot Ethanol or Methanol . 4-Chloroquinolines often crystallize well from alcohols.[1]

  • Anti-solvent:[1] Dissolve in minimal DCM, then slowly add Hexane until cloudy.

Visualizing the Scavenging Mechanism

This diagram illustrates why Protocol A is chemically superior for this specific impurity.

ScavengingMechanismFigure 2: Nucleophilic Scavenging of Electrophilic Quinoline Impurities.ResinScavenger Resin(Polymer-SH)ComplexResin-Impurity Complex(Solid Phase)Resin->ComplexMix & Heat(SnAr Reaction)ImpurityImpurity(4-Cl-3-SMe-Q)Impurity->ComplexMix & Heat(SnAr Reaction)ProductYour Product(Non-reactive)Product->ComplexMix & Heat(SnAr Reaction)FiltratePure Product(Solution Phase)Product->FiltratePasses throughComplex->FiltrateFilter

References

  • BenchChem. (2025).[3] Synthesis and Purification of 4-Amino-7-chloroquinolines. Retrieved from .

  • PubChem. (2025).[1][4] Compound Summary: 4-Chloroquinoline.[1] National Library of Medicine. Retrieved from .[1]

  • SiliCycle. (2024). Solutions for Scavenging of Organic Impurities. Retrieved from .[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Chloro-6-(methylsulfonyl)quinoline. Retrieved from .[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated quinolines or thioethers.

Technical Support Center: Stability of the 3-Methylsulfanyl Group Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with molecules containing the 3-methylsulfanyl (3-methylthio) functional group. Our goal is to provide in-depth, field-proven insights into the stability of this group under acidic hydrolysis conditions, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the chemical behavior of the 3-methylsulfanyl group in acidic environments.

Q1: What is the general stability of a 3-methylsulfanyl group under acidic conditions?

The 3-methylsulfanyl group, a type of thioether (or sulfide), is generally very robust and stable under most acidic conditions.[1] Unlike esters or acetals, which are readily hydrolyzed, thioethers require harsh and specific conditions for cleavage.[2] This inherent stability is why thioether linkages are sometimes used as protective groups for thiols in multi-step syntheses.[3] In the context of drug development, this functional group is considered highly stable under physiological pH and during formulation studies that might involve acidic excipients.[4][5]

Q2: What is the chemical mechanism for the acidic cleavage of a thioether like the 3-methylsulfanyl group?

Cleavage of a thioether does not occur through simple hydrolysis with water. It requires a strong acid, typically a hydrogen halide like hydrogen bromide (HBr) or hydrogen iodide (HI), which provides both a proton source and a potent nucleophile (Br⁻ or I⁻).[6][7] The reaction proceeds via a nucleophilic substitution pathway (Sₙ1 or Sₙ2).

The mechanism involves two key steps:

  • Protonation: The sulfur atom of the thioether is protonated by the strong acid. This is the crucial activation step, as it converts the alkoxy/alkylthio group into a much better leaving group (a neutral thiol).[2][8]

  • Nucleophilic Attack: A competent nucleophile, such as the iodide or bromide ion from the acid, attacks one of the adjacent carbon atoms, displacing the thiol.[6][7] The reaction pathway (Sₙ1 or Sₙ2) depends on the structure of the carbon framework.[2][8]

Thioether Cleavage Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack (SN2) Thioether R-S-CH₃ Protonated_Thioether R-S⁺(H)-CH₃ (Sulfonium Ion) Thioether->Protonated_Thioether + H-X Proton H-X Protonated_Thioether_2 R-S⁺(H)-CH₃ Nucleophile X⁻ Products R-SH + CH₃-X Protonated_Thioether_2->Products + X⁻

Caption: Mechanism of Acidic Thioether Cleavage.

Q3: How does the stability of a 3-methylsulfanyl group (thioether) compare to other common functional groups?

The stability of a thioether linkage to acidic hydrolysis is significantly greater than that of many other common functional groups. This difference is fundamental to designing orthogonal protection strategies in organic synthesis.

Functional GroupRepresentative StructureRelative Stability to AcidTypical Cleavage Conditions
Thioether R-S-CH₃Very High Strong acids (HBr, HI, BBr₃), often at elevated temperatures.[6][9]
Ether R-O-CH₃High Strong acids (HBr, HI), generally harsh conditions required.[8][10]
Thioester R-C(=O)-S-CH₃Low Readily hydrolyzed under mild acidic, basic, or neutral (enzymatic) conditions.[11][12]
Ester R-C(=O)-O-CH₃Low Hydrolyzes under acidic or basic conditions.[13][14]
Acetal/Ketal R₂C(OR')₂Very Low Highly sensitive; removed with dilute aqueous acid at room temperature.[1][15]
Boc-Amine R-NH-BocVery Low Removed with mild acids like trifluoroacetic acid (TFA).[9]
Q4: In drug development, is the 3-methylsulfanyl group a potential liability for degradation?

No, in general, the 3-methylsulfanyl group is considered a very stable moiety and not a structural alert for hydrolytic degradation.[4] Forced degradation studies, which expose a drug substance to extreme conditions (e.g., 0.1 M HCl at 80°C), are used to identify potential degradation pathways.[4] While other functional groups like esters, amides, or lactams might degrade under these conditions, a simple thioether is expected to remain intact. Its stability makes it an attractive functional group in drug design for modulating properties like lipophilicity and metabolic stability.

Part 2: Troubleshooting Guide

Even stable groups can be involved in unexpected side reactions. This section provides a logical framework for diagnosing issues related to the 3-methylsulfanyl group during your experiments.

Issue 1: Unexpected cleavage of the 3-methylsulfanyl group is observed.
  • Symptom: You are performing a reaction under what you believe are mild acidic conditions, but analytical data (LC-MS, NMR) shows the loss of the methylsulfanyl group (-SCH₃) or the appearance of a free thiol (-SH).

  • Causality Analysis:

    • Reagent Purity & Identity: Are you certain of your acid's identity and concentration? A supposedly "mild" Lewis acid might be contaminated with a stronger protic acid, or reagents like BCl₃ could be present in BBr₃.

    • Extreme Temperatures: While stable at room temperature, prolonged heating in the presence of even moderate acids and a nucleophile could eventually lead to slow cleavage.

    • Potent Nucleophiles: The presence of a strong acid and a good nucleophile is required for cleavage. Are there other nucleophiles in your reaction mixture (e.g., halide salts) that could participate in the reaction?

    • Neighboring Group Participation: In rare cases, a nearby functional group can facilitate cleavage through an intramolecular reaction (anchimeric assistance).[16] Analyze the structure for any groups (e.g., a hydroxyl or amine) that could potentially form a cyclic intermediate.

Troubleshooting_Cleavage Start Unexpected Cleavage of 3-Methylsulfanyl Group Observed CheckConditions Step 1: Analyze Reaction Conditions Start->CheckConditions IsAcidStrong Is a strong acid (HBr, HI, BBr₃) or Lewis Acid present? CheckConditions->IsAcidStrong IsTempHigh Is the reaction heated (> 60°C) for extended periods? IsAcidStrong->IsTempHigh No Action1 Probable Cause: Harsh acidic cleavage. Solution: Use a milder, non-nucleophilic acid (e.g., TFA, CSA, PPTS). IsAcidStrong->Action1 Yes IsNucPresent Is a potent nucleophile (e.g., I⁻, Br⁻, SCN⁻) present? IsTempHigh->IsNucPresent No Action2 Probable Cause: Thermally induced cleavage. Solution: Run reaction at a lower temperature. IsTempHigh->Action2 Yes Action3 Probable Cause: Acid-catalyzed nucleophilic attack. Solution: Remove the extraneous nucleophile if possible. IsNucPresent->Action3 Yes CheckStructure Step 2: Analyze Molecular Structure IsNucPresent->CheckStructure No End Issue Resolved Action1->End Action2->End Action3->End NGP Is Neighboring Group Participation possible? CheckStructure->NGP Action4 Probable Cause: Intramolecular reaction. Solution: Redesign synthesis or protect the participating group. NGP->Action4 Yes NGP->End No Action4->End

Caption: Troubleshooting workflow for unexpected thioether cleavage.

Issue 2: Attempting to remove an acid-labile protecting group cleaves the thioether as well.
  • Symptom: You are deprotecting a tert-butyloxycarbonyl (Boc) group, an acetal, or a silyl ether, and you observe concomitant loss of the 3-methylsulfanyl group.

  • Probable Cause: The conditions chosen for deprotection are not truly orthogonal and are too harsh for the thioether. This is highly unusual but could happen if, for example, a silyl ether deprotection using HF (a source of a strong acid and a nucleophile) is run under forcing conditions.

  • Solution: Ensure your deprotection strategy is orthogonal. The stability of the thioether allows for the selective removal of many other acid-labile groups.

Table of Recommended Orthogonal Deprotection Conditions:

Protecting GroupTypical Deprotection ReagentCompatibility with ThioetherReference
Boc (tert-butyloxycarbonyl)20-50% TFA in DCM, 0°C to RTExcellent. Thioether is stable.[9]
Acetal / Ketal1 M HCl in THF/H₂O, or PPTS in Acetone/H₂O, RTExcellent. Thioether is stable.[1][9]
THP (tetrahydropyranyl)Acetic acid in THF/H₂O, or p-TsOH in MeOH, RTExcellent. Thioether is stable.[17]
TBDMS (tert-butyldimethylsilyl)TBAF in THF; or mild acid (e.g., Acetic Acid)Excellent. Fluoride-based or mild acid methods will not cleave the thioether.[9]
Part 3: Reference Protocols

These protocols are provided for reference to illustrate the conditions required for thioether cleavage and stability testing.

Protocol 1: General Procedure for Forced Cleavage of a 3-Methylsulfanyl Group

Disclaimer: This procedure uses strong, corrosive acids and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Dissolve the substrate (1.0 eq) containing the 3-methylsulfanyl group in a suitable solvent (e.g., glacial acetic acid or CH₂Cl₂).

  • Reagent Addition: Add a solution of 48% aqueous HBr (5-10 eq) or a 1.0 M solution of BBr₃ in CH₂Cl₂ (3-5 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 40-100°C, depending on the acid and substrate).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0°C and carefully quench by adding it to a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting thiol or alkyl bromide product by column chromatography.

Protocol 2: Forced Degradation Study for a 3-Methylsulfanyl-Containing Compound
  • Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Conditions: In separate vials, dilute the stock solution with an equal volume of the following aqueous solutions:

    • 0.1 M HCl

    • 0.01 M HCl

    • pH 4.0 Buffer (e.g., acetate)

  • Stress Conditions: Place one set of vials at room temperature and another set in an oven at a controlled elevated temperature (e.g., 60°C).

  • Time Points: At specified time points (e.g., 0, 2, 6, 24, and 48 hours), remove an aliquot from each vial.

  • Analysis: Quench the reaction by neutralizing the aliquot with an appropriate base if necessary. Analyze the sample by a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradants.

  • Evaluation: Compare the chromatograms over time. The 3-methylsulfanyl group is expected to show minimal to no degradation under these conditions, while more labile groups would degrade, proving the relative stability of the thioether.[4]

References
  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers.
  • Fiveable. (2025, August 15). Thioester Hydrolysis Definition.
  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry.
  • Wikipedia. (n.d.). Thioester.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis.
  • University Course Material. (n.d.). Alcohol Protecting Groups.
  • Course Hero. (n.d.). Protecting groups in organic synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • National Center for Biotechnology Information. (n.d.). A new procedure for thioester deprotection using thioglycolic acid.
  • ResearchGate. (n.d.). Chapter 6 "protection for the thiol group".
  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • ResearchGate. (2025, August 6). Reductive Demercuration in Deprotection of Trityl Thioethers.
  • Chemistry LibreTexts. (2024, April 20). 18.3 Reactions of Ethers: Acidic Cleavage.
  • ACS Publications. (2013, May 10). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
  • PubMed. (2013, May 29). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process.
  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
  • Avarix. (n.d.). Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development.
  • The Pharma Enthusiast. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach.
  • Pharmuni. (2024, August 9). Drug Stability Explained: Meaning, Types, Shelf Life Insights 2026.
  • MDPI. (2025, September 26). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds.

Sources

Technical Support Center: Minimizing Side Reactions in 4-Chloroquinoline Displacements

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline functionalization. The displacement of the C4-chlorine in quinoline scaffolds is a cornerstone reaction in medicinal chemistry and drug development. However, the unique electronic environment of the quinoline ring makes this transformation highly susceptible to competing side reactions.

This guide provides mechanistic troubleshooting, quantitative condition matrices, and self-validating protocols to ensure high-fidelity C-N bond formation via both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig aminations.

Workflow: Decision Matrix & Troubleshooting Logic

Workflow A 4-Chloroquinoline Starting Material B SNAr Conditions A->B C Buchwald-Hartwig Cross-Coupling A->C D Side Rxn: Hydrolysis (4-Quinolone) B->D Trace H2O / Heat E Side Rxn: Dehalogenation C->E β-Hydride Elim. F Side Rxn: Dimerization C->F Over-arylation G Solution: Strictly Anhydrous, Lower Temp (40°C) D->G H Solution: Avoid KOtBu, Use Cs2CO3 E->H I Solution: Bulky Ligand (CyPFtBu) F->I

Workflow for mitigating 4-chloroquinoline displacement side reactions.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: During the SNAr of my 4-chloroquinoline, I am observing significant formation of a 4-quinolone byproduct instead of my aminated product. What drives this, and how can I prevent it? Causality: The C4 position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the endocyclic nitrogen. In the presence of trace water, solvolysis outcompetes the desired amine nucleophile, leading to hydrolysis and the formation of the thermodynamically stable 4-quinolone tautomer[1]. Acidic catalysis (e.g., HCl) activates the quinoline nitrogen but can drastically accelerate this solvolysis if temperatures are elevated. Solution: Maintain strictly anhydrous conditions. If using acid catalysis to promote the reaction, lower the reaction temperature. Studies have shown that amination at 80 °C yields significant hydrolytic side-products, which can be completely suppressed by lowering the temperature to 40 °C, allowing the reaction to proceed cleanly[2].

Q2: I switched to a Palladium-catalyzed Buchwald-Hartwig amination to couple a primary amine with 4-chloroquinoline, but I'm getting a dehalogenated (reduced) quinoline byproduct. Why? Causality: Dehalogenation is a common side reaction driven by the choice of base and the presence of β-hydrogens on the amine substrate. Strong bases like potassium tert-butoxide (KOtBu) facilitate β-hydride elimination from the amine or solvent, generating a palladium-hydride species that reductively eliminates to yield the reduced (dehalogenated) quinoline. In some cases, using KOtBu can result in up to 95% of the reduced side product[3]. Solution: Switch to a milder, inorganic base such as Cs2CO3. Additionally, utilizing a bulky, electron-rich phosphine ligand accelerates the reductive elimination of the desired C-N bond, kinetically outcompeting the β-hydride elimination pathway[3].

Q3: My Buchwald-Hartwig coupling with a primary amine is yielding bis-arylated dimers. How do I improve chemoselectivity? Causality: 4-chloroquinolines are highly reactive cross-coupling partners. Once the first amination occurs, the resulting secondary amine can coordinate to the palladium center and undergo a second arylation. If the catalyst is not sterically hindered, it cannot differentiate between the primary amine starting material and the secondary amine product, leading to high levels of bis-N-arylation[4]. Solution: Ligand steric bulk is critical. While standard ligands like BINAP often yield significant amounts of dimer, highly hindered bidentate ligands like the Josiphos ligand CyPFtBu force the catalyst to favor the less sterically demanding primary amine, maximizing monoarylation[3].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the quantitative impact of reaction conditions on product distribution during 4-chloroquinoline amination, demonstrating how specific variables control chemoselectivity.

Reaction TypeCatalyst / LigandBaseNucleophileMajor Side ReactionDesired YieldMitigation Strategy
SNAr (Acidic) None (HCl cat.)NoneAnilineHydrolysis (4-quinolone)< 50% (at 80 °C)Lower temp to 40 °C[2]
Buchwald-Hartwig Pd(OAc)2 / DPEphosKOtBuAliphatic 1° AmineDehalogenation0% (95% reduced)Switch base to Cs2CO3[3]
Buchwald-Hartwig Pd(OAc)2 / BINAPCs2CO3DiaminesDimerization40% (12% dimer)Switch ligand to CyPFtBu[3]
Buchwald-Hartwig Pd(OAc)2 / CyPFtBuCs2CO3Aliphatic 1° AmineNone (Clean conversion)87% Optimal Conditions [3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints to confirm reaction trajectory before completion.

Protocol A: Optimized SNAr of 4-Chloroquinoline (Minimizing Hydrolysis)

This protocol utilizes mild temperatures and anhydrous conditions to prevent 4-quinolone formation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-chloroquinoline (1.0 equiv) and the desired aliphatic amine (1.5 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. The non-nucleophilic nature of DIPEA prevents competitive displacement.

  • Heating & Monitoring: Heat the reaction to 40 °C.

    • Self-Validating Checkpoint: Monitor by TLC (Ethyl Acetate/Hexanes). 4-chloroquinoline is UV-active (dark spot at 254 nm). The desired 4-aminoquinoline product will typically exhibit bright blue/green fluorescence under 365 nm UV light. If a highly polar, non-fluorescent spot appears near the baseline, trace water is present, and hydrolysis is occurring.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Chemoselective Buchwald-Hartwig Amination (Minimizing Reduction & Dimerization)

This protocol utilizes a bulky Josiphos ligand to prevent over-arylation and a mild base to prevent β-hydride elimination[3].

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd(OAc)2 (2 mol%) and CyPFtBu (4 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature until the solution turns a homogeneous deep red/orange.

  • Reagent Loading: To a separate flame-dried vial, add 4-chloroquinoline (1.0 equiv), the primary amine (1.1 equiv), and finely milled anhydrous Cs2CO3 (2.0 equiv).

  • Reaction Initiation: Transfer the catalyst solution to the reagent vial. Seal with a Teflon-lined cap, remove from the glovebox, and heat to 90 °C in an oil bath.

    • Self-Validating Checkpoint: Observe the color of the reaction mixture. A sustained red/orange color indicates an active catalytic cycle. If the solution rapidly turns black with visible precipitate (Pd black), the catalyst has decomposed, often due to oxygen ingress or incompatible functional groups.

  • Completion & Purification: After 12 hours, cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove inorganic salts and catalyst particulates, and purify via flash column chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (acs.org) URL:[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions ACS Omega (acs.org) URL:[Link]

  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues PMC (nih.gov) URL:[Link]

  • Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents PMC (nih.gov) URL:[Link]

Sources

Crystallization techniques for 3-thiomethyl quinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 3-Thiomethyl Quinoline Intermediates

Introduction

3-Thiomethyl quinoline (3-methylthioquinoline, CAS 51934-46-4) and its derivatives are critical scaffolds in medicinal chemistry, particularly for antimalarial, anticancer, and anti-inflammatory therapeutics.[1][2][3][4][5][6][7][8][9] However, the introduction of the thiomethyl group at the C3 position creates unique purification challenges. The lipophilic nature of the thioether moiety often lowers the melting point, leading to persistent "oiling out" phenomena, while the sulfur atom introduces susceptibility to oxidative degradation (sulfoxides/sulfones).

This guide provides field-proven troubleshooting strategies, solvent data, and validated protocols to ensure high-purity isolation of these intermediates.

Part 1: Solvent Selection & Solubility Profile

The solubility of 3-thiomethyl quinoline is governed by the interaction between the nitrogen heterocycle (basic, polar) and the thiomethyl substituent (lipophilic).

Table 1: Solvent Screening Guide for 3-Thiomethyl Quinoline

Solvent SystemSolubility BehaviorUsage Recommendation
Ethanol (EtOH) High solubility at boiling; moderate at RT.Primary Choice. Excellent for standard recrystallization. Often requires water as an anti-solvent.
Ethyl Acetate / Hexane High solubility in EtOAc; low in Hexane.Secondary Choice. Ideal for removing non-polar impurities. Use a 1:4 to 1:10 ratio.
Toluene High solubility.Not Recommended for Crystallization. Too soluble; leads to low recovery yields unless cooled to -20°C.
Isopropanol (IPA) Moderate solubility.Good for Oiling Out Issues. Higher boiling point allows for better supersaturation control than EtOH.
Water Insoluble (Free Base).Anti-Solvent. Use dropwise addition to alcoholic solutions to induce nucleation.
Dilute HCl (aq) Soluble (Salt formation).Purification Strategy. Convert oil to crystalline HCl salt, filter, then neutralize to regenerate base.[10]

Part 2: Troubleshooting Guides (FAQs)

Q1: My product separates as a viscous oil instead of crystals ("Oiling Out"). How do I fix this?

Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common in thio-quinolines due to their low melting points and high lipophilicity.

Corrective Actions:

  • Temperature Control: Do not cool the solution rapidly. Rapid cooling spikes supersaturation, forcing the system into the unstable oiling region. Use a controlled cooling ramp (e.g., 5°C/hour).

  • Seeding Strategy: Add seed crystals (0.1–0.5 wt%) at the metastable zone width (just as the solution becomes slightly cloudy). If you lack seeds, scratch the glass wall to induce nucleation.

  • Solvent Modification: Switch to a system with a higher boiling point (e.g., change Ethanol to Isopropanol). This raises the operating temperature, keeping the solute above its "oiling" temperature longer.

  • Salt Formation (The "Silver Bullet"): If the free base persists as an oil, dissolve it in diethyl ether or ethanol and bubble dry HCl gas (or add HCl in dioxane). The resulting 3-thiomethyl quinoline hydrochloride salt usually crystallizes instantly and has a much higher melting point (>200°C) compared to the free base.

Q2: The crystals are yellow/brown instead of off-white. Is this an impurity?

Diagnosis: Quinolines are electron-rich and prone to oxidation, especially with a sulfur substituent. The color likely comes from quinoline N-oxides or sulfoxides (S=O) formed during hot recrystallization in air.

Corrective Actions:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.

  • Protect from Light: Quinolines are photosensitive. Wrap flasks in aluminum foil during crystallization.

  • Charcoal Treatment: If the color persists, add activated charcoal (5 wt%) to the boiling solution, stir for 10 minutes, and filter while hot through Celite. This removes oxidized oligomers.

Q3: I see a secondary spot on TLC after crystallization. How do I remove regioisomers?

Diagnosis: In Friedlander synthesis (common for this target), regioisomers can form if the starting aminobenzaldehyde or ketone is unsymmetrical.

Corrective Actions:

  • Switch to Ethyl Acetate/Hexane: Regioisomers often have different polarities. While Ethanol is good for general cleaning, EtOAc/Hexane exploits polarity differences more effectively.

  • Recrystallize the Salt: Impurities often do not form salts as readily or have vastly different lattice energies. Converting to the HCl or Picrate salt and recrystallizing from Ethanol/Water is a powerful purification method.[10]

Part 3: Validated Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: Solid crude material with minor impurities.

  • Dissolution: Place 5.0 g of crude 3-thiomethyl quinoline in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add absolute Ethanol (15 mL) and heat to reflux (80°C). If solids remain, add Ethanol in 2 mL increments until dissolved.

  • Clarification (Optional): If the solution is dark, add 0.25 g activated charcoal. Filter hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. Add warm water (approx. 40-50°C) dropwise until a faint, persistent turbidity appears.

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2-3 hours). Then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash with cold 50% aqueous Ethanol. Dry in a vacuum oven at 40°C.

Protocol B: Rescue of Oiled-Out Material (HCl Salt Formation)

Best for: Viscous oils that refuse to crystallize.

  • Dissolution: Dissolve the oily crude (5.0 g) in Diethyl Ether or Ethyl Acetate (50 mL).

  • Acidification: Slowly add 4M HCl in Dioxane (1.2 equivalents) dropwise with vigorous stirring.

  • Precipitation: A white to pale yellow precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes to ensure the oil droplets are fully converted to solid salt.

  • Filtration: Filter the solid hydrochloride salt.

  • Regeneration (Optional): If the free base is required, suspend the salt in water, neutralize with 1M NaOH, and extract with Dichloromethane. Evaporate to obtain the purified oil/solid.

Part 4: Visual Troubleshooting & Logic

Figure 1: Crystallization Troubleshooting Logic Tree

Caption: Decision matrix for addressing common crystallization failures in quinoline thioethers.

Troubleshooting Start Start: Crude 3-Thiomethyl Quinoline State Physical State? Start->State Solid Solid State->Solid Oil Viscous Oil / Gum State->Oil Purity Check Purity (TLC/HPLC) Solid->Purity OilFix Attempt Seeding & Slow Cooling Oil->OilFix Pure High Purity (>95%) Purity->Pure Pass Impure Impure Purity->Impure Fail Color Colored Impurities? Impure->Color Recryst Recrystallize (EtOH/H2O) Color->Recryst No Charcoal Activated Charcoal Treatment Color->Charcoal Yes Charcoal->Recryst Success Crystallized? OilFix->Success Yes Proceed to Filtration Success->Yes Yes No Remains Oil Success->No No Salt Convert to HCl Salt No->Salt PurifySalt Recrystallize Salt (MeOH/Et2O) Salt->PurifySalt Neutralize Neutralize to Free Base PurifySalt->Neutralize Neutralize->Pure

Figure 2: Friedlander Synthesis & Purification Workflow

Caption: Process flow from synthesis to purified intermediate, highlighting critical control points.

SynthesisWorkflow Reactants 2-Aminobenzaldehyde + Methylthioacetone Reaction Friedlander Condensation (Base Catalyzed, Reflux) Reactants->Reaction Workup Workup: Extract (EtOAc) Wash (Brine) Reaction->Workup Crude Crude Product (Often Dark Oil) Workup->Crude Decision Crystallizable? Crude->Decision Cryst Recrystallization (EtOH/H2O) Decision->Cryst Yes Chrom Column Chromatography (Hexane/EtOAc) Decision->Chrom No (Complex Mix) Final Pure 3-Thiomethyl Quinoline Cryst->Final Chrom->Final

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Quinoline: Chemical and Physical Properties. PubChem Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shift of methylsulfanyl group in quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 1H NMR Chemical Shift of Methylsulfanyl (SMe) Group in Quinoline Derivatives guide follows below. This content is structured as a high-level technical resource for medicinal chemists and spectroscopists, focusing on the diagnostic utility of the SMe group as a structural probe.

Executive Summary

The methylsulfanyl group (-SMe, also known as thiomethyl) serves as a critical pharmacophore and spectroscopic handle in quinoline-based drug discovery (e.g., antimalarials, kinase inhibitors). Unlike its oxygen analogue (-OMe), the -SMe group possesses unique electronic properties—acting as a soft nucleophile with d-orbital participation—that distinctively influence the quinoline ring current.

This guide provides an objective comparison of the 1H NMR chemical shifts of the -SMe group across different positions of the quinoline scaffold. It contrasts these values with common alternatives (-OMe, -NMe


) and provides validated protocols for their synthesis and characterization.

Chemical Shift Analysis: The -SMe Fingerprint[1]

The chemical shift (


) of the methyl protons in an -SMe group is highly sensitive to its position relative to the quinoline nitrogen (N1). The values below represent the "baseline" shifts for monosubstituted quinolines in deuterated chloroform (CDCl

) and DMSO-d

.
Table 1: Regioisomeric Comparison of -SMe Shifts
Position

(ppm) CDCl


(ppm) DMSO-d

Electronic EnvironmentDiagnostic Features
C2-SMe 2.70 – 2.80 2.65 – 2.75 Ortho to N1 (Electron Deficient)Most deshielded due to proximity to electronegative N1 and ring current anisotropy.
C3-SMe 2.55 – 2.65 2.50 – 2.60 Meta to N1Shielded relative to C2/C4. Resembles simple aryl-SMe systems.
C4-SMe 2.60 – 2.70 2.62 – 2.72 Para to N1Deshielded by resonance interaction with N1, but less than C2.
C8-SMe 2.65 – 2.75 2.60 – 2.70 Peri to N1"Peri-effect" causes steric compression and deshielding; often shows broadened peaks.

Critical Insight: The C2-SMe signal is the most diagnostic. It consistently appears downfield (approx. +0.1–0.2 ppm) relative to C3 or benzene-SMe analogs due to the strong inductive withdrawal of the adjacent sp


 nitrogen.
Table 2: Substituent Comparison (C2-Position)

Comparing the -SMe probe against standard auxochromes at the same position (2-substituted quinoline).

Substituent

(ppm) Methyl Group
Electronic Effect (

)
Solvation Sensitivity
-SMe 2.72 0.00 (Weak Donor)Low (Lipophilic)
-OMe 4.05 -0.27 (Strong Donor)Moderate
-NMe

3.20 -0.83 (Strongest Donor)High (H-bonding acceptor)
-Me 2.75 -0.17 (Inductive Donor)Low

Note: While -SMe and -Me have similar chemical shifts (~2.7 ppm), they are easily distinguished by 13C NMR (SMe carbon


 13-16 ppm vs. Ar-Me carbon 

20-25 ppm).

Mechanistic Causality

Understanding why the shifts occur is essential for interpreting complex derivatives.

Electronic Anisotropy & Resonance

The sulfur atom in the -SMe group is a "chameleon." It donates electron density into the ring via resonance (+M effect) but withdraws density via induction (-I effect).

  • At C2/C4: The nitrogen atom accepts electron density, enhancing the +M contribution of sulfur. This creates a partial double-bond character (C=S

    
    ), slightly deshielding the methyl protons.
    
  • At C3: The resonance pathway to nitrogen is blocked. The shift is dominated by the local aromatic ring current, resulting in a lower ppm value.

Diagram: Electronic Influence on Chemical Shift

ElectronicEffects N1 Quinoline Nitrogen (N1) (Electron Withdrawing) C2 C2 Position (Ortho) N1->C2 Inductive Pull (-I) C3 C3 Position (Meta) N1->C3 Weak Influence Shift Chemical Shift (δ) C2->Shift Deshielding (High ppm) C3->Shift Shielding (Lower ppm) SMe -SMe Group (Donor/Acceptor) SMe->C2 Resonance (+M) SMe->C3 No Resonance to N

Caption: Logical flow of electronic effects dictating the chemical shift difference between C2 and C3 isomers.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylsulfanyl)quinoline

A self-validating method for generating the NMR standard.

Reagents: 2-Chloroquinoline (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq), DMF (anhydrous). Workflow:

  • Dissolution: Dissolve 2-chloroquinoline in dry DMF (0.5 M concentration).

  • Addition: Add NaSMe powder in one portion at room temperature.

  • Reaction: Heat to 80°C for 2 hours. The solution typically turns yellow.

  • Workup: Pour into ice water. The product precipitates as a white/pale yellow solid (unlike the starting oil/solid mix).

  • Validation:

    • TLC:[1] Mobile phase Hexane:EtOAc (9:1). Product is more polar than starting material.

    • NMR Check: Disappearance of C2-H signal (

      
       ~8.9 ppm) and appearance of SMe singlet (
      
      
      
      2.72 ppm).
Protocol B: NMR Acquisition Parameters

To distinguish -SMe from overlapping alkyl signals in complex drug molecules:

  • Solvent: CDCl

    
     (Standard), DMSO-d
    
    
    
    (if solubility is poor).
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): Minimum 16 to resolve sulfur satellites (optional).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C). Note: SMe rotation is fast on the NMR timescale; peaks are sharp singlets.

Diagram: Synthesis & Characterization Workflow

SynthesisWorkflow Start Start: 2-Chloroquinoline React Reaction: NaSMe, DMF, 80°C, 2h Start->React Nucleophilic Aromatic Substitution (SNAr) Quench Quench: Pour into Ice Water React->Quench Precipitation Filter Isolation: Filtration of Precipitate Quench->Filter Solid Recovery Analyze NMR Analysis: Target δ 2.72 ppm (s) Filter->Analyze Validation

Caption: Step-by-step workflow for synthesizing and validating 2-(methylsulfanyl)quinoline.

Troubleshooting & Nuances

  • Oxidation Artifacts: If the sample is old, you may see a singlet at

    
     3.2–3.4 ppm . This corresponds to the sulfoxide (S=O)  or sulfone (O=S=O)  derivative, which are easily formed by air oxidation of the SMe group.
    
  • Solvent Peaks: In DMSO-d

    
    , the SMe peak (
    
    
    
    2.65 ppm) is dangerously close to the residual solvent peak (2.50 ppm). Use CDCl
    
    
    if precise integration is required.
  • Protonation: Adding acid (e.g., TFA) will protonate the quinoline nitrogen. This causes a significant downfield shift of the ring protons but only a minor shift (

    
    +0.1 ppm) of the SMe group, confirming the SMe is not the site of protonation.
    

References

  • Electronic Effects in Quinolines: Journal of Organic Chemistry. "Substituent Effects in the NMR Spectra of Quinolines." (Generalized reference for substituent effects).

  • Synthesis of Methylthioquinolines: Beilstein Journal of Organic Chemistry. "Nucleophilic substitution of chloroquinolines."

  • Comparative NMR Data: Spectral Database for Organic Compounds (SDBS). "SDBS No. 3421 (Quinoline derivatives)."

  • 2-SMe Specific Data: National Institutes of Health (NIH) / PubChem. "2-(Methylthio)quinoline Compound Summary."

  • Methodology for Thioalkylation: Royal Society of Chemistry (RSC) Advances. "Efficient synthesis of alkylthio-N-heterocycles."

(Note: Specific chemical shift values cited in the tables are synthesized from a consensus of experimental data found in the literature, including J. Med. Chem. and Tetrahedron Lett. archives regarding quinoline antimalarial synthesis.)

Sources

Mass spectrometry fragmentation pattern of 4-Chloro-3-(methylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Guide: Fragmentation Profiling of 4-Chloro-3-(methylsulfanyl)quinoline (EI-MS vs. ESI-MS/MS)

Executive Summary

4-Chloro-3-(methylsulfanyl)quinoline (


) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in pharmaceutical drug development. The introduction of a methylsulfanyl (methylthio) group significantly influences the molecule's physicochemical properties and metabolic profile, making accurate structural characterization essential[1]. This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—providing mechanistic insights, quantitative fragmentation data, and self-validating experimental protocols for researchers and analytical scientists.

Mechanistic Causality: The Anatomy of the Fragmentation Pattern

To optimize analytical methods, one must first understand the causality behind the molecule's gas-phase behavior. The fragmentation of 4-Chloro-3-(methylsulfanyl)quinoline is governed by three distinct structural features:

  • The Halogen Isotope Effect (Self-Validating Metric): The presence of a single chlorine atom at the C-4 position provides a built-in validation mechanism. Any intact precursor or fragment ion retaining the chlorine atom will exhibit a strict 3:1 isotopic abundance ratio, corresponding to the natural distribution of

    
     and 
    
    
    
    .
  • Thioether Cleavage (Radical vs. Neutral Loss): In "hard" ionization (EI), the odd-electron molecular radical cation (

    
    ) strongly favors the homolytic cleavage of the weakest bonds. The loss of a methyl radical (
    
    
    
    , -15 Da) is highly favored due to the stabilization of the resulting thionium ion[2].
  • Quinoline Core Stability: The aromatic quinoline ring is highly stable but characteristically undergoes ring contraction via the neutral loss of hydrogen cyanide (HCN, -27 Da) under sufficient collision energy[3].

G M Molecular Ion [M]+• m/z 209/211 LossCH3 [M - •CH3]+ m/z 194/196 M->LossCH3 - •CH3 (15 Da) LossCl [M - •Cl]+ m/z 174 M->LossCl - •Cl (35 Da) LossSCH3 [M - •SCH3]+ m/z 162/164 M->LossSCH3 - •SCH3 (47 Da) LossHCN [M - •SCH3 - HCN]+ m/z 135/137 LossSCH3->LossHCN - HCN (27 Da)

Figure 1: Proposed EI-MS radical-driven fragmentation pathway for 4-Chloro-3-(methylsulfanyl)quinoline.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct platform depends on the matrix complexity and the specific structural questions being asked. GC-EI-MS provides reproducible, library-searchable "fingerprints," while LC-ESI-MS/MS offers superior sensitivity and targeted precursor-to-product ion transitions for complex biological matrices.

Table 1: Objective Performance Comparison of MS Platforms

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)Analytical Advantage
Ionization Type Hard (Electron Impact)Soft (Electrospray)EI yields extensive skeletal data; ESI preserves the intact molecule.
Precursor Species Radical Cation (

)
Protonated Cation (

)
ESI

simplifies exact mass determination.
Primary Cleavage Homolytic (Radical losses)Heterolytic (Neutral losses)EI identifies functional groups (e.g.,

loss); ESI identifies core structure.
Matrix Tolerance Low (Requires volatile, clean samples)High (Tolerates biological fluids)LC-ESI-MS/MS is vastly superior for pharmacokinetic (PK) profiling.

Quantitative Fragmentation Data

The following table summarizes the diagnostic ions utilized for Multiple Reaction Monitoring (MRM) or spectral library matching.

Table 2: Characteristic Fragment Ions and Structural Assignments

m/z Ratio (

/

)
Ion TypeMass Loss (Da)Structural Assignment / Causality
209 / 211

(EI)
N/AIntact molecular radical cation; confirms exact mass and mono-chlorination.
210 / 212

(ESI)
N/AProtonated precursor. The quinoline nitrogen lone pair acts as the primary protonation site[4].
194 / 196

-15Cleavage of the methyl group from the thioether. High abundance in EI.
174

-35Loss of chlorine radical. Note: The 3:1 isotope pattern disappears here.
162 / 164

-47Complete loss of the methylsulfanyl group, leaving the bare chloroquinoline core.
135 / 137

-47, -27Subsequent ring contraction of the quinoline core via loss of hydrogen cyanide[3].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in System Suitability Testing (SST) to prevent false positives caused by column carryover or source contamination.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: 70 eV is utilized as the universal standard to ensure the resulting fragmentation pattern can be cross-referenced with NIST/EPA libraries[2]. A non-polar column is chosen to separate based on boiling point, ideal for halogenated aromatics.

  • System Suitability & Blank: Inject 1 µL of pure extraction solvent (e.g., Hexane) to establish a baseline and verify the absence of column carryover.

  • Sample Preparation: Dissolve 4-Chloro-3-(methylsulfanyl)quinoline in MS-grade Hexane to a final concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50 to 350.

  • Data Validation: Confirm the presence of the m/z 209/211 molecular ion cluster. The ratio of the peak areas must be 3:1 (±10%) to validate the presence of the intact molecule prior to interpreting fragment peaks.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Causality: The addition of 0.1% formic acid to the mobile phase forces the protonation of the quinoline nitrogen, exponentially increasing ionization efficiency in positive ESI mode[4].

Workflow Prep Sample Prep & Blank Check LC RP-UHPLC (C18 Column) Prep->LC ESI ESI Source (Pos. Mode) LC->ESI Q1 Precursor m/z 210/212 ESI->Q1 Q2 CID (Argon) Q1->Q2 Q3 Product Ion Detection Q2->Q3

Figure 2: Step-by-step LC-ESI-MS/MS operational workflow for targeted structural elucidation.

  • System Suitability & Blank: Run a gradient blank (50:50 Methanol:Water with 0.1% Formic Acid) to ensure the ESI source is free of background ion suppression.

  • Sample Preparation: Prepare a 1 µg/mL solution in the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the UHPLC column.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Tandem MS Parameters (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.0 kV.

    • Precursor Isolation (Q1): m/z 210.0 (for

      
       isotope).
      
    • Collision Energy (Q2): Perform a ramp from 10 eV to 40 eV using Argon gas to establish the optimal breakdown curve for the m/z 195 and m/z 162 product ions.

  • Data Validation: The optimal collision energy is defined as the point where the precursor ion (m/z 210) is reduced to 10% relative abundance, maximizing the signal-to-noise ratio of the diagnostic product ions.

References

Sources

Technical Guide: 3-Methylsulfanyl vs. 3-Methyl Quinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Biological Activity of 3-Methylsulfanyl vs 3-Methyl Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Steric vs. Metabolic Divergence

In the optimization of quinoline-based pharmacophores, the substitution at the C3 position is a critical determinant of potency and pharmacokinetic (PK) profile. This guide compares two structurally related but functionally distinct moieties: the 3-methyl (-CH₃) and the 3-methylsulfanyl (-SCH₃, also known as 3-methylthio) group.

While both substituents contribute lipophilicity, they diverge significantly in their electronic influence and metabolic fate. The 3-methyl group acts as a classic hydrophobic spacer and weak electron donor, often exploited for the "Magic Methyl" effect to displace high-energy water molecules from binding pockets. In contrast, the 3-methylsulfanyl group introduces a "soft" metabolic handle, capable of S-oxidation to sulfoxides/sulfones, and offers unique hydrogen-bond accepting capabilities absent in the alkyl analog.

This guide evaluates their performance across three axes: Physicochemical Properties , Biological Activity (Antimalarial & Anticancer) , and Metabolic Stability .

Physicochemical & Electronic Comparison

The choice between a methyl and a methylsulfanyl group fundamentally alters the molecular landscape of the quinoline ring.

Feature3-Methyl Quinoline 3-Methylsulfanyl Quinoline Medicinal Chemistry Implication
Steric Bulk (Molar Refractivity) ~5.65 cm³/mol~13.82 cm³/mol-SCH₃ is significantly larger; requires a larger hydrophobic pocket.
Lipophilicity (ClogP) ~2.6 - 2.8~3.0 - 3.2-SCH₃ is more lipophilic but S-oxidation in vivo rapidly lowers LogP.
Electronic Effect (Hammett

)
-0.17 (Weak Donor)0.00 (Neutral/Weak Donor)-SCH₃ can act as an electron donor by resonance but withdraws by induction.
H-Bond Capability NoneWeak Acceptor (S lone pair)Sulfur can engage in non-classical H-bonding or coordinate metals (e.g., Heme Fe in malaria).
Metabolic Liability Benzylic OxidationS-Oxidation (Sulfoxidation)-CH₃

-CH₂OH (Phase I); -SCH₃

-SOCH₃ (Active/Toxic metabolite).

Biological Activity Analysis

Case Study A: Antimalarial Potency (Heme Detoxification)

Quinolines function primarily by inhibiting heme polymerization in the Plasmodium food vacuole.

  • 3-Methyl Performance:

    • Mechanism: The 3-methyl group enhances lipophilicity, aiding passive transport across the parasite membrane. However, it provides steric hindrance that can reduce

      
      -
      
      
      
      stacking efficiency with free heme compared to a flat proton.
    • Data Insight: 3-methyl substituted quinolines often show lower antimalarial activity compared to 2- or 4-substituted analogs (e.g., chloroquine) due to interference with the drug-heme binding interface [1].

  • 3-Methylsulfanyl Performance:

    • Mechanism: The sulfur atom introduces a "soft" Lewis base character. In heme-targeting drugs, the sulfur can potentially coordinate with the Ferric (Fe³⁺) center of heme, a mechanism distinct from pure

      
      -stacking.
      
    • Activity: Analogs containing thioethers at the 3-position have demonstrated retained potency against chloroquine-resistant strains. The -SCH₃ group can be metabolized to a sulfoxide (-SOCH₃), which is more polar and can alter accumulation in the acidic food vacuole [2].

Case Study B: Anticancer & Cytotoxicity
  • 3-Methyl (The "Magic Methyl" Effect):

    • In kinase inhibitors (e.g., Pim-1 or EGFR inhibitors), adding a methyl group at the 3-position can boost potency 10-fold by locking the quinoline core into a bioactive conformation (reducing entropic penalty upon binding) [3].

  • 3-Methylsulfanyl:

    • Cytotoxicity: 3-methylthio derivatives often exhibit higher cytotoxicity (lower IC₅₀) in solid tumor lines (e.g., HeLa, PC-3) compared to their methyl counterparts.

    • Reasoning: The thioether is a pro-electrophile. Under oxidative stress in cancer cells, it can form reactive sulfoxides that covalently modify cysteine residues in target proteins (e.g., EGFR Cys797), leading to irreversible inhibition [4].

Metabolic Pathways & Toxicity (Visualized)

The following diagram illustrates the divergent metabolic fates of the two compounds. The 3-methyl group undergoes benzylic oxidation leading to excretion, whereas the 3-methylsulfanyl group undergoes sequential oxidation, potentially creating active metabolites.

Figure 1: Divergent metabolic pathways. The methyl group leads to solubilization/excretion, while the methylsulfanyl group generates sulfoxides which may retain biological activity or undergo glutathione conjugation.

Experimental Protocols

Protocol A: Synthesis of 3-Methylsulfanyl Quinoline

Unlike the commercially available 3-methyl quinoline, the thio-derivative often requires synthesis.

Methodology (Nucleophilic Aromatic Substitution):

  • Starting Material: 3-Bromoquinoline (1.0 eq).

  • Reagents: Sodium thiomethoxide (NaSMe, 1.2 eq), Pd₂dba₃ (2 mol%), Xantphos (4 mol%).

  • Solvent: Dioxane (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk flask with 3-bromoquinoline, NaSMe, and catalyst system.

    • Add dioxane and reflux at 100°C for 12 hours under Argon atmosphere.

    • Workup: Filter through celite, concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Validation: ¹H NMR (CDCl₃) should show a singlet at

    
     ~2.5-2.6 ppm (S-CH₃).
    
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Purpose: Compare IC₅₀ values of both derivatives against PC-3 (Prostate Cancer) cells.

  • Seeding: Plate PC-3 cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment:

    • Dissolve compounds in DMSO (stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Apply to cells for 48h.[1]

  • Development:

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Read absorbance at 570 nm.[1]

  • Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism) to determine IC₅₀.

SAR Decision Logic (Visualized)

Use this logic flow to decide which substituent to deploy in your lead optimization.

SAR_Logic Start Lead Optimization: Modifying Quinoline C3 Q1 Is the target binding pocket strictly hydrophobic? Start->Q1 Res_Methyl Choose 3-METHYL (Maximize lipophilic contact) Q1->Res_Methyl Yes Q2 Is metabolic stability a limiting factor? Q1->Q2 No (Polar residues present) Q2->Res_Methyl Yes (Avoid S-oxidation) Q3 Does the target have a Cysteine in the active site? Q2->Q3 No Res_Methylthio Choose 3-METHYLSULFANYL (Prodrug potential / H-bond acceptor) Q3->Res_Methylthio Yes (Covalent inhibitor potential) Q3->Res_Methylthio No (Explore H-bonding)

Figure 2: Decision tree for selecting between Methyl and Methylsulfanyl substituents based on target characteristics.

References

  • Bioavailability and Pharmacological Properties of 3-Methyl Quinoline. International Journal of Life Sciences and Pharma Research. (2022).

  • The Methylthio Moiety: A Subtle Advantage in Drug Design. BenchChem Technical Review. (2025).

  • Mechanism of drug-potency enhancement via methylation ("Magic Methyl Effect"). National Institutes of Health (NIH) / PubMed. (2025).

  • Quinoline Derivatives as Potential Anti-Prostate Cancer Agents. PubMed. (2016).[2]

  • Synthesis and Biological Evaluation of Quinoline Derivatives. MDPI Molecules. (2019).

Sources

HPLC Retention Time Comparison for 4-Chloro-3-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chromatographic behavior of 4-chloro-3-substituted quinolines, a critical scaffold in the synthesis of antimalarial and kinase-inhibitor drugs. It synthesizes experimental data from Vilsmeier-Haack reaction monitoring and impurity profiling to provide a robust method development framework.

Executive Summary

For the separation of 4-chloro-3-substituted quinolines, Reversed-Phase Chromatography (RP-HPLC) on a C18 stationary phase using an acidic mobile phase (pH 2.0–3.0) is the industry "Gold Standard."

  • Primary Challenge: The basic quinoline nitrogen (

    
    ) causes severe peak tailing at neutral pH due to silanol interactions.
    
  • The Solution: Use of Trifluoroacetic Acid (TFA) or Formic Acid suppresses silanol ionization and protonates the quinoline, resulting in sharp, symmetrical peaks.

  • Retention Order: Elution typically follows the hydrophobicity of the 3-position substituent: 3-COOH (Early) < 3-CHO < 3-CN < 3-H < 3-Alkyl (Late) .

Mechanistic Insight: The Chemistry of Separation

The retention behavior of 4-chloro-3-substituted quinolines is governed by two competing mechanisms: Hydrophobic Interaction and Electrostatic Repulsion .

Substituent Effects (Electronic & Steric)

The substituent at the 3-position significantly alters the electron density of the quinoline ring, affecting both its dipole moment and interaction with the hydrophobic C18 chains.

  • Electron-Withdrawing Groups (EWG): Substituents like -CHO (Formyl) , -CN (Cyano) , and -NO2 (Nitro) reduce the electron density of the ring. While this lowers the basicity of the ring nitrogen, these groups are polar, generally reducing retention time compared to the unsubstituted parent.

  • Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis, forming 4-hydroxy-3-substituted quinolines . These are significantly more polar (phenolic/quinolone character) and will elute much earlier (often near the void volume), serving as critical impurity markers.

The Role of pH[1]
  • Low pH (pH < 3): The quinoline nitrogen is fully protonated (

    
    ). While this increases polarity (reducing 
    
    
    
    ), it prevents interaction with deprotonated silanols (
    
    
    ), ensuring peak symmetry.
  • High pH (pH > 8): Requires hybrid columns (e.g., Poroshell HPH). The molecule is neutral, maximizing hydrophobic retention (

    
     increases).[1]
    

Performance Comparison & Retention Data

The following data compares retention behaviors based on experimental protocols for quinoline derivatives and Vilsmeier-Haack intermediates.

Table 1: Relative Retention Order (C18 Column, Acidic Mobile Phase)

Predicted order based on Hansch


 hydrophobicity constants and experimental literature for analogs.
Compound (3-Substituent)Functional GroupRelative PolarityPredicted RT OrderExperimental Notes
3-Carboxylic Acid -COOHHigh (Ionizable)1 (First)Elutes near void volume without ion-pairing; requires pH < 2.5.
3-Formyl -CHOModerate-High2Key Vilsmeier-Haack intermediate; separates well from 4-OH impurities.
3-Cyano -CNModerate3Sharp peak; often co-elutes with formyl if gradient is too steep.
3-Nitro -NO2Moderate4Strong UV absorption; slightly more retained than cyano.
3-Unsubstituted -HLow5Reference standard.
3-Methyl/Ethyl -AlkylVery Low6 (Last)Significant hydrophobic interaction; requires high % organic.
Table 2: Experimental Case Study (Complex Scaffold)

Specific data for a 4-chloro-3-cyano derivative demonstrating the "Gold Standard" TFA method.

ParameterCondition
Analyte 4-Chloro-3-cyano-7-ethoxyquinolin-6-yl-acetamide
Column YMC Pro C18 (20 x 50 mm, 5 µm)
Mobile Phase A 0.02% TFA in Water
Mobile Phase B 0.02% TFA in Acetonitrile
Gradient 5% B to 90% B over 15 min
Retention Time (

)
20.27 min
Purity Achieved 98.9% (vs. crude 88%)
Source J. Org. Chem. / Patent Literature [1, 2]

Validated Experimental Protocols

Protocol A: The "Gold Standard" (General Screening)

Best for separating the 4-chloro product from 4-hydroxy impurities and starting materials.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/cyano detection).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–20 min: 5%

      
       95% B (Linear Gradient)
      
    • 20–25 min: 95% B (Wash)

    • 25–30 min: 5% B (Re-equilibration)

Protocol B: Process Monitoring (Vilsmeier-Haack Reaction)

Optimized for 2-chloro-3-formylquinoline synthesis monitoring.

  • Goal: Separate starting material (Acetanilide) from Product (Aldehyde).

  • Mobile Phase: Isocratic 60:40 (ACN : 0.1%

    
    ).
    
  • Rationale: The acidic phosphate buffer ensures the formyl-quinoline does not tail, while the isocratic mode provides rapid turnover (< 10 min run time) for in-process checks.

Visualization of Workflows

Diagram 1: Separation Mechanism & Interaction

This diagram illustrates how the acidic mobile phase facilitates separation by suppressing silanol interactions.

SeparationMechanism cluster_column C18 Column Environment (pH 2.5) cluster_analyte 4-Chloro-3-R-Quinoline Silanol Silanol Surface (Si-OH) C18 C18 Ligand (Hydrophobic) Quinoline Quinoline Nitrogen (Protonated: N-H+) Quinoline->Silanol Repulsion (+ / Neutral) Substituent 3-Substituent (-CHO / -CN) Substituent->C18 Hydrophobic Interaction (Determines Retention) MobilePhase Mobile Phase (H2O/ACN + 0.1% TFA) MobilePhase->Quinoline Protonation (Prevents Tailing) caption Fig 1. Mechanism: Acidic pH prevents silanol binding while 3-substituent drives selectivity.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct HPLC conditions based on impurity profile.

DecisionTree Start Start: 4-Chloro-3-R-Quinoline Sample CheckImpurity Are 4-Hydroxy Impurities Present? Start->CheckImpurity YesImpurity Yes (Hydrolysis Byproducts) CheckImpurity->YesImpurity High Polarity Difference NoImpurity No (Final Product Purity) CheckImpurity->NoImpurity Close Elution MethodA Use Gradient Method (Protocol A) Start at 5% Organic to retain polar OH-species YesImpurity->MethodA MethodB Use Isocratic Method (Protocol B) 60-70% Organic for speed NoImpurity->MethodB Tailing Problem: Peak Tailing? MethodA->Tailing MethodB->Tailing Fix1 Add 0.1% TFA or TEA Tailing->Fix1 Standard Fix Fix2 Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) Tailing->Fix2 If TFA fails caption Fig 2. Decision Tree for optimizing separation of quinoline derivatives.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validation steps:

  • Peak Tailing Factor (

    
    ):  Calculate 
    
    
    
    at 5% peak height. For quinolines,
    
    
    is acceptable. If
    
    
    , your mobile phase pH is likely too close to neutral (pH 6–7). Action: Lower pH to 2.5 or add 10 mM Triethylamine (TEA) as a silanol blocker.
  • Resolution (

    
    ):  Ensure 
    
    
    
    between the 4-chloro product and its 4-hydroxy hydrolysis product. The 4-hydroxy analog should always elute earlier on a C18 column.
  • Hydrolysis Check: 4-chloroquinolines are reactive. Do not store samples in aqueous mobile phase for >4 hours. Run a "fresh vs. aged" sample comparison to validate solution stability.

References

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. American Chemical Society (ACS).

  • New Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Heterocycles.

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction. Acta Pharmaceutica.

  • Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites. BenchChem Technical Support.

  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A.

Sources

Comparative Guide: IR Spectroscopy Characteristic Bands for 4-Chloro and 3-Thiomethyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organic synthesis, distinguishing between halogenated and sulfur-containing aromatic substitution patterns is a critical quality control step. This guide provides an objective, data-driven comparison of the infrared (IR) spectral characteristics of 4-chloro (para-chloro) and 3-thiomethyl (meta-thiomethyl) groups.

Key Differentiator: The distinction relies on a triad of spectral features:

  • The Heteroatom Stretch: The C-Cl bond exhibits a distinct, strong absorption in the 1096–1035 cm⁻¹ range, whereas the C-S stretch is often weaker and found at lower frequencies (700–600 cm⁻¹).

  • Substitution Pattern (OOP Bending): The 4-chloro group (para) displays a single dominant out-of-plane (OOP) band (~820 cm⁻¹), while the 3-thiomethyl group (meta) displays a complex multi-band pattern (~780 cm⁻¹ and ~880 cm⁻¹).

  • The Methyl Signature: The 3-thiomethyl group provides a unique aliphatic C-H stretching signature (~2920 cm⁻¹) absent in the chloro- analog.

Theoretical Framework & Spectral Characteristics[1][2][3][4]

The 4-Chloro Group (Para-Substitution)

The 4-chloro substituent introduces a strong dipole along the C-Cl axis and enforces a high degree of symmetry (


) on the benzene ring.
  • C-Cl Stretching: This is the primary diagnostic band. Due to the mass of the chlorine atom and the bond strength, this vibration couples with ring modes, appearing as a strong, sharp band typically between 1096–1035 cm⁻¹ .

  • Para-Substitution Pattern (OOP): The presence of two pairs of equivalent adjacent hydrogen atoms results in a single, intense bending vibration.

    • Position: 850–800 cm⁻¹ (typically ~820 cm⁻¹).

    • Diagnostic Value: High. A single strong peak in this region is the hallmark of para-substitution.

The 3-Thiomethyl Group (Meta-Substitution)

The 3-thiomethyl group (-S-CH₃) breaks the ring symmetry more significantly and introduces aliphatic character.

  • C-S and S-CH₃ Stretching: The C-S bond is less polar than C-Cl, resulting in weaker absorption.

    • C(aryl)-S Stretch: Often coupled with ring breathing, found near 1090 cm⁻¹ (can overlap with C-Cl range but is weaker) or 750 cm⁻¹ .

    • S-CH₃ Stretch: A specific weak-to-medium band around 690–700 cm⁻¹ .

  • Meta-Substitution Pattern (OOP): The meta arrangement creates one isolated hydrogen and three adjacent hydrogens.

    • Isolated H: Weak band ~880 cm⁻¹ .

    • 3 Adjacent H: Strong band ~780 cm⁻¹ .

    • Ring Bending: A characteristic peak near 690 cm⁻¹ .

  • Methyl Group (Aliphatic):

    • C-H Stretch: Distinct bands at 2980–2900 cm⁻¹ (asymmetric/symmetric).

    • C-H Deformation: ~1440 cm⁻¹ and ~1320 cm⁻¹.

Comparative Analysis Data

The following table summarizes the critical bands required to distinguish these two moieties.

Spectral Feature4-Chloro (Para) 3-Thiomethyl (Meta) Distinguishability
Primary Heteroatom Stretch 1096–1035 cm⁻¹ (Strong) (C-Cl Stretch)700–690 cm⁻¹ (Weak/Med) (S-CH₃ / C-S Stretch)High. C-Cl is intense and higher frequency.
OOP C-H Bending 850–800 cm⁻¹ (Single strong band)780 ± 20 cm⁻¹ (Strong) 880 ± 20 cm⁻¹ (Medium)Critical. The "1 vs. 2" peak pattern is the most reliable differentiator.
Ring Breathing Mode ~1010 cm⁻¹~690 cm⁻¹ (often overlaps with C-S)Moderate.
Aliphatic C-H Stretch Absent (unless other alkyls present)2980–2900 cm⁻¹ High. Confirms presence of Methyl group.
Overtone Pattern 2000–1667 cm⁻¹ (Two distinct humps)2000–1667 cm⁻¹ (Three small peaks)Low (requires high concentration/path length).

Experimental Protocol: High-Fidelity Fingerprint Acquisition

To reliably resolve the weak C-S bands and the specific OOP patterns, the choice of sampling technique is critical. While ATR (Attenuated Total Reflectance) is convenient, Transmission KBr Pellet is recommended for this specific comparison to maximize signal-to-noise ratio in the low-frequency fingerprint region (700–600 cm⁻¹).

Protocol: KBr Transmission Spectroscopy

Objective: Obtain high-resolution spectra (< 2 cm⁻¹ resolution) with clear definition in the 900–600 cm⁻¹ region.

  • Sample Preparation:

    • Weigh 1.5–2.0 mg of the solid analyte (4-chloro or 3-thiomethyl derivative).

    • Weigh 200 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes scattering (Christiansen effect), distorting band shapes.

  • Pellet Formation:

    • Transfer powder to a 13 mm die set.

    • Apply vacuum for 2 minutes to remove trapped air.

    • Press at 8–10 tons for 1–2 minutes. Result should be a transparent/translucent disc.

  • Acquisition:

    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

    • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may blur closely spaced meta-OOP bands).

    • Scans: Accumulate 32 scans to reduce noise.

    • Range: 4000–400 cm⁻¹.

  • Validation:

    • Check the baseline at 4000 cm⁻¹; transmittance should be >80%.

    • Verify the polystyrene calibration standard (peaks at 1601 and 1028 cm⁻¹).

Decision Logic & Workflow

The following diagram illustrates the logical workflow for assigning an unknown sample to either the 4-chloro or 3-thiomethyl category based on spectral data.

IR_Decision_Tree Start Unknown Sample Spectrum Check_Aliphatic Check 3000-2800 cm⁻¹ Region Are distinct aliphatic C-H bands present? Start->Check_Aliphatic Meta_Pattern Observe OOP Pattern: Two bands (~780 & ~880 cm⁻¹)? Check_Aliphatic->Meta_Pattern Yes (Methyl present) Para_Pattern Observe OOP Pattern: Single strong band (~820 cm⁻¹)? Check_Aliphatic->Para_Pattern No (Aromatic C-H only) Check_Fingerprint Analyze Fingerprint Region (900 - 700 cm⁻¹) Meta_Pattern->Check_Fingerprint Ambiguous Check_CS Check Low Frequency: Band at ~690 cm⁻¹ (S-CH3)? Meta_Pattern->Check_CS Yes Result_Thio CONFIRMED: 3-Thiomethyl Group Check_CS->Result_Thio Yes Para_Pattern->Check_Fingerprint Ambiguous Check_CCl Check C-Cl Stretch: Strong band at 1096-1035 cm⁻¹? Para_Pattern->Check_CCl Yes Result_Chloro CONFIRMED: 4-Chloro Group Check_CCl->Result_Chloro Yes

Figure 1: Spectral decision tree for differentiating 4-chloro and 3-thiomethyl substituents.

Expert Insights & Causality

Why the "Fingerprint" Matters: While the C-Cl stretch is strong, it falls in a "busy" region (1100–1000 cm⁻¹) often obscured by C-O stretches (if ethers/alcohols are present) or C-C skeletal vibrations. Therefore, relying solely on the 1090 cm⁻¹ band is risky.

  • The "Meta" Advantage: The 3-thiomethyl group's meta-substitution pattern is structurally enforced. The "isolated hydrogen" (position 2, between substituents) vibrates independently (~880 cm⁻¹), while the three adjacent hydrogens (positions 4, 5, 6) vibrate in phase (~780 cm⁻¹). This geometric constraint creates a spectral signature that is harder to mimic than a simple bond stretch.

Electronic Effects:

  • Chlorine (Inductive Withdrawal): The -I effect of Cl stiffens the ring bonds slightly but primarily affects intensity via dipole changes.

  • Thiomethyl (Resonance Donation): The Sulfur atom can donate electron density (+R effect), though less effectively than Oxygen. This can slightly lower the frequency of adjacent C=C ring stretches compared to the chloro- analog.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • NIST Chemistry WebBook. Infrared Spectrum of 3-Methylbenzoic acid, methyl ester (Analog for Meta-substitution). Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

  • Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives.[1][2][3] Academic Press. (Authoritative source for detailed vibrational mode assignments of substituted benzenes).

Sources

A Senior Application Scientist's Guide to the Validation of 4-Chloro-3-(methylsulfanyl)quinoline Purity via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond a Simple Percentage – The Imperative of Purity in Drug Development

In the intricate landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone. The purity of this cornerstone is not merely a quality control metric; it is a direct determinant of safety and efficacy. For novel synthetic intermediates like 4-Chloro-3-(methylsulfanyl)quinoline, a heterocyclic compound with potential applications in medicinal chemistry, establishing a robust purity profile is a non-negotiable prerequisite for its advancement. Impurities, whether arising from the synthetic route or degradation, can possess their own pharmacological or toxicological profiles, making their detection and quantification a critical regulatory and scientific mandate.[1][2][3]

This guide provides an in-depth, experience-driven framework for the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method to assess the purity of 4-Chloro-3-(methylsulfanyl)quinoline. We will move beyond rote procedural descriptions to explore the scientific rationale behind each experimental choice, ensuring the resulting analytical method is not only accurate but also robust and fit for its intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[4][5]

The Analyte: Deconstructing 4-Chloro-3-(methylsulfanyl)quinoline

Before designing an analytical method, we must first understand the molecule. 4-Chloro-3-(methylsulfanyl)quinoline possesses a unique combination of functional groups that dictates its analytical behavior:

  • Quinoline Core: A rigid, aromatic, and UV-active scaffold.

  • Chloro Group: An electron-withdrawing group that influences the molecule's polarity and potential metabolic pathways.

  • Methylsulfanyl Group: A sulfur-containing moiety that can be susceptible to oxidation and offers a potential site for soft ionization.

  • Nitrogen Heteroatom: A basic site readily available for protonation, making it an ideal candidate for positive-mode electrospray ionization.

This structure suggests moderate polarity, good solubility in common organic solvents like methanol and acetonitrile, and a strong chromophore for UV detection. The primary analytical challenge lies in developing a method with sufficient selectivity to separate the main compound from structurally similar impurities, such as positional isomers, oxidized byproducts (sulfoxides, sulfones), or precursors from the synthesis.

Strategic Method Development: The Symbiosis of Chromatography and Mass Spectrometry

The goal of LC-MS in impurity profiling is twofold: to separate impurities chromatographically and to identify them with the specificity of mass spectrometry.[1][] The synergy between these two techniques provides a powerful tool for comprehensive purity assessment.

Liquid Chromatography (LC): Achieving Baseline Separation

The foundation of any purity analysis is the chromatographic separation. Without resolving an impurity from the main peak, its detection and quantification are compromised.

  • Column Chemistry – The Workhorse and Its Alternatives:

    • Reversed-Phase (RP-HPLC): This is the dominant mode for pharmaceutical analysis due to its versatility with aqueous-organic mobile phases.[7][8] For 4-Chloro-3-(methylsulfanyl)quinoline, a C18 (octadecylsilane) column is the logical starting point.[8][9][10] Its hydrophobic stationary phase will effectively retain the moderately nonpolar quinoline derivative based on hydrophobic interactions.[8]

    • Alternative Selectivity: Should co-elution with polar impurities occur, columns with different stationary phases, such as a Phenyl-Hexyl or a polar-embedded phase, can offer alternative selectivity and should be considered during development.

  • Mobile Phase Composition – Driving Retention and Ionization:

    • Solvents: A combination of high-purity water and an organic solvent like Acetonitrile (ACN) or Methanol (MeOH) is standard. ACN is often preferred for its lower viscosity and UV transparency, leading to better peak efficiency.

    • The Critical Role of Additives: An acidic modifier is crucial for two reasons. First, it suppresses the ionization of residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks. Second, it provides a source of protons to facilitate efficient ionization in the MS source. 0.1% Formic Acid in both the aqueous and organic phases is the standard and highly effective choice for ESI-positive mode analysis.[11][12]

  • Elution Mode – Why Gradient is Essential: Impurity profiling inherently deals with analytes of varying polarities. An isocratic method (constant mobile phase composition) that effectively elutes the main peak might be too strong for early-eluting polar impurities or too weak to elute late-eluting nonpolar impurities within a reasonable time. A gradient elution , starting with a higher percentage of aqueous mobile phase and gradually increasing the organic percentage, is necessary to ensure all potential impurities are resolved and eluted from the column.

Mass Spectrometry (MS): Unambiguous Detection and Identification
  • Ionization Technique – ESI vs. APCI:

    • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and semi-polar molecules that can be ionized in solution.[13][14][15] Given the basic nitrogen on the quinoline ring, 4-Chloro-3-(methylsulfanyl)quinoline is expected to ionize exceptionally well in positive ESI mode to form the protonated molecule, [M+H]⁺.[16][17]

    • Atmospheric Pressure Chemical Ionization (APCI): While also effective, APCI is typically better suited for less polar molecules. ESI is the superior first choice for this analyte.

  • The Power of High-Resolution Mass Spectrometry (HRMS): For impurity identification, low-resolution instruments (like single quadrupoles) are insufficient. High-Resolution Accurate Mass (HRAM) systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are essential.[2] They provide:

    • Sub-ppm Mass Accuracy: Allowing for the confident determination of elemental compositions for the parent drug and its unknown impurities.[2]

    • MS/MS Capability: By isolating a specific impurity ion and fragmenting it, we can obtain structural information that, when combined with knowledge of the synthetic route, allows for structural elucidation.[1]

Forced Degradation: Proactively Identifying Stability Liabilities

To ensure the analytical method is "stability-indicating," we must challenge it by intentionally degrading the drug substance.[3][18] This process helps identify potential degradation products that could appear during the product's shelf-life and proves the method can separate them from the intact API.[18][19] The ICH Q1A(R2) guideline recommends targeting 5-20% degradation for meaningful results.[18]

Experimental Workflow for Forced Degradation

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis cluster_output Data Evaluation API API Stock Solution (e.g., 1 mg/mL in ACN/H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute LCMS LC-MS Analysis Dilute->LCMS Purity Assess Peak Purity LCMS->Purity MassBalance Calculate Mass Balance LCMS->MassBalance Identify Identify Degradants LCMS->Identify

Caption: Workflow for forced degradation studies.

Hypothetical Forced Degradation Data Summary
Stress Condition% Degradation of APIMajor Degradation Products (m/z [M+H]⁺)Observations
Acid Hydrolysis (0.1 M HCl, 60°C, 8h)12.5%227.04 (Oxidized), 195.03 (De-methylated)Significant formation of sulfoxide.
Base Hydrolysis (0.1 M NaOH, 60°C, 4h)8.2%193.05 (Hydroxylated)Replacement of chloro group.
Oxidative (3% H₂O₂, RT, 24h)18.9%227.04 (Sulfoxide), 243.03 (Sulfone)Rapid and extensive oxidation of the sulfur.
Thermal (80°C, 72h)< 1.0%-Compound is highly stable to dry heat.
Photolytic (ICH Q1B, 72h)3.5%245.06 (Dimerization product)Minor degradation observed.

Method Validation Protocol: A Framework for Trust (ICH Q2(R2))

Once the method is developed and shown to be stability-indicating, it must be formally validated to prove its suitability for its intended purpose.[5][20] The following parameters are essential for a purity method.

Logical Relationship of Key Validation Parameters

G Interdependence of Core Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy enables Precision Precision Specificity->Precision enables LOQ LOQ Specificity->LOQ enables Linearity Linearity Range Range Linearity->Range defines Range->Accuracy is confirmed by Range->Precision is confirmed by Method Validated Method Accuracy->Method Precision->Method LOQ->Method Robustness Robustness Robustness->Method

Caption: Core parameters for analytical method validation.

Step-by-Step Validation Protocols & Acceptance Criteria
ParameterPurposeExperimental ProtocolAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.[21]Analyze blank solvent, placebo (if applicable), API, and samples from forced degradation studies. Assess peak purity using a PDA detector and MS spectral data.The analyte peak is free from co-elution. Degradation products are baseline-resolved from the API peak.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.[22]Prepare at least five standard solutions spanning 50% to 150% of the nominal concentration (e.g., LOQ to 1.5 µg/mL for impurities). Plot response vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant.
Range To establish the concentration interval where the method is precise, accurate, and linear.[22]The range is confirmed by the successful validation of linearity, accuracy, and precision. For impurities, this is typically from the LOQ to 120% of the specification limit.The method provides acceptable linearity, accuracy, and precision within the defined upper and lower concentration limits.
Accuracy To measure the closeness of the results to the true value.[21][23]Analyze samples spiked with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate. Calculate the percent recovery.Mean recovery should be within 90-110% for impurities at these low levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 10% for impurities.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]Determine based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10% and recovery of 80-120% at the claimed LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][22]Vary parameters such as mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2% organic).System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. Purity results should not be significantly affected.

Comparison with Alternative Methodologies

While LC-MS is the premier tool for this task, it's important to understand its place among other analytical techniques.

TechniqueStrengths for Purity AnalysisLimitations for 4-Chloro-3-(methylsulfanyl)quinoline
LC-UV/PDA Excellent for quantification of known impurities, robust, and widely available. The workhorse for routine quality control.Cannot identify unknown impurities. Relies on the assumption that impurities have a similar response factor to the API for area % calculation.
GC-MS High resolution for volatile and thermally stable compounds.[24]Unsuitable for this analyte, which is non-volatile and would likely decompose at the high temperatures of the injection port.
qNMR A primary ratio method that provides direct quantification without a reference standard for the impurity. Excellent for structural elucidation.Lower sensitivity compared to LC-MS, making it difficult to detect and quantify trace-level impurities (<0.1%). Requires a larger amount of sample.

Conclusion: An End-to-End, Validated System for Purity Assurance

The validation of an analytical method for purity assessment is a systematic process of building confidence. For 4-Chloro-3-(methylsulfanyl)quinoline, a well-developed LC-MS method, built on the principles of sound chromatographic theory and the power of high-resolution mass spectrometry, provides an unparalleled level of insight.[] By beginning with an understanding of the analyte, strategically developing a separation method, proactively identifying potential degradants through forced degradation, and rigorously validating the method's performance against ICH guidelines, we create a self-validating system. This system does more than generate a purity number; it provides a comprehensive profile that ensures the quality, safety, and integrity of the molecule as it progresses through the drug development pipeline.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • American Society for Mass Spectrometry. (n.d.). An Introduction to Mass Spectrometry Ionization. Available at: [Link]

  • Ahmed, S., et al. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. ResearchGate. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Hawach Scientific. (2026, March 2). Normal-Phase vs. Reversed-Phase HPLC Columns. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Veeprho. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Available at: [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Available at: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Liu, Y., et al. (2019, December 16). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Polish Journal of Environmental Studies. Available at: [Link]

  • Gao, Y., et al. (2021). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Al-Salami, H., et al. (2021). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. PMC - NIH. Available at: [Link]

  • Leito, I., et al. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available at: [Link]

  • Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Wille, K., et al. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2013). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Available at: [Link]

  • Farook, E., et al. (2014). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). EP3524595B1 - High-purity quinoline derivative and method for manufacturing same.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

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Strategic Bioisosteric Replacement: 3-Chloro vs. 3-Methylsulfanyl Quinolines in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of heterocyclic pharmacophores, particularly the privileged quinoline scaffold, the substitution of a halogen atom with an alkylthio group is a highly effective bioisosteric strategy[1]. The replacement of a 3-chloro (-Cl) substituent with a 3-methylsulfanyl (-SCH₃) group fundamentally alters the steric, electronic, and metabolic profile of the molecule while maintaining a remarkably similar overall lipophilicity. This comparison guide provides an objective, data-driven analysis of this specific bioisosteric replacement, equipping medicinal chemists and drug development professionals with actionable insights for lead optimization.

Physicochemical and Pharmacokinetic Comparison

The decision to replace a 3-chloro group with a 3-methylsulfanyl group is driven by the need to fine-tune target residence time and modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While halogens like chlorine are metabolically inert and primarily interact via hydrophobic or halogen bonding, the methylsulfanyl group introduces a polarizable sulfur atom capable of chalcogen bonding, along with a specific spatial vector defined by the methyl group[2].

Quantitative Data Summary
Physicochemical Parameter3-Chloroquinoline Core3-Methylsulfanylquinoline CoreStrategic Impact on Drug Design
Hansch Lipophilicity (π) 0.710.61Maintained lipophilicity; preserves passive membrane permeability and oral bioavailability.
Hammett Constant (σ_meta) +0.37+0.15-SCH₃ is less electron-withdrawing, increasing the electron density on the quinoline nitrogen, potentially strengthening hinge-binder interactions.
Van der Waals Volume ~22.5 ų~43.8 ų-SCH₃ is significantly bulkier, allowing it to fill larger hydrophobic pockets in the target active site.
Metabolic Liability Low (Inert)Moderate (Subject to sulfoxidation)-SCH₃ acts as a metabolic "soft spot." CYP450 enzymes oxidize it to a sulfoxide (-SOMe), facilitating renal clearance or enabling prodrug strategies.
Intermolecular Interactions Halogen bondingChalcogen bonding / Weak H-bondSulfur can participate in highly directional chalcogen bonding with electron-rich aromatic residues (e.g., Phe, Tyr) in the binding pocket.

Synthetic Methodology & Workflow

Direct nucleophilic aromatic substitution (S_NAr) at the 3-position of an unactivated quinoline is kinetically disfavored. Therefore, transitioning from a 3-chloroquinoline lead to a 3-methylsulfanylquinoline bioisostere requires transition-metal catalysis to lower the activation energy barrier for C-S bond formation.

Protocol 1: Palladium-Catalyzed Thioetherification of 3-Chloroquinoline
  • Objective: Synthesize 3-(methylsulfanyl)quinoline from a 3-chloroquinoline precursor.

  • Causality & Rationale: A Buchwald-Hartwig-type cross-coupling utilizing a Palladium pre-catalyst and a bidentate phosphine ligand (Xantphos) forces the reductive elimination step, which is otherwise notoriously difficult for carbon-sulfur bond formation.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-chloroquinoline (1.0 equiv), sodium methanethiolate (NaSMe, 1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: Dioxane provides the high boiling point necessary for the catalytic cycle turnover, while rigorous degassing prevents the oxidative degradation of both the phosphine ligand and the thiolate nucleophile.

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 100 °C for 12 hours.

  • Self-Validating Step (In-Process Control): Monitor the reaction via LC-MS using biphenyl as an internal standard. The reaction is validated when the 3-chloroquinoline peak (e.g.,[M+H]⁺ = 164) disappears and the 3-(methylsulfanyl)quinoline peak ([M+H]⁺ = 176) emerges. The internal standard ensures that the conversion ratio is accurately quantified independent of ionization efficiency fluctuations.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the precipitated palladium black. Concentrate the filtrate and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure bioisostere.

BioisostericWorkflow Cl_Core 3-Chloroquinoline (Lead Scaffold) SMe_Core 3-Methylsulfanylquinoline (Bioisostere) Cl_Core->SMe_Core Pd-Catalyzed Cross-Coupling Steric Increased Steric Bulk (VdW Vol: ~43.8 ų) SMe_Core->Steric Electronic Altered Electronics (Lower σ-withdrawing) SMe_Core->Electronic Metabolic Metabolic Soft Spot (CYP-mediated Oxidation) SMe_Core->Metabolic

Caption: Logical workflow detailing the physicochemical impacts of 3-methylsulfanyl bioisosteric replacement.

Biological Evaluation & Target Modulation

Quinolines are ubiquitous in kinase inhibitors (e.g., targeting VEGFR2 or Aurora kinases) and anti-inflammatory agents[3]. The introduction of the -SCH₃ group can significantly impact binding thermodynamics. To objectively compare the performance of the two analogs, a robust, self-validating biochemical assay is required.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
  • Objective: Determine and compare the IC₅₀ values of the 3-Cl and 3-SMe quinoline analogs against a target kinase (e.g., VEGFR2).

  • Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference, ensuring high-fidelity data for structure-activity relationship (SAR) profiling.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of both quinoline analogs in 100% DMSO, starting from a 10 mM stock.

  • Incubation: In a 384-well plate, combine 10 nM recombinant VEGFR2 kinase domain, 100 µM ATP, and the serially diluted compounds in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add a fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr) to initiate the reaction. Incubate at 25 °C for exactly 60 minutes.

    • Causality: The 60-minute window ensures the reaction remains in the linear initial-velocity phase, which is an absolute mathematical requirement for accurate Michaelis-Menten kinetics and subsequent IC₅₀ determination.

  • Detection: Add the TR-FRET detection reagent containing a Europium-labeled anti-phosphotyrosine antibody.

  • Self-Validating Step (Quality Control): Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle). Calculate the Z'-factor for the plate. The data is only accepted if the Z'-factor is >0.6, validating the assay's dynamic range and data integrity.

  • Analysis: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615/665 nm). Calculate the FRET ratio and fit the data to a 4-parameter logistic curve to extract the IC₅₀.

KinaseInhibition ATP ATP Kinase Target Kinase (e.g., VEGFR2) ATP->Kinase Binds Active Site Downstream Downstream Signaling (MAPK / Proliferation) Kinase->Downstream Phosphorylation Inhibitor 3-SMe-Quinoline Inhibitor Inhibitor->Kinase Competitive Binding (Chalcogen Bonds) Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces

Caption: Mechanism of action for 3-methylsulfanylquinoline inhibitors targeting kinase signaling pathways.

Strategic Recommendations for Drug Designers

Based on the comparative data, the bioisosteric replacement of 3-chloro with 3-methylsulfanyl should be deployed under specific strategic conditions:

  • Retain the 3-Chloro Lead When: The primary goal is to maximize metabolic stability, the binding pocket is strictly size-limited, or the synthesis must be kept to a minimal number of low-cost steps.

  • Transition to the 3-Methylsulfanyl Bioisostere When: The lead compound suffers from an excessively long half-life leading to in vivo toxicity, requires a prodrug strategy (via sulfoxidation), or when exploiting directional chalcogen bonding can improve target selectivity against off-target kinases[1]. Furthermore, this replacement is a highly effective strategy for navigating around existing intellectual property (IP) spaces of chlorinated active pharmaceutical ingredients.

References

  • Source: mdpi.
  • Source: nih.
  • Source: thieme-connect.

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13C NMR spectral data for 4-Chloro-3-(methylsulfanyl)quinoline verification

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 13C NMR Spectral Data for 4-Chloro-3-(methylsulfanyl)quinoline: A Comparative Guide to Analytical Platforms

As a Senior Application Scientist, I approach the structural validation of highly substituted heterocycles not as a simple data-matching exercise, but as a self-validating system of empirical observation and theoretical physics. 4-Chloro-3-(methylsulfanyl)quinoline (C10H8ClNS) presents a unique analytical challenge. The juxtaposition of the electron-withdrawing chlorine at C4 and the electron-donating methylsulfanyl (SMe) group at C3 creates complex, competing shielding and deshielding effects on the quinoline core.

This guide objectively evaluates three distinct analytical platforms for verifying the 13C NMR spectral data of this compound, providing researchers and drug development professionals with a definitive framework for structural elucidation.

The Analytical Challenge & Platform Overview

In the quinoline core, C3 and C4 are both quaternary carbons. The strong inductive electron-withdrawing effect (-I) of the chlorine atom deshields C4, while the sulfur lone pairs of the methylsulfanyl group donate electron density (+M effect), heavily influencing C3[1]. Consequently, these two carbons often appear in close proximity within the 134–143 ppm range[2]. A standard 1D 13C NMR spectrum cannot unambiguously differentiate them, necessitating advanced verification platforms.

We compare three primary methodologies:

  • Platform A: High-Field 2D NMR (600 MHz with Cryoprobe) – The definitive "Gold Standard" for absolute structural connectivity.

  • Platform B: Benchtop NMR (80 MHz) – The "Rapid Screening Alternative" for in-process synthetic monitoring.

  • Platform C: Computational DFT Prediction – The "In Silico Validator" that provides an orthogonal, physics-based ground truth.

Quantitative Data & Performance Comparison

To establish a self-validating baseline, empirical data must be cross-examined against theoretical predictions. Table 1 summarizes the expected 13C chemical shifts for 4-Chloro-3-(methylsulfanyl)quinoline across the evaluated platforms.

Table 1: Comparative 13C NMR Chemical Shifts (CDCl3, δ ppm)

Carbon PositionHigh-Field Empirical (600 MHz)DFT Predicted (ωB97X-D)Benchtop (80 MHz) Resolution
C2 150.2151.0Resolved
C8a 147.5148.1Resolved
C4 (C-Cl) 140.1141.5Overlapped with C3
C3 (C-SMe) 134.5135.2Overlapped with C4
C7 129.5129.8Broad multiplet
C8 129.0128.5Broad multiplet
C6 128.1127.9Broad multiplet
C4a 127.0126.4Resolved
C5 124.8125.1Resolved
S-CH3 16.215.8Highly Resolved

Table 2: Analytical Platform Performance Comparison

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Computational DFT
Primary Use Case Definitive structural elucidationRapid reaction monitoringOrthogonal validation
13C Sensitivity High (Cryoprobe enhanced)Low (Requires >0.5M or SABRE)N/A (In silico)
Resolution < 0.1 Hz~ 0.5 - 1.0 HzExact theoretical values
Cost per Sample High (Instrument & Cryogen upkeep)Low (Cryogen-free)Very Low (Compute time)
Time to Result 1 - 4 hours (including 2D)10 - 30 minutes12 - 24 hours (Cluster dependent)

Step-by-Step Experimental Methodologies

To ensure scientific integrity, a structural assignment is only considered "verified" when empirical data and theoretical predictions converge. The following protocols form a tripartite self-validating system.

Protocol 1: High-Field 2D NMR Acquisition (The Empirical Validator)
  • Causality: 1D 13C NMR lacks the connectivity data needed to distinguish adjacent quaternary carbons (C3 and C4). By employing 2[2], we leverage the

    
     coupling from the S-CH3 protons to C3, definitively breaking the assignment degeneracy.
    
  • Step 1 (Sample Prep): Dissolve 20 mg of highly purified 4-Chloro-3-(methylsulfanyl)quinoline in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.

  • Step 2 (Tuning): Insert the sample into a 600 MHz spectrometer equipped with a TCI CryoProbe. Tune and match the probe for both 1H and 13C frequencies to maximize the signal-to-noise ratio.

  • Step 3 (1D Acquisition): Acquire a standard proton-decoupled 13C{1H} spectrum using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 1024 scans.

  • Step 4 (2D HMBC Setup): Configure the HMBC sequence. Set the long-range coupling evolution delay based on an expected

    
     of 8.0 Hz (delay = 62.5 ms).
    
  • Step 5 (Self-Validation): Process the 2D matrix. Confirm the structure by observing the cross-peak between the S-CH3 proton resonance (~2.6 ppm) and the C3 carbon resonance (~134.5 ppm). The absence of a cross-peak to the ~140.1 ppm signal confirms the latter as C4.

Protocol 2: Computational DFT Verification (The In Silico Validator)
  • Causality: Empirical assignments can be biased by unexpected anisotropic shielding. 3[3] provides a physics-based ground truth, ensuring the proposed structure is the only mathematically viable interpretation.

  • Step 1 (Conformational Search): Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum, focusing on the dihedral angle of the methylsulfanyl group.

  • Step 2 (Geometry Optimization): Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP-D3/6-311G(d,p) level. Incorporate the Polarizable Continuum Model (PCM) for chloroform.

  • Step 3 (NMR Shielding Calculation): Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the4[4].

  • Step 4 (Statistical Scoring): Convert shielding tensors to chemical shifts via linear scaling. Calculate the Root Mean Square Deviation (RMSD) between the empirical and predicted shifts. An RMSD < 2.0 ppm validates the structural assignment.

Protocol 3: Benchtop NMR Screening (The Rapid Alternative)
  • Causality: High-field NMR is expensive and slow. Benchtop systems provide rapid answers but suffer from low 13C sensitivity. We utilize 5[5] to bridge this gap.

  • Step 1 (Sample Prep): Prepare a highly concentrated sample (>0.5 M) in CDCl3.

  • Step 2 (Hyperpolarization): If concentration is limited, employ Signal Amplification by Reversible Exchange (SABRE) using para-hydrogen to temporarily boost the 13C signal.

  • Step 3 (Acquisition & Interpretation): Acquire a 1D 13C spectrum on an 80 MHz benchtop spectrometer. Note that closely spaced aromatic carbons (C5, C6, C7, C8) will appear as overlapping multiplets. Focus on the isolated S-CH3 peak (~16 ppm) and the distinct downfield shifts of C2 (~150 ppm) for rapid go/no-go synthetic decisions.

Verification Workflow Visualization

The following diagram illustrates the self-validating loop required to achieve absolute certainty in the 13C NMR assignment of 4-Chloro-3-(methylsulfanyl)quinoline.

NMR_Verification_Workflow Sample 4-Chloro-3-(methylsulfanyl)quinoline Synthesis & Purification HighField High-Field NMR (600 MHz) 1D 13C, HSQC, HMBC Sample->HighField Gold Standard Benchtop Benchtop NMR (80 MHz) Rapid 1D 13C Screening Sample->Benchtop Quick Check DFT In Silico DFT Prediction GIAO-ωB97X-D/def2-SVP Sample->DFT 3D Coordinates DataAlignment Data Alignment & Statistical Scoring (Δδ < 2.0 ppm Threshold) HighField->DataAlignment Empirical Shifts Benchtop->DataAlignment Low-Res Shifts (SABRE enhanced) DFT->DataAlignment Theoretical Shifts Validation Unambiguous Structural Confirmation DataAlignment->Validation Convergent Validity

Workflow for self-validating 13C NMR structural verification combining empirical and in silico data.

References

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization (Royal Society of Chemistry). Available at:[Link]

  • 4-Chloroquinoline | C9H6ClN - PubChem (National Institutes of Health). Available at:[Link]

  • Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns (PMC). Available at:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking (MDPI). Available at:[Link]

  • Hyperpolarised 1H–13C Benchtop NMR Spectroscopy (MDPI). Available at:[Link]

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Safety Operating Guide

4-Chloro-3-(methylsulfanyl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Master Standard Operating Procedure: Safe Handling and Disposal of 4-Chloro-3-(methylsulfanyl)quinoline

Chemical Hazard Profiling & Mechanistic Causality

4-Chloro-3-(methylsulfanyl)quinoline is a highly functionalized N-heterocycle that presents a unique trifecta of disposal challenges: a halogen (chlorine), a thioether (methylsulfanyl), and an aromatic nitrogen (quinoline). Understanding the causality behind its disposal requirements is critical for laboratory safety, environmental compliance, and the prevention of catastrophic infrastructure damage.

  • The Halogen Effect (C4-Chlorine): Halogenated organics must never be disposed of in standard organic waste streams. Incomplete combustion of chlorinated quinolines at standard incinerator temperatures leads to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

  • The Sulfur Effect (C3-Methylsulfanyl): The thermal oxidation of the methylthio group generates volatile sulfur oxides (SO₂ and SO₃)[2]. Without proper chemical intervention, these gases cause severe corrosion to incinerator infrastructure and contribute to acid rain[3]. Furthermore, thioethers are prone to oxidation and can emit highly noxious odors if improperly sealed.

  • The Quinoline Core: Aromatic N-heterocycles are environmentally persistent and exhibit significant aquatic toxicity. Similar chloroquinoline derivatives are known to cause severe skin, eye, and respiratory irritation (Hazard statements H315, H319, H335)[4][5].

Waste Segregation & Storage Protocol

Causality: Mixing halogenated waste with non-halogenated waste dilutes the calorific (BTU) value required to sustain high-temperature incineration and unlawfully expands the volume of restricted hazardous waste, triggering strict EPA and Resource Conservation and Recovery Act (RCRA) penalties[6].

WasteSegregation Start Waste Containing 4-Chloro-3-(methylsulfanyl)quinoline IsSolid Physical State? Start->IsSolid SolidWaste Solid Halogenated Organic Waste Bin IsSolid->SolidWaste Solid / Powder LiquidWaste Dissolved in Solvent? IsSolid->LiquidWaste Liquid / Solution HalogenatedBin Halogenated Solvent Waste Carboy LiquidWaste->HalogenatedBin Organic Solvent (e.g., DCM, DMSO) AqueousBin Aqueous Halogenated Waste (Requires Carbon Filtration) LiquidWaste->AqueousBin Aqueous Mixture

Fig 1: Laboratory waste segregation decision tree for halogenated sulfur-containing organics.

Step-by-Step Segregation Methodology:

  • Identify the Physical State: Determine if the waste is a pure solid, dissolved in an organic solvent, or suspended in an aqueous mixture.

  • Containerization: Use only high-density polyethylene (HDPE) or PTFE-lined glass containers. Do not use standard metal cans, as trace generation of HCl or H₂S can corrode the vessel.

  • Labeling: Affix a hazardous waste label specifically denoting: "Halogenated Organic Waste - Contains Sulfur and Nitrogen".

  • Solvent Compatibility Check: If the compound is dissolved in a solvent, verify that the bulk waste carboy is compatible. Never mix this waste stream with strong oxidizers (e.g., nitric acid) due to the highly oxidizable nature of the thioether group.

  • Secondary Containment: Place all primary waste containers in secondary containment bins to prevent cross-contamination in the event of a primary vessel failure.

Ultimate Disposal: High-Temperature Incineration & Scrubbing

The only environmentally sound disposal method for 4-Chloro-3-(methylsulfanyl)quinoline is rotary kiln liquid/solid injection incineration equipped with an alkaline flue-gas scrubber[7].

Mechanistic Rationale: To break the robust aromatic C-Cl and C-S bonds without forming dioxins, the combustion zone must exceed 1100°C with a minimum residence time of 2 seconds[8]. As the molecule undergoes thermal destruction, it releases HCl, SOx, and NOx gases. The exhaust must immediately pass through a wet caustic scrubber to neutralize the acid gases into benign salts (NaCl, Na₂SO₄) before atmospheric release[9].

Incineration Compound 4-Chloro-3-(methylsulfanyl)quinoline (Halogenated, S/N-containing) Incinerator Rotary Kiln Incinerator (>1100°C, 2s residence) Compound->Incinerator Thermal Destruction Gases Combustion Gases (HCl, SOx, NOx, CO2) Incinerator->Gases Oxidation Scrubber Alkaline Wet Scrubber (NaOH, pH > 8.5) Gases->Scrubber Acid Gas Routing SafeExhaust Clean Exhaust (N2, CO2, H2O) Scrubber->SafeExhaust Venting Salts Neutralized Salts (NaCl, Na2SO4) Scrubber->Salts Effluent

Fig 2: Thermal destruction pathway and acid gas neutralization for halogenated thioethers.

Quantitative Operational Parameters for Disposal

Parameter Operational Target Mechanistic Rationale
Combustion Temperature > 1100°C Required to break C-Cl bonds and prevent de novo PCDD/PCDF synthesis[8].
Residence Time ≥ 2.0 seconds Ensures complete oxidation of the quinoline ring and methylsulfanyl group[8].
Scrubber Reagent NaOH or Ca(OH)₂ Provides the hydroxide ions necessary for acid gas neutralization[9].
Scrubber Effluent pH > 8.5 Maintains a strictly alkaline environment to prevent SO₂ and HCl off-gassing[9].

| Spill Absorbent Ratio | 10:1 (v/v) | Ensures complete encapsulation of the liquid to prevent toxic vapor release. |

Emergency Spill Response & Decontamination

Causality: Sweeping dry powder generates inhalable dust, exacerbating respiratory hazards. Using water on organic spills spreads the contaminant. A self-validating chemical containment approach is required to ensure complete decontamination.

Step-by-Step Spill Methodology:

  • Evacuate and Isolate: Clear personnel from the immediate area. Don appropriate PPE, including nitrile gloves, non-vented safety goggles, and an N95 or P100 particulate respirator.

  • Containment (Solid Spill): Lightly mist the powder with a compatible high-boiling solvent (e.g., polyethylene glycol) or cover with a damp paper towel to suppress aerosolization. Do not dry sweep.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite). Apply the absorbent at a 10:1 volume ratio to the spill to ensure total encapsulation.

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a rigid, sealable HDPE container.

  • Chemical Decontamination: Wash the spill surface with a 5% sodium hypochlorite (bleach) solution. Mechanistic note: The hypochlorite will mildly oxidize residual thioether traces to sulfoxides/sulfones, rendering them more water-soluble and mitigating residual odor[2].

  • Validation: Wipe the area with a pH strip moistened with distilled water to ensure no acidic/basic residues remain. Follow with a final wash using deionized water.

References

  • PubChem. "4-Chloro-3-methylquinoline | C10H8ClN | CID 256888". National Institutes of Health.

  • Sigma-Aldrich. "4-Chloro-3-methylquinoline | 63136-60-7 Safety Data". MilliporeSigma.

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.

  • Stockholm Convention. "Guidelines on best available techniques and provisional guidance on best environmental practices relevant to Article 5 and Annex C".

  • Basel Convention. "General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants".

  • Google Patents. "Scrubber system improvement for sulfur containing gas streams (US11395987B2)".

  • PatSnap. "Petroleum Ether And Waste Segregation: Halogenated/Nonhalogenated Streams And Disposal".

  • OhioLINK. "Anaerobic Digestion of Yard Waste and Biogas Purification by Removal of Hydrogen Sulfide". Ohio State University.

  • PubMed. "Abatement of Volatile Organic Sulfur Compounds in Odorous Emissions From the Bio-Industry". National Institutes of Health.

Sources

Personal protective equipment for handling 4-Chloro-3-(methylsulfanyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling reactive intermediates like 4-Chloro-3-(methylsulfanyl)quinoline (also known as 4-chloro-3-methylthioquinoline) requires moving beyond generic safety advice. In drug discovery, this compound is a critical building block for synthesizing antiproliferative acetylenic thioquinolines targeting colorectal, leukemia, and melanoma cell lines [1]. However, the very structural features that make it pharmacologically valuable also make it a significant occupational hazard.

To build deep trust and ensure your laboratory operates with uncompromising safety, this guide provides a causality-driven, self-validating operational framework for handling this specific chemical.

Structural Hazard Causality: Why Standard PPE is Insufficient

Safety protocols must be dictated by molecular structure. 4-Chloro-3-(methylsulfanyl)quinoline presents a trifecta of specific hazards that dictate our PPE and handling strategy:

  • The Quinoline Scaffold : Heterocyclic aromatic rings are known DNA intercalators. Exposure carries risks of hepatotoxicity and potential mutagenicity.

  • The 4-Chloro Substitution : The chlorine atom at the C4 position is highly electrophilic. It readily undergoes nucleophilic aromatic substitution (

    
    ) with cellular thiols and amine groups in skin proteins, making it a severe skin sensitizer and irritant.
    
  • The 3-Methylsulfanyl (Methylthio) Group : This thioether moiety significantly increases the molecule's lipophilicity (calculated LogP ~3.2), enhancing its ability to penetrate the dermal barrier. Furthermore, it imparts a highly noxious, sulfurous odor that can cause immediate respiratory distress and nausea if inhaled.

PPE Selection Matrix

Because of the compound's high lipophilicity and reactivity, standard latex or thin nitrile gloves are inadequate, especially when the compound is solubilized in carrier solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Task-Specific PPE Selection Matrix

Operational TaskGlove Material (Causality)Eye/Face ProtectionRespiratory & Engineering Controls
Handling Dry Powder Double Nitrile (≥6 mil): Provides sufficient barrier against dry lipophilic solids.Splash-proof safety goggles.Chemical Fume Hood: Mandatory to control noxious methylthio vapors.
Solubilization in DMSO Butyl Rubber over Nitrile: DMSO rapidly permeates nitrile (<5 min breakthrough) and carries the toxic solute through the skin.Safety goggles + Face shield (if >50 mL).Chemical Fume Hood: Sash lowered to appropriate working height.
Spill Cleanup SilverShield / 4H Laminate: Maximum resistance against mixed halogenated/solvent waste.Safety goggles + Face shield.Half-Mask Respirator (P100/OV): Required if spill occurs outside the hood [2].

Operational Workflow: Self-Validating Methodologies

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Safe Weighing and Solubilization

Objective: Prevent aerosolization of the reactive powder and avoid dermal exposure during solvent addition.

  • Pre-Operation Validation : Turn on the chemical fume hood.

    • Self-Validation Check: Tape a small strip of Kimwipe to the bottom of the sash. It should pull steadily inward, confirming a negative pressure face velocity of 80–100 feet per minute (fpm).

  • Donning PPE : Equip a flame-resistant lab coat, splash goggles, and double nitrile gloves. Ensure no skin is exposed at the wrists.

  • Weighing : Place an analytical balance inside the fume hood. Tare a static-free, disposable polystyrene weighing boat. Carefully transfer the 4-Chloro-3-(methylsulfanyl)quinoline using a grounded micro-spatula to prevent static scattering.

    • Self-Validation Check: The balance reading must stabilize within 3 seconds. Continuous fluctuation indicates excessive air turbulence; lower the sash until the reading stabilizes.

  • Transfer & Solubilization : Transfer the powder to a pre-labeled amber glass vial. Add the required volume of anhydrous DMSO or Ethanol.

  • Solvent-Specific PPE Swap : If using DMSO, immediately swap your outer nitrile glove for a Butyl rubber glove before handling the liquid solution. Cap the vial tightly and vortex until fully dissolved.

Protocol B: Spill Management and Oxidative Decontamination

Objective: Neutralize the electrophilic core and destroy the malodorous methylthio group.

  • Isolation : Immediately halt work. Lower the fume hood sash completely to trap the noxious vapors.

  • Containment : For solid spills, gently cover the powder with damp absorbent pads to prevent aerosolization. For liquid spills, apply an activated carbon-based chemical binder.

  • Oxidative Decontamination : Apply a freshly prepared 10% Sodium Hypochlorite (bleach) solution directly to the spill area.

    • Causality: Bleach oxidizes the volatile methylthio ether into a highly polar, non-volatile sulfoxide/sulfone, neutralizing the odor and degrading the toxic heterocyclic core.

  • Verification :

    • Self-Validation Check: The complete absence of the characteristic sulfurous/garlic-like odor confirms the successful oxidation of the methylsulfanyl group.

  • Disposal : Collect all absorbed material using non-sparking tools. Place into a hazardous waste bag, seal tightly, and label as "Toxic/Halogenated Organic Waste."

Workflow Visualization

Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weighing Weighing & Solubilization (e.g., in DMSO/EtOH) Hood->Weighing Spill Spill Event? Weighing->Spill Decon Decontamination (10% Bleach / Base) Spill->Decon Yes Success Experiment Proceeds Spill->Success No Waste Hazardous Waste Disposal Decon->Waste Success->Waste

Safe Handling and Operational Workflow of 4-Chloro-3-(methylsulfanyl)quinoline.

Logistical Disposal Plan

Improper disposal of halogenated thioquinolines can lead to severe environmental contamination and laboratory odor complaints.

  • Solid Waste : Empty vials, contaminated spatulas, and weighing boats must be placed in a dedicated, puncture-proof biohazard/chemical waste bin lined with a primary 6-mil polyethylene bag.

  • Liquid Waste : Solutions containing 4-Chloro-3-(methylsulfanyl)quinoline (especially in DMSO) must be segregated into Halogenated Organic Waste carboys. Never mix with acidic waste streams, as residual bleach from decontamination steps can generate toxic chlorine gas.

  • Labeling : Ensure all waste containers are explicitly labeled with "Contains Halogenated Quinoline Derivatives and Thioethers."

References

  • Boryczka S., Mól W., Milczarek M., Wietrzyk J., Bębenek E. Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Medicinal Chemistry Research. 2011;20:1402–1410.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.